Product packaging for Flupirtine Maleate(Cat. No.:CAS No. 75507-68-5)

Flupirtine Maleate

Cat. No.: B195951
CAS No.: 75507-68-5
M. Wt: 420.4 g/mol
InChI Key: DPYIXBFZUMCMJM-BTJKTKAUSA-N
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Description

Neuronal potassium channel opener. Activates Kv7.2 channels and potently activates the inwardly rectifying potassium current (KIR;  EC50 = 600 nM). Centrally acting, non-opiate analgesic. Neuroprotective and antiapoptotic agent. Also has muscle relaxant properties. Active in vivo.>Flupirtine is an activator of voltage-gated potassium channel 7 (Kv7/KCNQ). It induces relaxation of preconstricted pulmonary arteries isolated from wild-type and serotonin transporter-overexpressing (SERT+) mice. Flupirtine (30 mg/kg per day) decreases mean right ventricular pressure and right ventricular hypertrophy in hypoxia-induced and SERT+ mouse models of pulmonary arterial hypertension. It increases the paw withdrawal threshold in a rat model of streptozotocin-induced diabetic neuropathy when administered at a dose of 10 mg/kg and increases paw withdrawal latency in a rat model of carrageenan-induced paw inflammation when used in combination with morphine. Flupirtine also indirectly antagonizes NMDA receptors via its effects on potassium channels.>Flupirtine Maleate is a selective neuronal potassium channel opener that also has NMDA receptor antagonist properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21FN4O6 B195951 Flupirtine Maleate CAS No. 75507-68-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2.C4H4O4/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;5-3(6)1-2-4(7)8/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYIXBFZUMCMJM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56995-20-1 (Parent)
Record name Flupirtine maleate [USAN]
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DSSTOX Substance ID

DTXSID8045771
Record name Flupirtine maleate
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Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75507-68-5
Record name Flupirtine maleate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupirtine maleate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupirtine maleate
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Record name Ethyl 2-amino-6-[(4-fluorobenzyl)amino]pyridine-3-carbamate, compound with maleic acid (1:1)
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Record name FLUPIRTINE MALEATE
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Foundational & Exploratory

The Core Mechanism of Flupirtine Maleate on Kv7 Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting, non-opioid analgesic, exerts its therapeutic effects primarily through a unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which flupirtine maleate modulates the activity of voltage-gated potassium channels of the Kv7 (KCNQ) family. By activating these channels, flupirtine leads to neuronal hyperpolarization, thereby reducing neuronal excitability, which is a key factor in the pathophysiology of various pain states and other neurological disorders.[2][3] This document details the quantitative effects of flupirtine on various Kv7 channel subtypes, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction to Flupirtine and Kv7 Channels

Flupirtine is a triaminopyridine compound that was first introduced for its analgesic properties.[4] Unlike traditional analgesics such as opioids or non-steroidal anti-inflammatory drugs (NSAIDs), flupirtine's primary mode of action does not involve the opioid or cyclooxygenase pathways. Instead, its efficacy is attributed to its ability to positively modulate the function of Kv7 channels.[4]

The Kv7 channel family, encoded by the KCNQ genes, comprises five members (Kv7.1-Kv7.5). In the nervous system, Kv7.2, Kv7.3, Kv7.4, and Kv7.5 are predominantly expressed and are the primary molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. The M-current helps to stabilize the resting membrane potential and counteracts repetitive firing of action potentials. Flupirtine is considered a pan-agonist of neuronal Kv7 channels, activating Kv7.2 through Kv7.5.

Core Mechanism of Action

The fundamental mechanism of action of flupirtine on Kv7 channels involves the following key steps:

  • Direct Channel Gating Modulation : Flupirtine directly interacts with the Kv7 channel protein. This interaction facilitates the opening of the channel at more negative membrane potentials.

  • Hyperpolarizing Shift in Voltage-Dependence of Activation : Electrophysiological studies have demonstrated that flupirtine causes a significant leftward (hyperpolarizing) shift in the voltage-dependence of activation of Kv7 channels. This means that the channels are more likely to be open at the resting membrane potential of a neuron.

  • Increased Potassium Efflux : The opening of Kv7 channels leads to an increased efflux of potassium ions (K+) from the neuron, following its electrochemical gradient.

  • Membrane Hyperpolarization : The outward flow of positive charge results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

  • Reduced Neuronal Excitability : By stabilizing the resting membrane potential and making depolarization more difficult, flupirtine effectively dampens neuronal excitability. This reduction in excitability is the basis for its analgesic, muscle relaxant, and neuroprotective effects.

This primary mechanism also leads to indirect effects, such as the functional antagonism of NMDA receptors. The hyperpolarized state of the neuron enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, further reducing neuronal excitability.

Quantitative Data on Flupirtine's Effect on Kv7 Channels

The following tables summarize the quantitative data on the effects of this compound on various Kv7 channel subtypes as determined by electrophysiological and fluorescence-based assays.

Table 1: Potency of Flupirtine on Kv7 Channel Subtypes

Channel SubtypeAssay TypeParameterValueReference
Kv7.2/7.3ElectrophysiologyEC503.6 µM
Kv7.2/7.3ElectrophysiologyHalf-maximal effect (current enhancement)4.6 ± 1.2 µM
Native Kv7 (rat SCG neurons)ElectrophysiologyHalf-maximal effect (current enhancement)4.6 ± 3.9 µM
Native Kv7 (nodose ganglion neurons)ElectrophysiologyHalf-maximal effect~10 µM

Table 2: Electrophysiological Effects of Flupirtine on Kv7 Channels

Channel/Neuron TypeFlupirtine ConcentrationEffectMagnitudeReference
Kv7.2/7.3 (tsA cells)30 µMHyperpolarizing shift in I-V curve~20 mV
Native Kv7 (rat SCG neurons)30 µMHyperpolarizing shift in I-V curve~20 mV
Kv7.2/7.3 (tsA cells)3 µMCurrent enhancement at -30 mVConcentration-dependent
Kv7.2/7.3 (tsA cells)30 µMCurrent enhancement at -30 mVUp to 70.9 ± 8.8%
Native Kv7 (rat SCG neurons)30 µMCurrent enhancement at -30 mVUp to 70.9 ± 6.8%
Human myelinated axons3-30 µMShortened relative refractory periodConcentration-dependent
Human myelinated axons10 µM and 30 µMIncreased post-spike superexcitabilitySignificant (p < 0.01)

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the activity of ion channels.

Objective : To measure the effect of flupirtine on the currents mediated by Kv7 channels expressed in a cellular system.

Cell Preparation :

  • HEK293 or CHO cells are commonly used for heterologous expression of specific Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).

  • Cells are cultured under standard conditions and transfected with the cDNA encoding the desired Kv7 channel subunits.

  • Recordings are typically performed 24-48 hours post-transfection.

Solutions :

  • External Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM) : 140 KCl, 1.6 CaCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with KOH). For perforated patch, amphotericin B (240 µg/mL) is included in the internal solution.

Recording Procedure :

  • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration, or pores are allowed to form in the perforated-patch configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • To elicit Kv7 currents, a voltage ramp protocol (e.g., from -100 mV to -20 mV over 1 second) or a series of depolarizing voltage steps are applied.

  • A stable baseline recording is obtained.

  • Flupirtine is applied to the external solution via a perfusion system at various concentrations.

  • The voltage protocol is repeated in the presence of flupirtine to record the drug's effect on the Kv7 current.

  • Data is acquired and analyzed to determine changes in current amplitude, voltage-dependence of activation, and other kinetic parameters.

Thallium Flux Assay

This is a fluorescence-based, high-throughput screening method to identify and characterize potassium channel modulators.

Objective : To measure the activation of Kv7 channels by flupirtine by detecting the influx of thallium ions.

Principle : Thallium (Tl+) ions can pass through open potassium channels. A Tl+-sensitive fluorescent dye loaded into the cells will increase its fluorescence upon binding to Tl+ that enters the cell through activated Kv7 channels.

Procedure :

  • Cells stably expressing the Kv7 channel of interest are plated in a 96- or 384-well plate.

  • The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for approximately 60-90 minutes at room temperature.

  • The cells are washed to remove excess dye.

  • A baseline fluorescence reading is taken using a fluorescence plate reader.

  • A solution containing flupirtine at various concentrations and a Tl+ salt (e.g., Tl2SO4) is added to the wells.

  • The fluorescence intensity is measured kinetically over time.

  • The rate of fluorescence increase is proportional to the activity of the Kv7 channels.

  • Data is analyzed to generate concentration-response curves and determine EC50 values.

Visualizations

Signaling Pathway of Flupirtine Action

Flupirtine_Signaling_Pathway cluster_membrane Neuronal Membrane Kv7 Kv7 Channel (Closed) Kv7_Open Kv7 Channel (Open) Kv7->Kv7_Open Flupirtine Binding K_out K+ Efflux Kv7_Open->K_out Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia Flupirtine Flupirtine Maleate

Caption: Signaling pathway of Flupirtine's action on Kv7 channels.

Experimental Workflow for Kv7 Channel Modulator Characterization

Experimental_Workflow cluster_hts High-Throughput Screening cluster_electrophys Electrophysiological Validation cluster_analysis Data Analysis and Interpretation Thallium_Flux Thallium Flux Assay (Primary Screen for Activators) Patch_Clamp Whole-Cell Patch-Clamp (Confirmation of Activity) Thallium_Flux->Patch_Clamp Hit Compounds IV_Curve Current-Voltage (I-V) Relationship (Assess Voltage-Dependence Shift) Patch_Clamp->IV_Curve Dose_Response Concentration-Response Curve (Determine EC50) Patch_Clamp->Dose_Response Quantification Quantify Potency and Efficacy IV_Curve->Quantification Dose_Response->Quantification Mechanism Elucidate Mechanism of Action Quantification->Mechanism

Caption: Experimental workflow for characterizing Kv7 channel modulators.

Conclusion

This compound represents a distinct class of analgesics with a well-defined mechanism of action centered on the activation of neuronal Kv7 potassium channels. Its ability to shift the voltage-dependence of these channels to more negative potentials leads to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This in-depth guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that underpin the therapeutic effects of flupirtine. This detailed understanding is crucial for the ongoing research and development of novel and more selective Kv7 channel modulators for the treatment of pain and other neurological disorders.

References

Synthesis and chemical properties of Flupirtine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Flupirtine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine is a centrally acting, non-opioid analgesic that exhibits a unique mechanism of action as a selective neuronal potassium channel opener.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of its maleate salt, this compound. The document details the synthetic pathways, experimental protocols, and key chemical characteristics relevant to researchers and drug development professionals. Furthermore, it elucidates the signaling pathway central to its pharmacological activity.

Chemical Properties of this compound

This compound is the maleate salt of Flupirtine, a triaminopyridine derivative.[2] It is utilized as the salt form because the flupirtine base is poorly soluble in water.[2] The compound is a white to off-white, odorless crystalline solid or powder.[3]

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
IUPAC Name (2Z)-but-2-enedioic acid;ethyl N-(2-amino-6-{[(4-fluorophenyl)methyl]amino}pyridin-3-yl)carbamate
Synonyms 2-Amino-3-(ethoxycarbonylamino)-6-(4-fluorobenzylamino)pyridine maleate salt
CAS Number 75507-68-5
Molecular Formula C₁₅H₁₇FN₄O₂ • C₄H₄O₄ (or C₁₉H₂₁FN₄O₆)
Molecular Weight 420.4 g/mol
Appearance White to off-white powder/crystal
Melting Point 175.5-176°C, 177°C, 186-188°C, 210-215°C (Values vary across sources)
pKa (Strongest Basic) 7.5
pKa (Strongest Acidic) 12.9
Solubility - Water : Slightly soluble, freely soluble. - DMSO : Soluble to 20 mg/mL, 100 mM. - DMF : Soluble to 30 mg/mL. - Ethanol : Soluble to 10 mM.
Stability & Storage Stable for ≥4 years when stored at -20°C. Recommended storage at 2-8°C. Should be stored in a cool, dry place away from direct sunlight.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2,6-dichloro-3-nitropyridine. The overall synthetic route involves amination, reduction of the nitro group, acylation, and finally, salt formation.

Synthetic Pathway

The general synthetic scheme is outlined below. The process begins with the selective amination of a di-substituted pyridine ring, followed by the introduction of the fluorobenzylamino group. The nitro group is then reduced to an amine, which is subsequently acylated to form the carbamate. The final step involves the reaction with maleic acid to yield the desired maleate salt.

Synthesis_Pathway cluster_0 Step 1: Amination & Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation cluster_3 Step 4: Salt Formation 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine 2-amino-3-nitro-6-chloropyridine 2-amino-3-nitro-6-chloropyridine 2,6-dichloro-3-nitropyridine->2-amino-3-nitro-6-chloropyridine  Ammonia 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine 2-amino-3-nitro-6-chloropyridine->2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine  p-fluorobenzylamine,  Triethylamine Intermediate_Amine 2,3-diamino-6-(p-fluorobenzylamino)pyridine 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine->Intermediate_Amine  H₂, Raney Ni Flupirtine_Base Flupirtine (Base) Intermediate_Amine->Flupirtine_Base  Ethyl Chloroformate,  Triethylamine Flupirtine_Maleate This compound Flupirtine_Base->Flupirtine_Maleate  Maleic Acid

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following protocols are derived from patent literature and represent common methods for the synthesis of this compound.

Step 1: Synthesis of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine

  • Charge a reaction vessel with 100g of 2-amino-3-nitro-6-chloro-pyridine and 800 mL of water.

  • Add 90g of p-fluorobenzylamine dropwise to the reaction mixture at a temperature of 20-25°C.

  • Subsequently, add 87g of triethylamine dropwise while maintaining the temperature at 20-25°C.

  • After the addition is complete, stir the reaction mass at 40-45°C for 30 minutes.

  • Heat the mixture to 80-85°C and maintain stirring at this temperature for 3-4 hours.

  • Monitor the reaction for completion.

Step 2 & 3: Hydrogenation and Acylation to form Flupirtine Base

  • In an autoclave, combine 100g of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine with 500 mL of 1,4-dioxane and 20 mL of aqueous ammonia solution.

  • Add 10g of Raney nickel catalyst under a nitrogen atmosphere.

  • Hydrogenate the mixture at 75-80°C for 2-3 hours under a pressure of 4-5 kg.

  • After the reaction is complete, cool the mixture and filter off the catalyst at 40-45°C.

  • To the filtrate, slowly add 45 mL of ethyl chloroformate at a temperature of 5-10°C.

  • Raise the temperature to 25-30°C and add 80 mL of triethylamine under a nitrogen atmosphere.

  • Heat the reaction mass to 55-60°C and stir for 3-4 hours to yield the Flupirtine base.

Step 4: Salt Formation to Yield this compound

  • Distill the reaction mass from the previous step under vacuum to remove 70-80% of the solvent.

  • Prepare an aqueous solution of maleic acid by dissolving 72g in 2000 mL of demineralized water at 65-70°C.

  • Add the concentrated reaction mass containing the Flupirtine base to the hot maleic acid solution.

  • Maintain the mixture at 65-70°C for 2 hours under a nitrogen atmosphere to precipitate crude this compound as a solid.

  • Cool the reaction mass to 25-30°C over 5-6 hours and hold at this temperature for an additional 2-3 hours.

  • Filter the solid product, wash the wet cake with 200 mL of water, and dry to obtain the final product.

Mechanism of Action: Signaling Pathway

Flupirtine's analgesic and muscle relaxant properties stem from its unique mechanism as a selective neuronal potassium channel opener (SNEPO). It primarily targets the Kv7 (KCNQ) family of voltage-gated potassium channels.

Signaling Cascade

The activation of Kv7 channels by Flupirtine leads to an efflux of potassium ions (K⁺) from the neuron. This efflux causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold, thereby decreasing overall neuronal excitability. This reduction in excitability is the primary source of its analgesic effect.

Furthermore, this membrane stabilization indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor. By hyperpolarizing the membrane, Flupirtine enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, preventing excessive calcium (Ca²⁺) influx that is associated with central sensitization and chronic pain states.

Signaling_Pathway cluster_0 Flupirtine Action cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Pharmacological Outcomes Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Channel Flupirtine->Kv7 Activates K_Efflux K⁺ Efflux ↑ Kv7->K_Efflux Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Excitability Neuronal Excitability ↓ Hyperpolarization->Excitability NMDA_Block NMDA Receptor (Mg²⁺ Block ↑) Hyperpolarization->NMDA_Block Indirectly Antagonizes Pain_Signal Pain Signal Transmission ↓ Excitability->Pain_Signal Ca_Influx Ca²⁺ Influx ↓ NMDA_Block->Ca_Influx Ca_Influx->Pain_Signal Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Analgesia Analgesia Pain_Signal->Analgesia Muscle_Relaxation Muscle Relaxation Pain_Signal->Muscle_Relaxation

Caption: Signaling pathway of Flupirtine's mechanism of action.

Conclusion

This compound remains a compound of significant interest due to its distinct, non-opioid mechanism of action. This guide provides a foundational resource for professionals engaged in its study and development, offering detailed insights into its synthesis and core chemical properties. The provided protocols and pathway diagrams serve as practical tools for laboratory work and conceptual understanding. As with any active pharmaceutical ingredient, appropriate safety precautions should be observed during handling and synthesis.

References

The Neuroprotective Landscape of Flupirtine Maleate: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flupirtine maleate, a centrally acting non-opioid analgesic, has garnered significant attention for its potent neuroprotective properties demonstrated in a variety of in vitro models. This technical guide provides an in-depth overview of the experimental evidence supporting the neuroprotective effects of flupirtine, with a focus on its mechanisms of action, detailed experimental protocols, and quantitative data.

Core Neuroprotective Mechanisms of Flupirtine

Flupirtine exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily by acting as a selective neuronal potassium channel opener (SNEPCO).[1] This initial action triggers a cascade of downstream effects that collectively contribute to neuronal survival under excitotoxic conditions.

The principal mechanisms include:

  • Activation of Kv7 (KCNQ) Potassium Channels: Flupirtine is a pan-Kv7.2–Kv7.5 agonist.[2] By activating these voltage-gated potassium channels, it facilitates the efflux of potassium ions from the neuron, leading to hyperpolarization of the neuronal membrane.[3] This hyperpolarization increases the threshold required for action potential generation, thereby reducing neuronal excitability and protecting against excitotoxic damage.[3][4]

  • Indirect NMDA Receptor Antagonism: The hyperpolarization of the neuronal membrane induced by Kv7 channel activation indirectly inhibits the activity of the N-methyl-D-aspartate (NMDA) receptor. This is a crucial aspect of its neuroprotective function, as excessive activation of NMDA receptors leads to a massive influx of Ca2+, a key trigger of apoptotic cell death. Flupirtine's action helps to prevent this toxic intracellular calcium overload.

  • Upregulation of Anti-Apoptotic Proteins: Flupirtine has been shown to increase the expression of the anti-apoptotic protein Bcl-2. Bcl-2 plays a critical role in the intrinsic apoptotic pathway by preventing the release of cytochrome c from the mitochondria. By boosting Bcl-2 levels, flupirtine enhances the intrinsic cellular defense against apoptotic signals.

  • Enhancement of Antioxidant Defenses: The compound also elevates the levels of intracellular glutathione (GSH), a major endogenous antioxidant. Glutathione is essential for detoxifying reactive oxygen species (ROS) and mitigating oxidative stress, a significant contributor to neuronal damage in various neurodegenerative conditions. Flupirtine's ability to increase GSH levels fortifies the cell's capacity to combat oxidative damage.

Quantitative Analysis of Flupirtine's Neuroprotective Efficacy

The following tables summarize the quantitative data from various in vitro studies, highlighting the effective concentrations of flupirtine and its impact on key neuroprotective markers.

Cell TypeNeurotoxic AgentFlupirtine ConcentrationObserved Neuroprotective EffectReference
Primary cortical neurons (rat)HIV coat protein gp1201-10 µg/mlProtection against apoptotic cell death
hNT (human Ntera/D1) neuronsGlutamate (≥1 mM) or NMDA (≥1 mM)3 µM> 6-fold increase in Bcl-2 levels; 200% increase in intracellular glutathione
hNT (human Ntera/D1) neuronsGlutamate or NMDA10 µMCompletely abolished the reduction of Bcl-2 and glutathione levels
Cultured retinal pigment epithelial (RPE) cellsButhionine sulphoxamine (BSO)100 µMMost effective concentration to inhibit BSO-induced apoptosis
Primary hippocampal neurons (rat)L-glutamate (500 µM)1-10 µMProtection against glutamate-induced cytotoxicity
U373 malignant glioma (MG) cell linesNMDANot specifiedAntagonizes NMDA-induced intracellular Ca2+ increase

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize the neuroprotective properties of flupirtine in vitro.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, NMDA, β-amyloid peptide) at a concentration known to induce significant cell death.

  • Flupirtine Treatment: Concurrently with or prior to the addition of the neurotoxic agent, treat the cells with varying concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in multi-well plates and treat with the neurotoxic agent and this compound as described in the cell viability protocol.

  • Fixation: After the treatment period, fix the cells with a freshly prepared paraformaldehyde solution.

  • Permeabilization: Permeabilize the cells to allow the labeling enzyme to access the nucleus.

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a directly labeled dUTP, proceed to visualization.

  • Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cell nuclei.

  • Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Quantification of Bcl-2 and Glutathione Levels

Bcl-2 Quantification (Western Blotting):

  • Cell Lysis: Following treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Glutathione (GSH) Quantification:

  • Cell Lysate Preparation: Prepare cell lysates as described for Western blotting.

  • GSH Assay: Use a commercially available glutathione assay kit. These kits are typically based on a colorimetric or fluorometric reaction. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.

  • Standard Curve: Generate a standard curve using known concentrations of GSH.

  • Measurement and Calculation: Measure the absorbance of the samples and determine the GSH concentration by interpolating from the standard curve. Normalize the GSH concentration to the total protein concentration of the sample.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in flupirtine's neuroprotective action and a typical experimental workflow for its in vitro evaluation.

Flupirtine_Neuroprotection_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kv7 Kv7 Channels NMDA_R NMDA Receptor Kv7->NMDA_R Indirectly Inhibits (via Hyperpolarization) Ca_ion Ca²⁺ Influx ↓ NMDA_R->Ca_ion Reduces Apoptosis Apoptosis ↓ Ca_ion->Apoptosis Inhibits Neuroprotection Neuroprotection Ca_ion->Neuroprotection Bcl2 Bcl-2 ↑ Bcl2->Apoptosis Inhibits Bcl2->Neuroprotection GSH Glutathione ↑ GSH->Apoptosis Inhibits (via Antioxidant effect) GSH->Neuroprotection Flupirtine This compound Flupirtine->Kv7 Activates Flupirtine->Bcl2 Upregulates Flupirtine->GSH Increases Experimental_Workflow start Start: Neuronal Cell Culture treatment Treatment: 1. Vehicle Control 2. Neurotoxic Agent 3. Neurotoxic Agent + Flupirtine start->treatment incubation Incubation (e.g., 24-48h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., TUNEL) incubation->apoptosis markers Biochemical Marker Analysis (e.g., Bcl-2, Glutathione) incubation->markers analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis markers->analysis

References

Flupirtine Maleate: A Technical Guide to a Selective Neuronal Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Flupirtine is a centrally-acting, non-opioid analgesic that established a unique pharmacological class as a Selective Neuronal Potassium Channel Opener (SNEPCO). Its mechanism of action, centered on the activation of Kv7 (KCNQ) voltage-gated potassium channels, provides analgesic, muscle-relaxant, and neuroprotective properties. This technical guide offers an in-depth review of Flupirtine Maleate's core mechanism, downstream cellular effects, pharmacokinetics, and key experimental protocols used in its evaluation. While its clinical use has been restricted in some regions due to concerns of hepatotoxicity, Flupirtine remains a critical prototype for the development of novel therapeutics targeting neuronal hyperexcitability.

Core Mechanism of Action: Kv7 Channel Activation

Flupirtine's primary therapeutic effects stem from its function as an opener for the Kv7 (KCNQ) family of voltage-gated potassium channels.[1] It displays selectivity for the neuronal isoforms Kv7.2 through Kv7.5.[2]

The activation of these channels facilitates an efflux of potassium ions (K+) out of the neuron, following the electrochemical gradient.[1] This outward current leads to hyperpolarization of the neuronal membrane, stabilizing the resting potential at a more negative state.[2] Consequently, a stronger stimulus is required to reach the threshold for action potential generation, thereby reducing overall neuronal excitability.[1] This fundamental action underpins its efficacy in conditions characterized by neuronal hyperexcitability, such as various pain states.

G cluster_membrane Neuronal Membrane Kv7 Kv7 (KCNQ) Channel K_ion_out K+ Efflux Kv7->K_ion_out Opens Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Causes K_ion_in K+ Flupirtine Flupirtine Maleate Flupirtine->Kv7 ReducedExcitability Decreased Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to

Figure 1: Core signaling pathway of Flupirtine action on Kv7 channels.

Downstream and Secondary Effects

The hyperpolarization induced by Kv7 channel activation triggers significant downstream consequences, most notably an indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor.

2.1 Indirect NMDA Receptor Antagonism The NMDA receptor, a key player in central sensitization and chronic pain, is subject to a voltage-dependent block by magnesium ions (Mg2+). By hyperpolarizing the neuronal membrane, Flupirtine enhances this natural Mg2+ block, functionally inhibiting NMDA receptor-mediated excitatory neurotransmission without binding directly to the receptor itself. This action is crucial for its neuroprotective effects, as it prevents the excessive calcium (Ca2+) influx associated with excitotoxicity.

2.2 GABA-A Receptor Modulation Studies have also shown that Flupirtine can concomitantly facilitate γ-aminobutyric acid type A (GABA-A) receptors, which are involved in inhibitory neurotransmission. This dual action on both potassium channel activation and GABAergic potentiation may contribute synergistically to its overall therapeutic profile.

G cluster_primary Primary Action cluster_secondary Downstream Consequences Hyperpolarization Neuronal Hyperpolarization NMDA_Block Enhanced Mg2+ Block of NMDA Receptor Hyperpolarization->NMDA_Block Analgesia Analgesia & Muscle Relaxation Hyperpolarization->Analgesia Ca_Influx Reduced Ca2+ Influx NMDA_Block->Ca_Influx Neuroprotection Neuroprotection & Reduced Excitotoxicity Ca_Influx->Neuroprotection Neuroprotection->Analgesia GABA Facilitation of GABA-A Receptors GABA->Analgesia

Figure 2: Downstream effects resulting from Flupirtine-induced hyperpolarization.

Quantitative Pharmacological Data

The following tables summarize key pharmacodynamic and pharmacokinetic parameters of this compound.

Table 1: Pharmacodynamic Profile

Parameter Target Value Notes
EC50 Kv7.2/7.3 Channels 3.6 - 5.0 µM Half-maximal effective concentration for channel activation.
IC50 NMDA Receptor 182.1 ± 12.1 µM Functional antagonism; concentration is significantly higher than therapeutic plasma levels, confirming an indirect mechanism.
ED50 (Oral) Analgesia (Mouse) 25.7 mg/kg Electrostimulated pain test; potency comparable to pentazocine.

| ED50 (Oral) | Analgesia (Dog) | 3.5 mg/kg | Electrical tooth pulp stimulation test. |

Table 2: Pharmacokinetic Profile in Humans (Oral Administration)

Parameter Value Description
Bioavailability ~72% - 90% High absorption from the gastrointestinal tract.
Tmax ~1.6 - 2.0 hours Time to reach maximum plasma concentration.
Cmax (100 mg dose) ~0.8 mg/L Maximum plasma concentration.
Plasma Protein Binding ~84% Primarily bound to albumin.
Volume of Distribution (Vd) ~154 L Indicates wide distribution into tissues.
Elimination Half-life (t1/2) ~7 - 10 hours The time for plasma concentration to reduce by half.
Metabolism Hepatic Primarily metabolized in the liver.

| Excretion | ~72% Renal | The majority of the dose is excreted via urine. |

Key Experimental Protocols

4.1 Whole-Cell Patch-Clamp Electrophysiology This technique is the gold standard for directly measuring the effects of Flupirtine on ion channel activity in individual neurons or heterologous expression systems (e.g., HEK-293 or tsA 201 cells transfected with specific Kv7 subunits).

  • Objective: To quantify changes in potassium currents in response to Flupirtine application.

  • Methodology:

    • Cell Preparation: Neurons (e.g., dorsal root ganglion) are cultured, or a cell line expressing the target Kv7 channel subunits is prepared.

    • Pipette & Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (high K+) and positioned onto a single cell. The external bath contains an artificial cerebrospinal fluid (aCSF).

    • Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Whole-Cell Access: The membrane patch is ruptured by applying further suction, allowing electrical and molecular access to the cell's interior.

    • Voltage-Clamp Recording: The cell's membrane potential is clamped at a specific voltage (e.g., -80 mV). Voltage steps or ramps (e.g., from -100 mV to -20 mV) are applied to elicit ion channel currents.

    • Drug Application: Currents are recorded under control conditions (vehicle) and then during perfusion of the bath with known concentrations of Flupirtine (e.g., 3 µM, 10 µM, 30 µM).

    • Data Analysis: The resulting outward K+ currents are measured. A leftward shift in the voltage-activation curve in the presence of Flupirtine indicates that the channels open at more negative potentials, confirming its role as an activator.

G A Cell Culture (e.g., tsA 201 cells + Kv7.2/7.3) B Prepare Micropipette & Solutions (Internal/External) A->B C Approach Cell & Form Giga-Seal (>1 GΩ) B->C D Rupture Membrane (Achieve Whole-Cell Mode) C->D E Voltage-Clamp Protocol: Apply Voltage Steps/Ramps D->E F Record Baseline K+ Currents (Control) E->F G Perfuse with Flupirtine & Record K+ Currents F->G H Data Analysis: Compare Current Amplitudes & Voltage-Dependence G->H

Figure 3: General experimental workflow for a whole-cell patch-clamp study.

4.2 In Vivo Analgesia Models Animal models are used to assess the central analgesic efficacy of Flupirtine.

  • Objective: To measure the elevation of pain threshold following drug administration.

  • Model: Electrostimulated pain test in mice or electrical tooth pulp stimulation in conscious dogs.

  • Methodology:

    • Animal Preparation: Animals are habituated to the experimental setup.

    • Baseline Threshold: A baseline pain threshold is determined by applying a gradually increasing stimulus (e.g., electrical current to the tail or tooth pulp) and recording the level at which a nociceptive response (e.g., tail flick, vocalization) occurs.

    • Drug Administration: Flupirtine or a control vehicle/comparator drug is administered (e.g., orally).

    • Post-Dosing Measurement: The pain threshold is re-measured at set time intervals (e.g., 15, 30, 60, 90 minutes) after administration.

    • Data Analysis: A significant increase in the stimulus intensity required to elicit a response indicates an analgesic effect. The dose-response relationship can be used to calculate the ED50.

Conclusion

This compound is a pioneering compound whose mechanism as a selective neuronal potassium channel opener offers a distinct alternative to traditional opioid and NSAID analgesics. Its ability to reduce neuronal excitability through the activation of Kv7 channels, which in turn leads to the functional inhibition of NMDA receptors, provides a dual mechanism for analgesia and neuroprotection. While clinical application has been hampered by safety concerns, the pharmacology of Flupirtine provides a valuable blueprint for the rational design of next-generation channel modulators for treating a range of neurological disorders rooted in cellular hyperexcitability.

References

Flupirtine Maleate: A Technical Guide to its Discovery, Development, and Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting, non-opioid analgesic, represents a unique chapter in the history of pain management. Initially lauded for its novel mechanism of action as a selective neuronal potassium channel opener (SNEPCO), it offered a therapeutic alternative to traditional NSAIDs and opioids. This guide provides a comprehensive technical overview of the discovery and development of Flupirtine Maleate, from its initial synthesis to its eventual withdrawal from the market. It details the evolution of our understanding of its complex pharmacology, summarizes key preclinical and clinical findings, and outlines the serious safety concerns regarding hepatotoxicity that ultimately led to its discontinuation in Europe. This document serves as a detailed case study for professionals in drug development, highlighting the intricate path from discovery to market and the critical importance of post-marketing surveillance.

Discovery and Synthesis

Flupirtine was first synthesized in 1981 by researchers at Chemiewerk Homburg, which later became part of the Degussa Pharma Group in Germany.[1] It was developed as a novel analgesic agent, distinct from the existing classes of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The maleate salt was the form developed for clinical use.

Chemical Synthesis

The synthesis of Flupirtine is a multi-step process, commonly starting from 2,6-dichloro-3-nitropyridine. While several specific routes have been patented, a general pathway involves condensation, reduction, acylation, and salification.

G cluster_synthesis General Synthesis Pathway of Flupirtine A 2,6-dichloro-3-nitropyridine reagent1 + 4-Fluorobenzylamine (Condensation) A->reagent1 B 2-amino-3-nitro-6- (p-fluorobenzylamino)pyridine reagent2 Reduction (e.g., H2, Raney Ni) B->reagent2 C 2,3-diamino-6- (p-fluorobenzylamino)pyridine reagent3 + Ethyl chloroformate (Acylation) C->reagent3 D Flupirtine (Free Base) Ethyl {2-amino-6-[(4-fluorobenzyl)amino] pyridin-3-yl}carbamate reagent4 + Maleic Acid (Salification) D->reagent4 E This compound reagent1->B reagent2->C reagent3->D reagent4->E

Caption: Generalized chemical synthesis route for this compound.

Mechanism of Action

The understanding of Flupirtine's mechanism of action evolved significantly over time. It was clear from early research that it was neither an opioid nor an NSAID. Its unique profile, which includes analgesic, muscle relaxant, and neuroprotective properties, is now attributed to a multi-target mechanism.

The primary mechanism is the activation of voltage-gated potassium channels of the Kv7 (or KCNQ) family. This action led to its classification as the prototype of a Selective Neuronal Potassium Channel Opener (SNEPCO).

Signaling Pathway
  • Kv7 Channel Activation: Flupirtine acts as an opener for Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels. By opening these channels, it increases the efflux of potassium (K+) ions from the neuron.

  • Neuronal Hyperpolarization: The outward K+ current leads to hyperpolarization of the neuronal membrane, stabilizing the resting potential and making the neuron less excitable.

  • Indirect NMDA Receptor Antagonism: This membrane stabilization indirectly inhibits the activity of N-methyl-D-aspartate (NMDA) receptors. By hyperpolarizing the membrane, the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel is enhanced, reducing excessive Ca2+ influx that contributes to central sensitization and pain chronification.

  • GABA-A Receptor Modulation: Flupirtine also acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, particularly those containing δ subunits. It enhances the current evoked by GABA, increasing inhibitory neurotransmission and contributing to both its analgesic and muscle relaxant effects.

G cluster_moa Flupirtine's Multi-Target Mechanism of Action flupirtine Flupirtine kv7 Kv7 (KCNQ) Channels flupirtine->kv7 Activates gabaa GABA-A Receptors flupirtine->gabaa Positively Modulates k_efflux ↑ K+ Efflux kv7->k_efflux cl_influx ↑ Cl- Influx (Enhanced GABA effect) gabaa->cl_influx nmda NMDA Receptors mg_block ↑ Mg2+ Block nmda->mg_block hyperpolarization Neuronal Hyperpolarization (Membrane Stabilization) hyperpolarization->nmda Indirectly Inhibits via reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability k_efflux->hyperpolarization cl_influx->hyperpolarization mg_block->hyperpolarization analgesia Analgesia & Muscle Relaxation reduced_excitability->analgesia

Caption: Signaling pathway illustrating Flupirtine's effects on ion channels.

Receptor and Channel Interactions

While a comprehensive binding profile is not fully detailed in the literature, key quantitative measures of its activity have been established through electrophysiological studies.

TargetActionQuantitative Data (Concentration)Reference(s)
Inwardly Rectifying K+ (KIR)Potent ActivationEC50 = 600 nM
NMDA ReceptorsFunctional AntagonismIC50 = 182.1 µM (vs. steady-state)
GABA-A ReceptorsPositive Allosteric ModulationEC50 = 13-21 µM (enhancement)
Kv7 (KCNQ) ChannelsGating ShiftSignificant at ≤10 µM

Pharmacokinetics and Metabolism

Flupirtine exhibits favorable pharmacokinetic properties for an orally administered analgesic.

ParameterValueReference(s)
Bioavailability ~90% (oral), ~70% (rectal)
Protein Binding Up to 84% (to albumin)
Volume of Distribution (Vd) 154 L (after 100 mg dose)
Metabolism Hepatic. Primary metabolites: p-fluoro-hippuric acid and an acetylated metabolite (D-13223), which retains 20-30% of analgesic activity.
Elimination Half-life (t½) 6.5 - 10.7 hours (dose and route dependent)
Excretion ~72% in urine (as metabolites), ~18% in feces.

Clinical Development and Efficacy

Flupirtine was approved for the treatment of pain in Europe in 1984 and was used for a variety of acute and chronic pain conditions. It was never approved for use by the US FDA, although Phase II trials for fibromyalgia were initiated.

Key Clinical Trials and Efficacy

Clinical trials demonstrated that Flupirtine was an effective analgesic, with efficacy comparable to other established pain medications.

IndicationComparator(s)Daily Dose(s)OutcomeReference(s)
Subacute Low Back PainTramadolFlupirtine: 300 mg; Tramadol: 150 mgFlupirtine was as effective as tramadol in reducing pain.
Postoperative PainDiclofenacFlupirtine: 300 mg; Diclofenac: 150 mgBoth drugs significantly and equally reduced postoperative pain.
Post-Orthopaedic SurgeryPentazocineFlupirtine: 100-200 mg; Pentazocine: 50-100 mgFlupirtine was at least as effective as pentazocine, with fewer CNS side effects (dizziness).
Acute MigraineParacetamolFlupirtine: 100 mg; Paracetamol: 1 gFlupirtine showed trends for better pain reduction and less functional impairment.
Musculoskeletal PainPlacebo & Standard Analgesics200-300 mgPost-marketing surveillance showed high response rates (85-94%) for acute, subacute, and chronic pain.
Experimental Protocol: Double-Blind, Randomized, Parallel Group Trial

A common design used to evaluate Flupirtine's efficacy, such as in the study of acute migraine, followed a standard protocol for clinical trials.

G cluster_workflow Workflow for a Randomized Controlled Trial (RCT) A Patient Recruitment (e.g., Acute Migraine Diagnosis) B Informed Consent & Screening (Inclusion/Exclusion Criteria) A->B C Randomization B->C D1 Group 1: This compound (100 mg) C->D1 Arm A D2 Group 2: Paracetamol (1 g) C->D2 Arm B E Double-Blind Treatment Period (e.g., 5 days, as needed) D1->E D2->E F Data Collection (Pain Scores, Side Effects, Functional Impairment) E->F G Statistical Analysis (Comparison of Efficacy & Safety) F->G

Caption: Typical experimental workflow for a clinical trial of Flupirtine.

Hepatotoxicity and Market Withdrawal

Despite over two decades of use, the most serious adverse effect associated with Flupirtine—hepatotoxicity—became a major concern in the 2010s.

Timeline of Regulatory Actions

The emergence of severe liver injury reports prompted a series of regulatory actions by the European Medicines Agency (EMA).

G cluster_timeline Regulatory Timeline for Flupirtine in Europe cluster_restrictions 2013 Restrictions cluster_withdrawal 2018 Withdrawal Rationale y1984 1984 Initial Marketing Authorization y2013 2013 EMA Review & Restrictions y1984->y2013 ~29 Years of Use y2018 2018 Marketing Authorization Withdrawn y2013->y2018 5 Years cluster_restrictions cluster_restrictions cluster_withdrawal cluster_withdrawal r1 • Use limited to acute pain only r2 • Maximum duration of 2 weeks r3 • Only for patients who cannot use  other analgesics (NSAIDs, weak opioids) r4 • Weekly liver function monitoring required w1 • 2013 restrictions were not  sufficiently followed in practice w2 • Cases of serious liver injury,  including liver failure, continued to occur w3 • No further measures could be identified  to adequately reduce the risk

Caption: Timeline of key regulatory milestones for Flupirtine in the EU.

In 2013, following a review of reports of serious liver problems, the EMA restricted the use of Flupirtine. The restrictions included limiting its use to no more than two weeks for acute pain in patients who could not use other painkillers and mandating weekly liver function tests.

However, a subsequent review found that these measures were not being followed sufficiently in clinical practice, and cases of serious liver injury continued to be reported. The EMA's Pharmacovigilance Risk Assessment Committee (PRAC) concluded that the benefits of Flupirtine no longer outweighed the risks. Consequently, in March 2018, the marketing authorizations for all Flupirtine-containing medicines were withdrawn across the European Union.

It is noteworthy that a systematic review of published randomized controlled trials found that these studies were not a reliable source of information about Flupirtine-related hepatotoxicity, as only 5 out of 35 included trials reported any liver function data.

Conclusion

The story of this compound is a powerful illustration of the drug development lifecycle. It began with the successful synthesis of a compound with a novel analgesic mechanism, offering a promising alternative to existing therapies. Its multi-target pharmacology, centered on Kv7 channel activation, provided effective pain relief and muscle relaxation for many patients for nearly three decades. However, the delayed identification and appreciation of its potential for severe hepatotoxicity, coupled with the inability to effectively mitigate this risk in real-world clinical practice, ultimately led to its withdrawal. For drug development professionals, the case of Flupirtine underscores the critical need for robust pharmacovigilance, the challenges of risk management, and the sobering reality that a drug's full safety profile may only become apparent long after its initial approval.

References

Unraveling the Enigmatic NMDA Receptor Antagonism of Flupirtine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the interaction between Flupirtine Maleate and the N-methyl-D-aspartate (NMDA) receptor. Primarily targeting researchers, scientists, and professionals in drug development, this document collates and presents key quantitative data, detailed experimental methodologies, and elucidating signaling pathways to foster a comprehensive understanding of Flupirtine's unique mode of action.

Executive Summary

This compound, a centrally acting, non-opioid analgesic, exhibits a distinctive profile of NMDA receptor antagonism. This activity is not mediated by direct binding to the receptor's principal sites, but rather through an indirect, functional modulation. The primary mechanism involves the activation of inwardly rectifying potassium (Kir) channels, leading to neuronal membrane hyperpolarization. This change in membrane potential enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby attenuating excessive calcium (Ca2+) influx and subsequent excitotoxicity. A secondary, less characterized mechanism may involve interaction with the NMDA receptor's redox site. This guide will dissect these mechanisms, presenting the evidence from key in vitro studies.

Quantitative Analysis of Flupirtine's NMDA Receptor Antagonism

The functional antagonism of NMDA receptors by Flupirtine has been quantified through electrophysiological studies. The following table summarizes the key findings.

ParameterValueExperimental ModelReference
IC50 for antagonism of NMDA-induced inward currents182.1 ± 12.1 µMCultured rat superior colliculus neurons[1][2]

Core Signaling Pathway: Indirect NMDA Receptor Antagonism

The primary mechanism of Flupirtine's action on the NMDA receptor is a cascade of events initiated by the activation of neuronal potassium channels. This signaling pathway is depicted below.

Flupirtine_NMDA_Pathway Flupirtine This compound Kir_Channel Inwardly Rectifying Potassium (Kir) Channel Flupirtine->Kir_Channel Activates K_Efflux K+ Efflux Kir_Channel->K_Efflux Promotes Hyperpolarization Neuronal Membrane Hyperpolarization K_Efflux->Hyperpolarization Mg_Block Enhanced Voltage-Dependent Mg2+ Block Hyperpolarization->Mg_Block Strengthens NMDA_Receptor NMDA Receptor Mg_Block->NMDA_Receptor Inhibits Ca_Influx Decreased Ca2+ Influx NMDA_Receptor->Ca_Influx Reduces Neuroprotection Reduced Neuronal Excitability & Neuroprotection Ca_Influx->Neuroprotection

Figure 1: Signaling pathway of Flupirtine's indirect NMDA receptor antagonism.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA-Induced Currents

This protocol is based on the methodology used to determine the IC50 of Flupirtine's antagonism of NMDA receptor currents.[1]

Objective: To measure the effect of this compound on inward currents induced by NMDA in cultured neurons.

Cell Culture:

  • Primary cultures of superior colliculus neurons are prepared from rat embryos.

  • Neurons are plated on poly-L-lysine coated glass coverslips and maintained in a suitable culture medium (e.g., DMEM with fetal bovine serum and antibiotics) for 7-14 days before recording.

Electrophysiological Recording:

  • Apparatus: An inverted microscope equipped with micromanipulators and a patch-clamp amplifier.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 BAPTA, 2 ATP-Mg (pH adjusted to 7.3 with CsOH).

  • Procedure:

    • Coverslips with cultured neurons are transferred to a recording chamber continuously perfused with the external solution.

    • Whole-cell patch-clamp recordings are established from visually identified neurons.

    • The membrane potential is held at -70 mV.

    • NMDA (200 µM) and its co-agonist glycine (1 µM) are applied to the neuron for a short duration (e.g., 2-5 seconds) to evoke an inward current.

    • After a stable baseline of NMDA-induced currents is established, this compound is added to the external solution at varying concentrations.

    • The effect of Flupirtine on the amplitude of the NMDA-induced current is measured.

    • The concentration-response curve is plotted to determine the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Culture_Neurons Culture Rat Superior Colliculus Neurons Establish_Recording Establish Whole-Cell Patch-Clamp Recording Culture_Neurons->Establish_Recording Prepare_Solutions Prepare External and Internal Solutions Prepare_Solutions->Establish_Recording Hold_Potential Hold Membrane Potential at -70 mV Establish_Recording->Hold_Potential Apply_NMDA Apply NMDA (200 µM) + Glycine (1 µM) Hold_Potential->Apply_NMDA Record_Baseline Record Baseline NMDA-Induced Current Apply_NMDA->Record_Baseline Apply_Flupirtine Apply Flupirtine (Varying Concentrations) Record_Baseline->Apply_Flupirtine Record_Effect Record Effect on NMDA-Induced Current Apply_Flupirtine->Record_Effect Plot_Curve Plot Concentration- Response Curve Record_Effect->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50 Mechanism_Hierarchy Flupirtine This compound Primary_Mechanism Primary Mechanism: Activation of Kir Channels -> Hyperpolarization -> Enhanced Mg2+ Block Flupirtine->Primary_Mechanism Well-Established Secondary_Mechanism Secondary (Hypothesized) Mechanism: Modulation of NMDA Receptor Redox Site Flupirtine->Secondary_Mechanism Less Evidence NMDA_Antagonism Functional NMDA Receptor Antagonism Primary_Mechanism->NMDA_Antagonism Secondary_Mechanism->NMDA_Antagonism

References

In-Vitro Anti-Apoptotic Effects of Flupirtine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its neuroprotective and cytoprotective properties. A substantial body of in-vitro research has demonstrated its potent anti-apoptotic effects across various cell types and experimental models of apoptosis. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the in-vitro anti-apoptotic actions of Flupirtine Maleate.

Core Mechanisms of Anti-Apoptotic Action

Flupirtine exerts its anti-apoptotic effects through a multi-faceted mechanism primarily centered on the intrinsic pathway of apoptosis. The key molecular events include the upregulation of the anti-apoptotic protein Bcl-2, the preservation of mitochondrial integrity and function, and the enhancement of the cellular antioxidant defense system through increased glutathione (GSH) levels.[1][2][3]

Signaling Pathway of Flupirtine's Anti-Apoptotic Effect

G Flupirtine This compound Bcl2 ↑ Bcl-2 Expression Flupirtine->Bcl2 GSH ↑ Glutathione (GSH) Levels Flupirtine->GSH Mito Mitochondrion Bcl2->Mito Inhibits Bax/Bak pore formation Caspase Caspase Activation Bcl2->Caspase Inhibits MMP Stabilization of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c MMP->CytC Prevents release CytC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes ROS->Mito Damages

Caption: Flupirtine's anti-apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on the anti-apoptotic effects of this compound.

Table 1: Effect of Flupirtine on Apoptosis Inhibition

Cell TypeApoptosis InducerFlupirtine ConcentrationObserved EffectReference
Human Peripheral Blood Mononuclear CellsHIV-10.1 - 10 µg/mL~50% reduction in induced apoptosis[4]
Rat Cortical NeuronsHIV-gp1201 - 10 µg/mLProtection against apoptotic cell death[4]
Rat Cortical NeuronsAmyloid beta-peptide (Aβ25-35) (1 µM)1 µg/mLIncrease in cell viability from 31.1% to 74.6%
Rat Cortical NeuronsAmyloid beta-peptide (Aβ25-35) (1 µM)5 µg/mLIncrease in cell viability from 31.1% to 65.4%
Human Retinal Pigment Epithelium (RPE) CellsIschemia100 µMPrevention of ischemia-induced apoptosis
CLN1, CLN2, CLN3, CLN6-deficient lymphoblastsEtoposideNot specifiedAbrogation of etoposide-induced apoptosis

Table 2: Effect of Flupirtine on Mitochondrial Function

SystemFlupirtine ConcentrationParameter MeasuredObserved EffectReference
Rat Heart Mitochondria0.2 - 10 nmol/mg proteinMitochondrial Ca2+ Levels2 to 3-fold increase
Rat Heart Mitochondria0.2 - 10 nmol/mg proteinMitochondrial Membrane Potential20% increase
Rat Heart Mitochondria0.2 - 10 nmol/mg proteinMitochondrial ATP Synthesis30% increase

Table 3: Effect of Flupirtine on Bcl-2 and Glutathione Levels

Cell TypeApoptosis InducerFlupirtine ConcentrationParameter MeasuredObserved EffectReference
hNT NeuronsGlutamate/NMDA3 µMBcl-2 Level> 6-fold increase
hNT NeuronsGlutamate/NMDA3 µMIntracellular Glutathione200% increase
Rat Cortical NeuronsAmyloid beta-peptide (Aβ25-35)Not specifiedIntraneuronal GSHPartial prevention of depletion from 21.4 to 7.4 nmol/10^6 cells
Human Retinal Pigment Epithelium (RPE) CellsSerum-free medium100 µMBcl-2 ProteinUpregulation

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in-vitro anti-apoptotic effects of this compound.

Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

G cluster_0 Cell Preparation cluster_1 TUNEL Reaction cluster_2 Analysis a1 Culture and treat cells with Flupirtine and apoptosis inducer a2 Harvest and fix cells (e.g., 4% paraformaldehyde) a1->a2 a3 Permeabilize cells (e.g., 0.1% Triton X-100) a2->a3 b1 Incubate with TdT reaction mixture containing Br-dUTP a3->b1 b2 Incubate with FITC-conjugated anti-BrdU antibody b1->b2 c1 Counterstain with Propidium Iodide (optional) b2->c1 c2 Analyze by flow cytometry or fluorescence microscopy c1->c2

Caption: Experimental workflow for the TUNEL assay.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound for a specified pre-incubation period, followed by co-incubation with an apoptosis-inducing agent.

  • Fixation and Permeabilization:

    • Harvest cells and wash with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Resuspend the cells in 50 µL of TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide, such as FITC-dUTP) and incubate for 60 minutes at 37°C in the dark.

    • Wash the cells with PBS.

  • Analysis:

    • Resuspend the cells in PBS for analysis.

    • For flow cytometry, analyze the fluorescence of the cell population. For fluorescence microscopy, mount the cells on slides and observe under a fluorescence microscope.

Western Blot Analysis of Bcl-2 Expression

Western blotting is used to quantify the expression levels of the anti-apoptotic protein Bcl-2.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative expression of Bcl-2, normalized to a loading control like β-actin or GAPDH.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

G cluster_0 Cell Preparation & Staining cluster_1 Analysis a1 Culture and treat cells with Flupirtine and apoptosis inducer a2 Incubate cells with JC-1 staining solution a1->a2 b1 Analyze by flow cytometry or fluorescence microscopy a2->b1 b2 Quantify red/green fluorescence ratio b1->b2

Caption: Experimental workflow for the JC-1 assay.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound and an apoptosis inducer as described previously.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 5 µg/mL in cell culture medium).

    • Remove the treatment medium from the cells and wash with PBS.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Analysis:

    • Wash the cells with PBS.

    • For flow cytometry, harvest the cells and analyze them immediately. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • For fluorescence microscopy, observe the cells directly. The ratio of red to green fluorescence can be quantified to assess changes in ΔΨm.

Measurement of Intracellular Glutathione (GSH) Levels

The levels of the antioxidant glutathione can be measured using various commercially available kits, often based on the reaction of GSH with a chromogenic or fluorogenic substrate.

Protocol:

  • Sample Preparation:

    • After treatment, harvest the cells and wash with cold PBS.

    • Lyse the cells according to the kit manufacturer's instructions, often involving a deproteinization step.

  • GSH Assay:

    • Add the cell lysate to a reaction mixture containing glutathione reductase and a substrate such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Incubate the reaction as per the kit protocol.

  • Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Conclusion

The in-vitro evidence strongly supports the anti-apoptotic effects of this compound. Its ability to upregulate Bcl-2, maintain mitochondrial function, and boost cellular antioxidant defenses makes it a compelling candidate for further investigation in diseases characterized by excessive apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further explore and validate the cytoprotective properties of this compound.

References

Flupirtine Maleate structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Flupirtine Maleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine is a centrally acting, non-opioid analgesic distinguished by its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1] Its primary therapeutic effect is derived from the activation of Kv7 (KCNQ) voltage-gated potassium channels, which leads to neuronal membrane hyperpolarization and reduced excitability.[2][3] Despite its efficacy in treating a variety of pain states, the clinical use of flupirtine has been curtailed by concerns over rare but serious hepatotoxicity.[4][5] This has prompted extensive structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies aimed at designing safer, next-generation analogues. This guide provides a comprehensive overview of these studies, detailing the chemical modifications to the flupirtine scaffold, their impact on biological activity and toxicity, the experimental protocols used for evaluation, and the underlying signaling pathways.

Core Pharmacophore and Mechanism of Action

Flupirtine, chemically known as ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate, possesses a triaminopyridine core structure essential for its activity. Its analgesic properties are primarily mediated through the opening of heterotetrameric Kv7.2/Kv7.3 potassium channels, which generate the M-current that stabilizes the membrane resting potential. This activation leads to an efflux of potassium ions, hyperpolarizing the neuron and increasing the threshold for action potential generation. This reduction in neuronal excitability indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, mitigating pain signals associated with central sensitization.

Signaling Pathway

The mechanism involves a cascade of events initiated by the binding of flupirtine to the Kv7.2/Kv7.3 channel, culminating in analgesia.

Flupirtine_MoA cluster_0 Cellular Level cluster_1 System Level Flupirtine Flupirtine Kv7 Kv7.2/Kv7.3 Channel (Activation) Flupirtine->Kv7 K_Efflux K+ Efflux (Increased) Kv7->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Excitability Reduced Neuronal Excitability Hyperpolarization->Excitability NMDA NMDA Receptor (Indirect Inhibition) Excitability->NMDA Pain_Signal Pain Signal Transmission Blocked Excitability->Pain_Signal NMDA->Pain_Signal Analgesia Analgesic & Muscle Relaxant Effect Pain_Signal->Analgesia

Caption: Flupirtine's mechanism of action signaling cascade.

Structure-Toxicity Relationship: The Hepatotoxicity Challenge

The primary safety concern with long-term flupirtine use is drug-induced liver injury. This toxicity is believed to stem from the metabolic oxidation of the electron-rich aminopyridine ring, leading to the formation of reactive and unstable azaquinone diimine metabolites. These reactive intermediates can cause cellular damage, precipitating hepatotoxicity. Consequently, a major goal of SAR studies has been to modify the flupirtine structure to block this metabolic pathway without compromising its channel-opening activity.

Core Structure-Activity Relationship Studies

SAR studies have systematically explored modifications to nearly all parts of the flupirtine molecule. A key strategy has been to replace the secondary amino group linking the two aromatic rings with a thioether bridge. This modification is designed to alter the molecule's oxidation pathway, preventing the formation of the toxic azaquinone diimines and instead producing more stable sulfoxide and sulfone metabolites.

Data Summary: Flupirtine Analogues

The following table summarizes quantitative data from studies on key flupirtine analogues, focusing on modifications to the benzylamino bridge. The data includes measurements of oxidation potential, Kv7.2/7.3 channel opening activity and efficacy, and in vitro hepatotoxicity.

CompoundModification DescriptionOxidation Potential Epa [V]Kv7.2/3 Activity EC50 [µM]Kv7.2/3 Efficacy Emax [%]Hepatotoxicity LD50 [µM] (TAMH cells)Hepatotoxicity LD50 [µM] (HEP-G2 cells)
Flupirtine (1) Parent Compound (Amino Bridge)0.441.8 ± 0.6100 ± 10120 ± 10120 ± 10
9a Thioether Bridge0.811.7 ± 0.3100 ± 6> 1000> 1000
9b Thioether Bridge, Methyl on Pyridine0.801.9 ± 0.4100 ± 8> 1000> 1000
9g Thioether Bridge, Difluoro on Benzyl0.950.6 ± 0.1140 ± 10> 1000> 1000
10a Sulfoxide of 9a> 1.04.3 ± 0.4100 ± 5> 1000> 1000
10b Sulfone of 9a> 1.0> 100-> 1000> 1000

Data sourced from Surur et al. (2019).

Key SAR Insights:

  • Thioether Substitution: Replacing the amino bridge with a thioether (e.g., 9a , 9b ) retains or slightly improves Kv7.2/7.3 channel opening activity while dramatically increasing the oxidation potential, which correlates with reduced toxicity. These analogues showed no toxicity in vitro at the highest tested concentrations.

  • Aromatic Ring Substitution: Adding difluoro groups to the benzyl ring of a thioether analogue (e.g., 9g ) markedly increased both potency (lower EC50) and efficacy (higher Emax) compared to flupirtine.

  • Oxidation of Thioether: Oxidation of the thioether bridge to a sulfoxide (10a ) reduces activity, while further oxidation to a sulfone (10b ) abolishes it, indicating the thioether moiety is optimal for activity.

  • Separating Activity from Toxicity: The development of thio-analogues demonstrates a successful strategy to separate the structure-activity relationships from the structure-toxicity relationships, paving the way for safer Kv7 channel openers.

Experimental Protocols

The evaluation of flupirtine analogues relies on a standardized workflow of chemical, electrochemical, and biological assays to determine their properties.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 Physicochemical & Biological Screening cluster_2 Analysis & Conclusion Synthesis 1. Synthesis of Flupirtine Analogues Confirmation 2. Structural Confirmation (NMR, MS) Synthesis->Confirmation CV 3. Electrochemical Analysis (Cyclic Voltammetry) Confirmation->CV Thallium 4. K_v7.2/3 Activity Assay (Thallium Flux) CV->Thallium MTT 5. Hepatotoxicity Assay (MTT) Thallium->MTT Analysis 6. Data Analysis (EC50, LD50 Calculation) MTT->Analysis SAR 7. SAR / STR Conclusion Analysis->SAR

Caption: Experimental workflow for SAR studies of flupirtine analogues.

Kv7.2/Kv7.3 Channel Opening Activity Assay
  • Method: A fluorescence-based cellular thallium flux assay is a common method.

  • Principle: HEK293 cells stably expressing Kv7.2/Kv7.3 channels are loaded with a thallium-sensitive fluorescent dye. The channels are largely closed under resting conditions. Addition of a channel opener like flupirtine facilitates the influx of thallium ions (which mimic potassium ions) into the cells upon stimulation.

  • Procedure:

    • Cells are incubated with the fluorescent dye.

    • The cells are then exposed to various concentrations of the test compound (flupirtine analogue).

    • A thallium-containing buffer is added to the cells.

    • The increase in intracellular fluorescence, corresponding to the influx of thallium through the opened channels, is measured over time using a fluorescence plate reader.

    • Data is normalized and concentration-response curves are generated to calculate EC50 (potency) and Emax (efficacy) values.

In Vitro Hepatotoxicity Assessment
  • Method: The MTT assay is used to assess cell viability and cytotoxicity.

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Human hepatoma (HEP-G2) or transgenic mouse hepatocyte (TAMH) cell lines are seeded in 96-well plates.

    • Cells are exposed to a range of concentrations of the test compounds for a set period (e.g., 24 or 48 hours).

    • The MTT reagent is added to each well, and the plates are incubated to allow formazan formation.

    • A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated relative to untreated control cells, and LD50 values are determined from the dose-response curves.

Electrochemical Analysis
  • Method: Cyclic Voltammetry.

  • Principle: This technique is used to measure the oxidation potential of the flupirtine analogues. A higher oxidation potential indicates that a compound is more resistant to oxidation.

  • Procedure: The test compound is dissolved in an electrolyte solution, and a potential is swept across a working electrode. The resulting current is measured. The peak potential (Epa) corresponds to the oxidation of the compound. This provides a quantitative measure of the molecule's susceptibility to the oxidative metabolism linked to toxicity.

Conclusion

The structure-activity relationship studies of flupirtine have been pivotal in understanding the molecular determinants of both its therapeutic action and its associated toxicity. The core findings strongly indicate that the secondary amino bridge is a key liability for hepatotoxicity due to its metabolic conversion into reactive quinone diimines. The strategic replacement of this nitrogen atom with a thioether moiety has emerged as a highly successful approach. Thioether analogues not only block the toxic metabolic pathway, leading to a vastly improved safety profile in vitro, but can also be modified to enhance potency and efficacy as Kv7.2/7.3 channel openers. These findings provide a clear roadmap for the rational design of a new generation of SNEPCO drugs, holding the promise of retaining the valuable analgesic and neuroprotective properties of flupirtine while eliminating the risk of severe liver injury.

References

Methodological & Application

Flupirtine Maleate in Rodent Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Flupirtine Maleate in rodent models, focusing on dosage, administration, and relevant experimental protocols. Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNECO), demonstrating neuroprotective and muscle relaxant properties.

Data Presentation: In Vivo Dosages

The following table summarizes the dosages of this compound used in various in vivo rodent studies. It is crucial to note that the optimal dose can vary depending on the specific animal model, strain, age, and experimental endpoint.

Rodent SpeciesApplicationRoute of AdministrationDosage Range (mg/kg)VehicleReference
Mouse Analgesia (Acetic Acid Writhing Test)Oral15Not Specified[1]
Analgesia (Hot Plate Test)Oral32 (ED50)Not Specified[2]
Analgesia (Electrostimulated Pain)Oral25.7 (ED50)Not Specified[2]
Rat Analgesia (General)Oral35Not Specified[1]
Analgesia (Carrageenan Paw Inflammation)Intraperitoneal5 - 10Saline[3]
Analgesia (Diabetic Neuropathy)Intraperitoneal10Saline
Neuroprotection (Neonatal)Intraperitoneal25DMSO
Neuroprotection (Cerebral Ischemia)Intraperitoneal5Not Specified
Analgesia (Hot Plate Method)Oral27Not Specified

Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound are provided below.

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • For a 25 mg/kg dose in rats, a stock solution can be prepared by dissolving this compound in DMSO to a concentration of 12 mg/mL.

    • Ensure the powder is completely dissolved by vortexing.

  • Working Solution Preparation (if applicable):

    • Depending on the experimental requirements and the solubility of the final formulation, the DMSO stock solution may be further diluted with sterile saline or PBS to the desired final concentration. It is crucial to perform pilot studies to ensure the vehicle composition does not cause adverse effects.

  • Administration:

    • The final solution is administered via the desired route (e.g., intraperitoneal injection).

    • The injection volume should be calculated based on the animal's body weight and the final concentration of the drug solution. A common injection volume for mice is 10 mL/kg and for rats is 5 mL/kg.

Acetic Acid-Induced Writhing Test (Mouse)

This protocol outlines a common method for assessing the peripheral analgesic effects of this compound.

Materials:

  • This compound solution

  • 0.6% Acetic acid solution in distilled water

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 15 mg/kg, p.o.) or the vehicle to the respective groups of mice.

  • Pre-treatment Time: Allow a pre-treatment period (typically 30-60 minutes after oral administration) for the drug to be absorbed and exert its effect.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-20 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Hot Plate Test (Mouse/Rat)

This protocol details a method for evaluating the central analgesic effects of this compound.

Materials:

  • This compound solution

  • Hot plate apparatus with adjustable temperature

  • Plexiglas cylinder to confine the animal on the hot plate

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).

  • Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound (e.g., 32 mg/kg, p.o. for mice; 27 mg/kg, p.o. for rats) or the vehicle.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: The increase in latency to the pain response is indicative of analgesia. The results are often expressed as the mean latency time for each group at each time point.

Randall-Selitto Test (Rat)

This protocol describes a method for assessing mechanical nociceptive thresholds, often used in models of inflammatory or neuropathic pain.

Materials:

  • This compound solution

  • Randall-Selitto apparatus (paw pressure test)

Procedure:

  • Animal Acclimation: Acclimate the rats to the testing procedure to minimize stress-induced variability.

  • Baseline Threshold: Before drug administration, determine the baseline paw withdrawal threshold by applying a gradually increasing pressure to the dorsal surface of the rat's hind paw until a withdrawal response is elicited.

  • Induction of Hyperalgesia (if applicable): For models of inflammatory or neuropathic pain, hyperalgesia can be induced (e.g., by injecting carrageenan into the paw).

  • Drug Administration: Administer this compound (e.g., 5-10 mg/kg, i.p.) or the vehicle.

  • Post-treatment Threshold: At specific time points after drug administration, measure the paw withdrawal threshold again.

  • Data Analysis: An increase in the paw withdrawal threshold indicates an anti-hyperalgesic or analgesic effect. The data is typically presented as the mean withdrawal threshold for each group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its analgesic properties.

Flupirtine_Mechanism_of_Action This compound Signaling Pathway Flupirtine This compound Kv7 Kv7 (KCNQ) Potassium Channels Flupirtine->Kv7 Activates Akt_GSK3b Akt/GSK-3β Pathway Flupirtine->Akt_GSK3b Modulates Erk1_2 Erk1/2 Pathway Flupirtine->Erk1_2 Modulates K_efflux K+ Efflux Kv7->K_efflux Hyperpolarization Neuronal Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Mg_Block Enhanced Mg2+ Block Hyperpolarization->Mg_Block Indirectly Stabilizes K_efflux->Hyperpolarization Analgesia Analgesia Neuronal_Excitability->Analgesia NMDA_Receptor NMDA Receptor Ca_Influx Decreased Ca2+ Influx NMDA_Receptor->Ca_Influx Mg_Block->NMDA_Receptor Inhibits Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Akt_GSK3b->Neuroprotection Erk1_2->Neuroprotection

Flupirtine's mechanism of action.

Analgesic_Testing_Workflow Workflow for In Vivo Analgesic Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Prep This compound Solution Preparation Animal_Acclimation->Drug_Prep Baseline Baseline Nociceptive Threshold Measurement Drug_Prep->Baseline Drug_Admin Drug/Vehicle Administration Baseline->Drug_Admin Post_Treatment Post-Treatment Nociceptive Threshold Measurement Drug_Admin->Post_Treatment Data_Collection Data Collection Post_Treatment->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation (e.g., % Inhibition) Stats->Results

A typical workflow for in vivo analgesic studies.

References

Application Note: Quantification of Flupirtine Maleate using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Flupirtine Maleate in bulk drug and pharmaceutical dosage forms. The method is simple, precise, and stability-indicating, making it suitable for routine quality control and stability studies.

Introduction

This compound is a centrally acting, non-opioid analgesic with muscle relaxant properties.[1][2][3][4] It functions as a selective neuronal potassium channel opener and also exhibits indirect NMDA receptor antagonism.[2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound formulations. This document provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound
PropertyValue
Chemical NameEthyl N-(2-amino-6-{[(4-fluorophenyl)methyl]amino}pyridin-3-yl)carbamate maleate
Molecular FormulaC₁₅H₁₇FN₄O₂ · C₄H₄O₄
Molecular Weight420.4 g/mol
AppearanceWhite to off-white crystalline powder
SolubilityFreely soluble in methanol, sparingly soluble in ethanol, and slightly soluble in water. It is also soluble in DMSO and dimethylformamide (DMF).
Melting PointApproximately 176–179°C

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable for this method.

ParameterRecommended Condition
HPLC System Waters HPLC 2690 system with a DAD detector or equivalent
Column Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 0.01M Potassium dihydrogen orthophosphate buffer (pH 3.6 adjusted with orthophosphoric acid) and acetonitrile in a ratio of 75:25 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 246 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.01M solution of potassium dihydrogen orthophosphate in HPLC grade water. Adjust the pH to 3.6 using orthophosphoric acid. Mix this buffer with acetonitrile in a 75:25 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

Standard Stock Solution Preparation (400 µg/mL): Accurately weigh about 40 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate to dissolve, and then make up the volume to the mark with methanol.

Working Standard Solution Preparation (40 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation (from Tablet Dosage Form)
  • Weigh and powder twenty tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute a suitable aliquot of the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 40 µg/mL).

Method Validation Summary

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Validation ParameterResult
Linearity Range 100 - 600 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.84%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.47 µg/mL
Limit of Quantification (LOQ) 1.45 µg/mL
Retention Time Approximately 4.12 min
Tailing Factor < 2.0
Theoretical Plates > 2000

System Suitability

System suitability tests are integral to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
% RSD for replicate injections Not more than 2.0%

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The method was able to successfully separate the main this compound peak from all degradation products, confirming its specificity and stability-indicating capability.

Diagrams

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis MobilePhase Mobile Phase Preparation (Buffer:ACN, 75:25) Injection Inject Samples & Standards MobilePhase->Injection StandardStock Standard Stock Solution (400 µg/mL) WorkingStandard Working Standard Solution (40 µg/mL) SystemSuitability System Suitability Test WorkingStandard->SystemSuitability SamplePrep Sample Preparation (from Tablets) SamplePrep->Injection SystemSuitability->Injection Chromatography Chromatographic Separation (C18 Column, 1 mL/min) Injection->Chromatography Detection UV Detection at 246 nm Chromatography->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Generation Quantification->Report G cluster_params Validation Parameters (ICH Q2) Method Validated RP-HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Robustness Robustness Method->Robustness

References

Application Notes and Protocols: Flupirtine Maleate in Cerebral Ischemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Flupirtine Maleate in the study of cerebral ischemia. This document details the mechanisms of action, provides established experimental protocols, and summarizes key quantitative data to facilitate further research and drug development in this area.

Introduction

Flupirtine is a centrally acting, non-opioid analgesic that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1][2] Its unique mechanism of action, primarily as a selective neuronal potassium channel opener (SNEPCO), distinguishes it from other neuroprotective agents.[3] By activating Kv7 (KCNQ) potassium channels, Flupirtine hyperpolarizes the neuronal membrane, thereby reducing neuronal excitability and counteracting the excitotoxic cascade that is a hallmark of ischemic brain injury.[4][5]

Mechanisms of Action in Cerebral Ischemia

Flupirtine's neuroprotective effects in cerebral ischemia are multifactorial, stemming from its primary action on Kv7 channels and leading to the modulation of several downstream signaling pathways.

Primary Mechanism: Kv7 Channel Activation and Indirect NMDA Receptor Antagonism

Flupirtine is an activator of the Kv7 (KCNQ) family of voltage-gated potassium channels. This activation leads to an increased efflux of potassium ions from neurons, resulting in membrane hyperpolarization. This stabilization of the resting membrane potential makes it more difficult for neurons to depolarize and fire action potentials, thus reducing overall neuronal hyperexcitability.

This hyperpolarization also contributes to an indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor. The enhanced repolarization strengthens the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, reducing calcium (Ca2+) influx during excitotoxic conditions. This reduction in intracellular calcium is a critical step in mitigating ischemic neuronal death.

Downstream Signaling Pathways

The reduction in intracellular calcium overload initiated by Flupirtine triggers a cascade of downstream effects that contribute to its neuroprotective properties:

  • Inhibition of Calpain Activation: The rise in intracellular calcium following an ischemic insult activates calpains, a family of calcium-dependent proteases. Activated calpains contribute to cell death through the degradation of various cellular components. Flupirtine has been shown to reduce calpain activity in the ischemic brain.

  • Modulation of STAT6, JNK, and NF-κB Signaling: Calpain is known to degrade the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6). By inhibiting calpain, Flupirtine helps to preserve STAT6 levels. STAT6, in turn, can inhibit the pro-inflammatory and pro-apoptotic signaling pathways mediated by c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB). Flupirtine treatment has been associated with reduced activation of both JNK and NF-κB pathways post-ischemia.

  • Anti-apoptotic Effects: Flupirtine has been shown to upregulate the anti-apoptotic protein Bcl-2. This contributes to the overall reduction in neuronal apoptosis observed in models of cerebral ischemia.

The interplay of these mechanisms is illustrated in the signaling pathway diagram below.

This compound Signaling Pathway in Cerebral Ischemia Flupirtine This compound Kv7 Kv7 Channels Flupirtine->Kv7 Activates Neuroprotection Neuroprotection Hyperpolarization Neuronal Hyperpolarization Kv7->Hyperpolarization NMDAR NMDA Receptor (Indirect Antagonism) Hyperpolarization->NMDAR Ca_influx Reduced Ca2+ Influx NMDAR->Ca_influx Calpain Reduced Calpain Activation Ca_influx->Calpain STAT6 Increased STAT6 Abundance Calpain->STAT6 Inhibits Degradation Apoptosis Reduced Neuronal Apoptosis Calpain->Apoptosis Promotes JNK_NFkB Reduced JNK & NF-κB Activation STAT6->JNK_NFkB Inhibits JNK_NFkB->Apoptosis

Caption: Flupirtine's neuroprotective signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in animal models of cerebral ischemia.

Table 1: Effect of this compound on Infarct Volume

Animal ModelIschemia ModelFlupirtine DoseAdministration RouteTiming of AdministrationInfarct Volume Reduction (%)Reference
MouseFocal Cerebral Ischemia1 mg/kgIntraperitonealPre-treatmentSignificant reduction
MouseFocal Cerebral Ischemia10 mg/kgIntraperitonealPre-treatmentSignificant reduction
MouseTransient Focal Cerebral Ischemia10 mg/kgIntraperitonealUp to 9 hours post-strokeSignificant reduction
RatGlobal Cerebral Ischemia (4VO)5 mg/kgIntraperitonealPre-treatmentSignificant attenuation of neuronal damage

Table 2: Effective Doses and Administration in Animal Models

Animal ModelFlupirtine DoseAdministration RouteStudy FocusReference
Mouse1-10 mg/kgIntraperitonealDose-finding for neuroprotection
Rat5 mg/kgIntraperitonealNeuroprotection in global ischemia
Mouse10 mg/kgIntraperitonealPost-stroke neuroprotection and recovery
Neonatal Rat25 mg/kgIntraperitonealBrain distribution and metabolism

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound's effects on cerebral ischemia are provided below.

Protocol 1: Induction of Transient Focal Cerebral Ischemia in Mice (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes the intraluminal suture method for inducing transient MCAO in mice, a widely used model of ischemic stroke.

MCAO Experimental Workflow cluster_0 Surgical Preparation cluster_1 Occlusion cluster_2 Reperfusion & Recovery A1 Anesthetize mouse (e.g., isoflurane) A2 Maintain body temperature (37 ± 0.5°C) A1->A2 A3 Midline neck incision A2->A3 A4 Isolate common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) A3->A4 B1 Ligate distal ECA A4->B1 B2 Temporarily clip CCA and ICA B1->B2 B3 Insert silicon-coated monofilament into ECA stump B2->B3 B4 Advance filament into ICA to occlude the origin of the middle cerebral artery (MCA) B3->B4 C1 After desired occlusion period (e.g., 60 min), withdraw filament B4->C1 C2 Remove clips and ligate ECA stump C1->C2 C3 Suture incision C2->C3 C4 Post-operative care and recovery C3->C4

Caption: Workflow for the MCAO surgical procedure.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe

  • Surgical microscope

  • Microsurgical instruments

  • 6-0 silk sutures

  • Silicon-coated monofilament (e.g., 6-0 nylon)

  • Microvascular clips

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., 1.5-2% isoflurane).

    • Maintain the body temperature at 37 ± 0.5°C using a feedback-controlled heating pad.

    • Make a midline neck incision and carefully dissect to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Filament Insertion:

    • Ligate the distal end of the ECA.

    • Place temporary ligatures or microvascular clips on the CCA and ICA to prevent bleeding.

    • Make a small incision in the ECA stump.

    • Introduce a silicon-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating occlusion of the origin of the middle cerebral artery (MCA). The filament is typically advanced 9-11 mm from the carotid bifurcation.

  • Reperfusion:

    • After the desired period of occlusion (e.g., 60 minutes), carefully withdraw the monofilament to allow for reperfusion.

    • Remove the temporary clips/ligatures.

    • Permanently ligate the ECA stump.

    • Suture the neck incision.

  • Post-operative Care:

    • Administer subcutaneous saline for hydration and apply a local anesthetic to the wound.

    • Monitor the animal during recovery from anesthesia.

Protocol 2: Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable (red) and infarcted (white) brain tissue.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix

  • Formalin (10%)

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Extraction and Slicing:

    • At the desired time point after MCAO (e.g., 48 hours), euthanize the animal and carefully remove the brain.

    • Briefly freeze the brain at -20°C for easier slicing.

    • Place the brain in a mouse brain matrix and cut coronal sections of uniform thickness (e.g., 2 mm).

  • TTC Staining:

    • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes.

    • Viable tissue will stain a deep red, while the infarcted tissue will remain white.

  • Fixation and Imaging:

    • Transfer the stained slices to 10% formalin for fixation.

    • Acquire digital images of the slices using a scanner or camera.

  • Image Analysis:

    • Use image analysis software to measure the area of the infarct (white tissue) and the total area of each hemisphere for each slice.

    • To correct for edema, the infarct volume is often calculated indirectly: Infarct Area = (Area of the contralateral hemisphere) - (Area of the non-infarcted ipsilateral hemisphere).

    • The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Protocol 3: Western Blot Analysis of STAT6 and NF-κB in Brain Tissue

This protocol outlines the general steps for detecting protein levels of STAT6 and NF-κB in brain tissue lysates.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-STAT6, anti-NF-κB p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization and Protein Extraction:

    • Dissect the ischemic and contralateral brain hemispheres and immediately freeze them.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 13,000 rpm) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-STAT6 or anti-NF-κB p65) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection:

    • Apply a chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Calpain Activity Assay

This protocol describes a fluorometric assay to measure calpain activity in brain tissue lysates.

Materials:

  • Calpain activity assay kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate such as Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue in the provided extraction buffer, which is designed to extract cytosolic proteins and prevent auto-activation of calpain.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a microplate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well.

    • Include a positive control (active calpain) and a negative control (lysate with a calpain inhibitor).

    • Add the reaction buffer to each well.

    • Initiate the reaction by adding the fluorogenic calpain substrate.

  • Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour), protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

    • Calpain activity is proportional to the increase in fluorescence resulting from the cleavage of the substrate. The change in activity can be determined by comparing the fluorescence of treated samples to that of controls.

References

Flupirtine Maleate: A Tool for Interrogating Potassium Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine maleate is a centrally acting, non-opioid analgesic that has garnered significant interest as a tool compound for the study of potassium channels. Its primary mechanism of action involves the selective opening of voltage-gated potassium channels of the Kv7 (KCNQ) family, which are crucial regulators of neuronal excitability.[1][2][3][4] By activating these channels, flupirtine hyperpolarizes the neuronal membrane, making it more difficult to generate action potentials.[2] This property makes flupirtine an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of Kv7 channels in various biological systems. These application notes provide detailed protocols and data to facilitate the use of this compound in laboratory settings.

Mechanism of Action

Flupirtine is a selective neuronal potassium channel opener (SNEPCO). It primarily targets heteromeric Kv7.2/7.3 channels, which are the principal molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that stabilizes the membrane potential of neurons. Activation of Kv7 channels by flupirtine leads to an increased efflux of potassium ions, resulting in membrane hyperpolarization and a dampening of neuronal excitability. This mechanism underlies its analgesic, muscle relaxant, and neuroprotective effects.

At therapeutic concentrations (≤10 µM), flupirtine exhibits selectivity for Kv7 channels over other ion channels such as voltage-gated Na+ or Ca2+ channels, and inward rectifier K+ channels. However, at higher concentrations, it can also display NMDA receptor antagonist properties.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity on various ion channels, compiled from multiple studies.

Table 1: In Vitro Efficacy of this compound on Potassium Channels

Channel TypeCell LineAssay TypeParameterValueReference
Inwardly Rectifying K+ Channels (Kir)Hippocampal NeuronsWhole-Cell Patch ClampEC500.6 µM
Kv7.2/7.3tsA cellsPerforated Patch ClampHalf-maximal effect on current enhancement~5 µM
Kv7.2/7.3HEK293 cellsThallium Flux AssayEC500.92 µM
Kv7.2CHO cellsAutomated Patch ClampΔV50 shift at 5 µMSignificant

Table 2: In Vitro Effects of this compound on Other Ion Channels and Receptors

TargetCell Line/SystemAssay TypeParameterValueReference
NMDA Receptor-ElectrophysiologyIC50 (steady-state)182.1 ± 12.1 µM
GABAA ReceptorsDorsal Root Ganglion NeuronsPerforated Patch ClampPotentiationSignificant at therapeutic concentrations
Delayed Rectifier K+ Current (IK(DR))NSC-34 Neuronal CellsWhole-Cell Patch ClampKd for inactivation rate increase~9.8 µM

Table 3: In Vivo Data for this compound

SpeciesModelParameterDoseEffectReference
RatDiabetic NeuropathyMechanical Hypersensitivity10 mg/kgSignificant attenuation
MousePulmonary HypertensionRight Ventricular Pressure30 mg/kg/dayAttenuation of PAH
HumanHealthy VolunteersAxonal Excitability200 mg (oral)Reduced excitability

Signaling Pathways and Experimental Workflows

Signaling Pathway of Flupirtine-Mediated Kv7 Channel Activation

Flupirtine binding to Kv7 channels promotes their open state, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization reduces the likelihood of voltage-gated calcium channel opening and subsequent neurotransmitter release.

Flupirtine_Signaling flupirtine This compound kv7 Kv7 (KCNQ) Channel flupirtine->kv7 Activates k_efflux K+ Efflux kv7->k_efflux Promotes hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization Leads to ca_channels Voltage-Gated Ca2+ Channels hyperpolarization->ca_channels Inhibits Opening excitability Decreased Neuronal Excitability hyperpolarization->excitability ca_influx Ca2+ Influx (Reduced) ca_channels->ca_influx neurotransmitter Neurotransmitter Release (Reduced) ca_influx->neurotransmitter neurotransmitter->excitability

Flupirtine's mechanism of action on neuronal excitability.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

This workflow outlines the key steps for investigating the effects of flupirtine on Kv7 channels using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare Cells Expressing Kv7 Channels establish_seal Establish Giga-ohm Seal & Whole-Cell Configuration prep_cells->establish_seal prep_solutions Prepare Intra- & Extracellular Solutions prep_solutions->establish_seal prep_flupirtine Prepare Flupirtine Stock & Working Solutions apply_flupirtine Apply Flupirtine prep_flupirtine->apply_flupirtine record_baseline Record Baseline Kv7 Currents establish_seal->record_baseline record_baseline->apply_flupirtine record_effect Record Flupirtine-Modulated Kv7 Currents apply_flupirtine->record_effect analyze_currents Analyze Current-Voltage Relationship record_effect->analyze_currents analyze_kinetics Analyze Activation/ Deactivation Kinetics record_effect->analyze_kinetics dose_response Generate Dose-Response Curve analyze_currents->dose_response

References

Application Notes and Protocols for Testing Flupirtine Maleate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine maleate is a centrally acting, non-opioid analgesic with muscle relaxant and neuroprotective properties.[1][2][3][4] Its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO) distinguishes it from traditional analgesics like NSAIDs and opioids. Flupirtine activates Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal hyperpolarization and reduced neuronal excitability. This mechanism contributes to its analgesic effects by impeding pain signal transmission and also provides a basis for its neuroprotective and muscle relaxant activities. Furthermore, it indirectly modulates NMDA receptors.

These application notes provide detailed protocols for established animal models to evaluate the analgesic, neuroprotective, and muscle relaxant efficacy of this compound.

Key Signaling Pathway of this compound

Flupirtine's primary mechanism involves the activation of Kv7 potassium channels, which are crucial in regulating neuronal excitability.

Flupirtine_Signaling_Pathway cluster_neuron Neuron cluster_effects Therapeutic Effects flupirtine This compound kv7 Kv7 (KCNQ) Channel flupirtine->kv7 Activates k_ion K+ Efflux kv7->k_ion Promotes hyperpolarization Membrane Hyperpolarization k_ion->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability nmda NMDA Receptor hyperpolarization->nmda Indirectly Inhibits ca_influx Ca2+ Influx reduced_excitability->ca_influx Reduces analgesia Analgesia reduced_excitability->analgesia muscle_relaxation Muscle Relaxation reduced_excitability->muscle_relaxation nmda->ca_influx Reduces neuroprotection Neuroprotection ca_influx->neuroprotection

Caption: Signaling pathway of this compound.

Analgesic Efficacy Testing

The analgesic properties of this compound can be assessed using models of thermal and chemical-induced pain.

Hot Plate Test

The hot plate test is a classic model for evaluating central analgesic activity by measuring the response latency to a thermal stimulus.

Experimental Workflow

Hot_Plate_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment acclimatize Acclimatize Mice (30-60 min) baseline Determine Baseline Latency (Paw Lick/Jump) acclimatize->baseline administer Administer this compound or Vehicle (i.p.) baseline->administer place_hotplate Place Mouse on Hot Plate (52-55°C) administer->place_hotplate After 30 min measure_latency Record Latency to Paw Lick or Jump (Cut-off: 30s) place_hotplate->measure_latency compare Compare Latencies measure_latency->compare

Caption: Experimental workflow for the Hot Plate Test.

Protocol:

  • Animal Acclimatization: Acclimatize mice to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant 52-55°C.

  • Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) for the first sign of nociception, which is typically hind paw licking or jumping. A cut-off time of 30 seconds is recommended to prevent tissue damage.

  • Drug Administration: Administer this compound or the vehicle control intraperitoneally (i.p.).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the response latency as described in step 3.

  • Data Analysis: An increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Latency (seconds) ± SEM
Vehicle Control-e.g., 8.5 ± 0.7
This compound10e.g., 15.2 ± 1.1
This compound25e.g., 22.8 ± 1.5
Positive Control (e.g., Morphine)5e.g., 25.1 ± 1.3
Data are representative. **p<0.05, **p<0.01 compared to vehicle control.
Acetic Acid-Induced Writhing Test

This test is used to screen for peripherally acting analgesics by inducing visceral pain with an intraperitoneal injection of acetic acid.

Protocol:

  • Animal Grouping: Divide mice into groups (e.g., vehicle control, this compound at different doses, positive control).

  • Drug Administration: Administer this compound or vehicle subcutaneously or via the desired route 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.

  • Data Analysis: A reduction in the number of writhes in the drug-treated groups compared to the vehicle control group indicates analgesic activity. The percentage of inhibition can be calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control-e.g., 45.3 ± 3.2-
This compound10e.g., 25.1 ± 2.5 e.g., 44.6%
This compound25e.g., 12.7 ± 1.8e.g., 71.9%
Positive Control (e.g., Diclofenac)10e.g., 10.5 ± 1.5**e.g., 76.8%
*Data are representative. **p<0.001 compared to vehicle control.

Neuroprotective Efficacy Testing

The neuroprotective effects of this compound, particularly in relation to cognitive function, can be evaluated using the Morris water maze.

Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool (90-100 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface. The room should have various distal visual cues.

  • Acquisition Phase (Training):

    • For several consecutive days (e.g., 4-5 days), conduct multiple trials per day for each mouse.

    • In each trial, place the mouse in the water at one of four randomized starting positions, facing the pool wall.

    • Allow the mouse to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds before removing it for the next trial.

  • Probe Trial (Memory Test):

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Drug Administration: this compound or vehicle is administered throughout the training period or as per the study design.

  • Data Analysis: Shorter escape latencies during training and more time spent in the target quadrant during the probe trial in the Flupirtine-treated group compared to the control group indicate improved spatial learning and memory.

Data Presentation:

Acquisition Phase:

DayVehicle Control (Escape Latency in s ± SEM)This compound (Escape Latency in s ± SEM)
1e.g., 55.2 ± 4.1e.g., 54.8 ± 3.9
2e.g., 42.5 ± 3.5e.g., 35.1 ± 3.2*
3e.g., 30.1 ± 2.8e.g., 22.4 ± 2.1
4e.g., 21.8 ± 2.2e.g., 15.6 ± 1.9

Probe Trial:

Treatment GroupTime in Target Quadrant (% ± SEM)
Vehicle Controle.g., 28.5 ± 2.5
This compounde.g., 45.1 ± 3.1**
*Data are representative. **p<0.05, **p<0.01 compared to vehicle control.

Muscle Relaxant Efficacy Testing

The muscle relaxant properties of this compound can be assessed using the rotarod test, which evaluates motor coordination and balance.

Rotarod Test

This test measures the ability of a rodent to remain on a rotating rod, which requires motor coordination and balance.

Protocol:

  • Apparatus: A rotarod apparatus consisting of a rotating rod with adjustable speed.

  • Training: Acclimatize the animals to the apparatus by placing them on the stationary rod and then at a slow rotation speed for a few minutes over 2-3 days prior to testing.

  • Testing:

    • Place the mouse on the rotarod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

  • Drug Administration: Administer this compound or vehicle and test the animals at the time of expected peak effect.

  • Data Analysis: A decrease in the latency to fall in the drug-treated group compared to the control group indicates impaired motor coordination, which can be indicative of muscle relaxation.

Data Presentation:

Treatment GroupDose (mg/kg)Latency to Fall (seconds) ± SEM
Vehicle Control-e.g., 285.4 ± 10.2
This compound10e.g., 210.8 ± 12.5
This compound25e.g., 145.2 ± 9.8
Positive Control (e.g., Diazepam)1e.g., 120.5 ± 8.5
Data are representative. **p<0.05, **p<0.01 compared to vehicle control.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's efficacy. The hot plate and writhing tests are suitable for assessing its analgesic properties, the Morris water maze for its neuroprotective effects on cognition, and the rotarod test for its muscle relaxant activity. Consistent and standardized application of these methods will yield reliable data for drug development and research.

References

Application Note: High-Throughput Analysis of Flupirtine Maleate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Flupirtine Maleate in human plasma. The described protocol is optimized for high-throughput analysis, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, ensuring both efficiency and accuracy. This document provides comprehensive experimental protocols, instrument parameters, and method validation data to facilitate implementation in a research or clinical laboratory setting.

Introduction

Flupirtine is a non-opioid analgesic with muscle relaxant properties. Accurate and reliable quantification of flupirtine in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of flupirtine in human plasma. The method also allows for the simultaneous determination of its active metabolite, D-13223.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 200 µL) is Add Internal Standard (IS) plasma->is precip Protein Precipitation (e.g., with Acetonitrile) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Flupirtine calibration->quantification

Caption: Experimental workflow for the LC-MS/MS determination of Flupirtine in plasma.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Flupirtine-d4 (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • A liquid chromatography system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)
  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Labetalol or a stable isotope-labeled flupirtine).[1]

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-20 µL) of the supernatant into the LC-MS/MS system.[2]

Liquid Chromatography Conditions

The chromatographic separation is achieved using a C18 analytical column.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm)[1][3]
Mobile Phase A 5 mM Ammonium Formate in water, pH 4.5 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Flow Rate 0.6 mL/min
Gradient Isocratic elution with 70% Mobile Phase B
Column Temperature 40°C
Injection Volume 20 µL
Run Time Approximately 3-4 minutes
Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterFlupirtineInternal Standard (Labetalol)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (m/z) 305.2329.2
Product Ion (m/z) To be optimized (e.g., 277.1)162.1
Dwell Time 200 ms200 ms
Collision Energy (CE) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized
Ion Source Temperature 550°C550°C

Method Validation Summary

The method was validated according to the FDA guidelines on bioanalytical method validation.

ParameterResult
Linearity Range 0.98 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.98 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 5%
Accuracy 90 - 110%
Extraction Recovery > 86.5%
Stability Stable under various storage and handling conditions (data not shown)

Results and Discussion

The described LC-MS/MS method provides excellent selectivity and sensitivity for the determination of flupirtine in human plasma. The simple protein precipitation method allows for rapid sample processing, making it ideal for studies with a large number of samples. The chromatographic conditions ensure a short run time with good peak shape and resolution from endogenous plasma components. The validation results demonstrate that the method is accurate, precise, and reliable over a wide concentration range, covering the expected therapeutic concentrations of flupirtine.

Conclusion

The validated LC-MS/MS method presented in this application note is a reliable and efficient tool for the quantitative analysis of flupirtine in human plasma. This method can be readily implemented in clinical and research laboratories for pharmacokinetic and bioequivalence studies, contributing to the safe and effective use of flupirtine.

References

Application Notes and Protocols for the Use of Flupirtine Maleate in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest in neurodegenerative disease research due to its unique neuroprotective properties. As a selective neuronal potassium channel opener (SNEPCO), flupirtine stabilizes the neuronal membrane potential, thereby indirectly antagonizing NMDA receptor-mediated excitotoxicity.[1][2] This mechanism, coupled with its ability to upregulate the anti-apoptotic protein Bcl-2 and normalize glutathione levels, positions flupirtine as a promising candidate for investigation in Alzheimer's disease (AD) models.[3][4][5] These application notes provide a comprehensive overview of the use of flupirtine maleate in preclinical AD research, summarizing key quantitative data and offering detailed experimental protocols for its application in relevant in vitro models.

Mechanism of Action in a Neurodegenerative Context

Flupirtine exerts its neuroprotective effects through a multi-faceted mechanism of action. By activating Kv7 potassium channels, it hyperpolarizes the neuronal membrane, making neurons less susceptible to excitatory stimuli. This leads to a reduction in calcium influx through NMDA receptors, a key event in excitotoxicity and subsequent neuronal apoptosis. Downstream of this primary action, flupirtine has been shown to modulate several critical signaling pathways implicated in neuronal survival and death.

Key Signaling Pathways

Flupirtine's neuroprotective effects are mediated through the modulation of several intracellular signaling cascades:

  • Upregulation of Bcl-2 and Glutathione: Flupirtine has been demonstrated to increase the expression of the anti-apoptotic protein Bcl-2 and restore depleted levels of the antioxidant glutathione in neurons challenged with excitotoxic or amyloid-beta (Aβ)-induced stress.

  • Modulation of Pro-survival Kinases: Studies have indicated that flupirtine can activate pro-survival signaling pathways, including the Akt/GSK-3β and Erk1/2 pathways, which are crucial for neuronal growth, differentiation, and survival.

  • Inhibition of Apoptotic Pathways: By stabilizing mitochondrial function and upregulating Bcl-2, flupirtine effectively inhibits the intrinsic apoptotic cascade, a common final pathway in neurodegenerative processes.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from key in vitro studies investigating the neuroprotective effects of flupirtine in models relevant to Alzheimer's disease.

In Vitro Model Cell Type Toxic Insult Flupirtine Concentration Key Findings Reference
Aβ-Induced ApoptosisPrimary Cortical Neurons (Rat)1 µM Aβ25-351 µg/mlAbolished Aβ-induced DNA fragmentation.
Aβ-Induced ApoptosisPrimary Cortical Neurons (Rat)1 µM Aβ25-351 and 5 µg/mlSignificantly increased cell viability from 31.1% to 74.6% and 65.4%, respectively.
Aβ-Induced Glutathione DepletionPrimary Cortical Neurons (Rat)1 µM Aβ25-35Not specifiedPartially prevented the reduction of intraneuronal glutathione levels.
Glutamate/NMDA-Induced ApoptosishNT (human Ntera/D1) Neurons≥1 mM Glutamate or NMDA10 µMCompletely abolished the reduction in Bcl-2 and glutathione levels.
Basal Bcl-2 and Glutathione LevelshNT (human Ntera/D1) NeuronsNone3 µMIncreased Bcl-2 levels by over 6-fold and glutathione levels to 200%.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Amyloid-Beta (Aβ) Toxicity

This protocol outlines the procedure to assess the neuroprotective effects of this compound against Aβ-induced toxicity in primary neuronal cultures.

Materials:

  • This compound (powder)

  • Amyloid-beta peptide (Aβ25-35 or Aβ1-42)

  • Primary cortical neurons (e.g., from rat embryos)

  • Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B27)

  • Cell viability assay (e.g., MTT, MTS, or AlamarBlue)

  • TUNEL assay kit for apoptosis detection

  • Glutathione assay kit

  • Sterile, tissue culture-treated plates (e.g., 96-well or 24-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Preparation of Aβ Oligomers:

    • Reconstitute lyophilized Aβ peptide in sterile, endotoxin-free water or DMSO to a stock concentration (e.g., 1 mM).

    • To promote the formation of neurotoxic oligomers, incubate the Aβ solution at 37°C for 24-48 hours before use. The specific aggregation protocol may need to be optimized depending on the Aβ fragment used.

  • Cell Culture and Plating:

    • Culture primary cortical neurons according to standard protocols.

    • Plate the neurons at an appropriate density in tissue culture-treated plates and allow them to adhere and mature for at least 5-7 days in vitro before treatment.

  • Flupirtine Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • On the day of the experiment, dilute the flupirtine stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µg/ml).

    • Pre-incubate the neuronal cultures with the flupirtine-containing medium for a specified period (e.g., 24 hours) before adding the Aβ oligomers.

  • Aβ Treatment:

    • After the pre-incubation period, add the prepared Aβ oligomers to the neuronal cultures to a final concentration known to induce toxicity (e.g., 1 µM for Aβ25-35).

    • Include appropriate controls: vehicle-treated cells, cells treated with Aβ alone, and cells treated with flupirtine alone.

  • Incubation:

    • Incubate the treated cells for a period sufficient to induce neurotoxicity, typically 24-72 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: At the end of the incubation period, assess cell viability using a standard assay such as MTT or MTS according to the manufacturer's instructions.

    • Apoptosis: To specifically quantify apoptosis, perform a TUNEL assay to label DNA fragmentation, a hallmark of apoptotic cell death.

    • Glutathione Levels: To measure the effect on oxidative stress, lyse the cells and determine the intracellular glutathione levels using a commercially available kit.

Expected Results:

  • Aβ treatment alone should significantly reduce cell viability and increase the number of TUNEL-positive cells compared to the vehicle control.

  • Pre-treatment with flupirtine is expected to dose-dependently attenuate the Aβ-induced decrease in cell viability and apoptosis.

  • Flupirtine pre-treatment should also partially or fully restore the glutathione levels that are depleted by Aβ.

Visualizations

Flupirtine_Mechanism_of_Action cluster_membrane Neuronal Membrane Kv7 Kv7 K+ Channel Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Leads to NMDA_R NMDA Receptor Ca_influx Decreased Ca2+ Influx NMDA_R->Ca_influx Reduces Flupirtine Flupirtine Flupirtine->Kv7 Activates Hyperpolarization->NMDA_R Inhibits Excitotoxicity Reduced Excitotoxicity Ca_influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Caption: Flupirtine's primary mechanism of action.

Flupirtine_Signaling_Pathways cluster_survival Pro-Survival Pathways cluster_antioxidant Antioxidant Defense Flupirtine This compound Akt Akt Flupirtine->Akt Erk Erk1/2 Flupirtine->Erk Bcl2 Bcl-2 Upregulation Flupirtine->Bcl2 GSH Glutathione Normalization Flupirtine->GSH GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Apoptosis Erk->Apoptosis Inhibits Bcl2->Apoptosis Inhibits GSH->Apoptosis Inhibits Neuroprotection Neuroprotection

Caption: Downstream signaling pathways modulated by Flupirtine.

Discussion and Future Directions

The available in vitro data strongly support the neuroprotective potential of this compound in models of Aβ-induced neuronal toxicity, a key pathological feature of Alzheimer's disease. The drug's ability to counteract excitotoxicity, upregulate anti-apoptotic factors, and restore antioxidant defenses provides a solid rationale for its further investigation.

However, a notable gap exists in the literature regarding the efficacy of flupirtine in established transgenic animal models of Alzheimer's disease, such as the 5xFAD or Tg2576 mouse models. While studies in other neurodegenerative and cognitive impairment models are encouraging, future research should prioritize the evaluation of flupirtine in these more disease-specific models. Such studies would be crucial to assess the in vivo effects of flupirtine on amyloid plaque deposition, tau pathology, and cognitive deficits, providing a more comprehensive understanding of its therapeutic potential for Alzheimer's disease.

Disclaimer: Flupirtine has been associated with a risk of liver injury in clinical use, which has led to restrictions on its prescription in some regions. Researchers should be aware of this potential toxicity and take appropriate safety precautions in any preclinical or clinical investigations.

References

Application Notes and Protocols: Flupirtine Maleate in Fibromyalgia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromyalgia is a complex central sensitivity syndrome characterized by chronic widespread pain, fatigue, sleep disturbances, and cognitive dysfunction.[1][2][3] The underlying pathophysiology is thought to involve neuronal hyperexcitability and central sensitization, processes where N-methyl-D-aspartate (NMDA) receptors and voltage-gated ion channels play a crucial role.[1][4] Flupirtine maleate, a centrally acting, non-opioid analgesic, presents a compelling pharmacological profile for investigation in fibromyalgia. Its primary mechanism of action as a selective neuronal potassium channel opener (a Kv7 channel activator) leads to neuronal membrane hyperpolarization. This action indirectly antagonizes NMDA receptor activity, thereby reducing neuronal hyperexcitability, a key pathological feature of fibromyalgia. Additionally, flupirtine exhibits muscle relaxant properties, which may address the muscle tenseness often associated with this condition.

These application notes provide a comprehensive overview of the theoretical framework and practical considerations for utilizing this compound in preclinical fibromyalgia research models. The protocols outlined are based on established methodologies in chronic pain research and can be adapted for investigating the therapeutic potential of flupirtine in fibromyalgia.

Mechanism of Action of this compound

Flupirtine's unique analgesic and muscle-relaxant effects stem from its action on voltage-gated potassium channels. Specifically, it is an activator of the Kv7 (KCNQ) family of potassium channels. The activation of these channels leads to an increased efflux of potassium ions from the neuron, resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing overall neuronal excitability. This primary action has a secondary consequence of functional NMDA receptor antagonism. By stabilizing the resting membrane potential, flupirtine enhances the voltage-dependent magnesium block of the NMDA receptor channel, thereby dampening excessive excitatory neurotransmission. Flupirtine has also been reported to have agonistic properties at the GABA-A receptor.

Signaling Pathway of this compound in Neuronal Excitability

Flupirtine_Mechanism cluster_neuron Neuron Flupirtine This compound Kv7 Kv7 Channel Flupirtine->Kv7 Activates K_ion K+ Efflux Kv7->K_ion Promotes Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Indirectly Inhibits (enhances Mg2+ block) Excitability Reduced Neuronal Excitability Hyperpolarization->Excitability Ca_ion Ca2+ Influx NMDA_R->Ca_ion Reduces Ca_ion->Excitability Leads to

Caption: Mechanism of action of this compound.

Application in Fibromyalgia Research Models

While direct studies of flupirtine in dedicated fibromyalgia animal models are not extensively reported, its efficacy in other chronic pain models involving central sensitization, such as neuropathic and inflammatory pain, suggests its potential utility in fibromyalgia research. Animal models that mimic key aspects of fibromyalgia, such as widespread hyperalgesia and allodynia, are suitable for evaluating the therapeutic effects of flupirtine.

Recommended Animal Models for Fibromyalgia Research:
  • Repeated Intramuscular Acid Saline Injection Model: This model induces widespread and long-lasting mechanical hyperalgesia, mimicking the chronic pain aspect of fibromyalgia.

  • Intermittent Cold Stress (ICS) Model: This model utilizes repeated exposure to cold stress to induce widespread pain sensitivity, reflecting the stress-exacerbated nature of fibromyalgia symptoms.

  • Reserpine-Induced Myalgia Model: Administration of reserpine depletes biogenic amines, leading to a fibromyalgia-like state with diffuse pain, fatigue, and depressive-like behaviors.

Experimental Protocols

The following are detailed protocols for a hypothetical study investigating the effects of this compound in a repeated intramuscular acid saline injection model of fibromyalgia in rodents.

Induction of Fibromyalgia-like State (Repeated Acid Saline Injection)
  • Animals: Adult female C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the animal lightly with isoflurane.

    • Inject 20 µL (for mice) or 100 µL (for rats) of acidic saline (pH 4.0) into the gastrocnemius muscle of one hind paw.

    • A second injection is administered 3-5 days later into the contralateral gastrocnemius muscle.

    • This procedure induces a state of widespread mechanical hyperalgesia that develops within a week and can last for several weeks.

This compound Administration
  • Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline or 0.5% carboxymethylcellulose.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route in rodent studies. Oral gavage (p.o.) is also an option.

  • Dosage: Based on previous studies in rodent pain models, a dose range of 5-25 mg/kg can be explored.

  • Dosing Schedule:

    • Acute Treatment: A single injection administered after the establishment of the fibromyalgia-like state to assess immediate analgesic effects.

    • Chronic Treatment: Daily injections for 7-14 days to evaluate the effects on established pain and associated symptoms.

Behavioral Assessments
  • Mechanical Allodynia/Hyperalgesia:

    • Von Frey Test: Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the hind paws.

    • Randall-Selitto Test (Paw Pressure Test): Quantify the pressure threshold at which the animal vocalizes or withdraws its paw.

  • Thermal Hyperalgesia:

    • Hargreaves Test (Plantar Test): Measure the latency to paw withdrawal from a radiant heat source.

  • Motor Function:

    • Rotarod Test: Assess motor coordination and potential sedative effects of the treatment. It is crucial to use non-sedating doses of flupirtine in nociceptive tests.

  • Depressive-like Behavior:

    • Forced Swim Test or Tail Suspension Test: Evaluate behavioral despair as a measure of depressive-like symptoms.

Biochemical and Molecular Analyses
  • Tissue Collection: At the end of the treatment period, collect relevant tissues such as the spinal cord (lumbar enlargement), dorsal root ganglia (DRG), and brain regions (e.g., prefrontal cortex, hippocampus).

  • Biomarker Analysis:

    • ELISA or Western Blot: Quantify the levels of key neurotransmitters and inflammatory markers implicated in fibromyalgia, such as Substance P, CGRP, BDNF, and pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

    • Immunohistochemistry: Visualize the expression and localization of proteins of interest (e.g., c-Fos as a marker of neuronal activation, Kv7 channels) in neuronal tissues.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization B Baseline Behavioral Testing A->B C Induction of Fibromyalgia Model (e.g., Repeated Acid Saline Injection) B->C D Confirmation of Hyperalgesia C->D E Randomization into Treatment Groups (Vehicle, Flupirtine) D->E F Drug Administration (Acute or Chronic) E->F G Post-Treatment Behavioral Assessments F->G H Tissue Collection and Biochemical Analysis G->H I Data Analysis and Interpretation H->I

References

Troubleshooting & Optimization

Technical Support Center: Flupirtine Maleate Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Flupirtine Maleate-induced hepatotoxicity in animal models. The information is based on established principles of drug-induced liver injury (DILI) research, adapted to the specific challenges associated with flupirtine.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to establish a consistent animal model for flupirtine-induced hepatotoxicity?

A1: Flupirtine-induced liver injury in humans is considered idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not strictly dose-dependent.[1] This type of toxicity is challenging to replicate in standard, genetically homogenous laboratory animal strains. The mechanism is thought to be immune-mediated, potentially involving the formation of reactive metabolites that act as haptens, triggering an immune response.[2] Animal models for idiosyncratic DILI are generally more complex to develop than those for intrinsic hepatotoxins.

Q2: What are the proposed mechanisms of flupirtine hepatotoxicity that can be investigated in animal models?

A2: Based on human data, two primary mechanisms are proposed:

  • Metabolic Activation: Flupirtine may be metabolized into reactive quinone diimine intermediates.[3] These reactive metabolites can bind to cellular proteins, leading to cellular stress and damage.

  • Immune-Mediated Toxicity: The protein adducts formed by reactive metabolites may act as neoantigens, triggering an adaptive immune response that targets hepatocytes.[2]

Q3: Which animal species and strains are most suitable for studying drug-induced liver injury?

A3: Mice and rats are the most commonly used species in DILI studies due to their well-characterized genetics, ease of handling, and cost-effectiveness.[4] The choice of strain can be critical, as some strains are more susceptible to DILI than others. For example, C57BL/6 mice are frequently used for studies involving inflammation and immune responses. It is advisable to conduct pilot studies in different strains to identify a sensitive model for flupirtine.

Q4: What are the key endpoints to assess flupirtine-induced hepatotoxicity in animal models?

A4: A comprehensive assessment should include:

  • Serum Biochemistry: Measurement of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology: Microscopic examination of liver tissue for signs of necrosis, inflammation, steatosis, and fibrosis.

  • Oxidative Stress Markers: Assessment of markers like malondialdehyde (MDA) and glutathione (GSH) in liver tissue.

  • Immunohistochemistry: Staining for markers of immune cell infiltration (e.g., CD4+, CD8+ T cells), apoptosis (e.g., cleaved caspase-3), and cellular proliferation (e.g., Ki-67).

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Lack of significant elevation in liver enzymes (ALT, AST) - Insufficient dose or duration of flupirtine treatment.- Animal strain is resistant to flupirtine toxicity.- Idiosyncratic nature of the toxicity not being replicated.- Conduct a dose-response and time-course study.- Test different, more susceptible rodent strains.- Consider an immune-sensitization model, such as co-administration with a low dose of lipopolysaccharide (LPS), to mimic an inflammatory stress context.
High variability in liver enzyme levels between animals in the same group - Inconsistent drug administration (e.g., gavage technique).- Individual differences in drug metabolism.- Underlying subclinical infections in the animal colony.- Ensure consistent and accurate dosing procedures.- Increase the number of animals per group to improve statistical power.- Monitor animal health closely and ensure a specific-pathogen-free (SPF) environment.
Histopathological findings do not correlate with serum biochemistry - Timing of sample collection may be suboptimal.- The type of liver injury (e.g., cholestatic vs. hepatocellular) may not be fully reflected by ALT/AST alone.- Collect samples at multiple time points to capture the peak of injury.- Measure additional markers like ALP and bilirubin for cholestatic injury.- Perform more detailed histological scoring by a qualified pathologist.
Animal mortality in the absence of significant liver enzyme elevation - Off-target toxicity affecting other organs.- Acute systemic inflammatory response.- Perform a full necropsy and histopathological examination of all major organs.- Measure systemic inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.

Experimental Protocols

Generalized Protocol for Assessing Flupirtine-Induced Hepatotoxicity in Mice

This protocol is a general template and should be optimized for your specific research question and animal model.

  • Animal Model:

    • Species: Mouse

    • Strain: C57BL/6 (or other appropriate strain)

    • Age: 8-10 weeks

    • Sex: Male (or female, depending on study design, as sex differences in DILI can occur)

    • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (Low Dose): e.g., 25 mg/kg body weight.

    • Group 3: this compound (High Dose): e.g., 50 mg/kg body weight.

    • Group 4 (Optional - Immune Sensitization): this compound + low-dose LPS (e.g., 1-2 mg/kg i.p.).

  • Drug Administration:

    • Route: Oral gavage is a common route for mimicking clinical exposure.

    • Frequency: Daily for a specified period (e.g., 7, 14, or 28 days). A study in neonatal rats used a single intraperitoneal injection of 25 mg/kg.

    • Preparation: Prepare a fresh suspension of this compound in the vehicle each day.

  • Monitoring:

    • Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.

  • Sample Collection (at the end of the treatment period):

    • Anesthetize animals according to approved institutional protocols.

    • Collect blood via cardiac puncture for serum biochemistry analysis.

    • Perfuse the liver with saline to remove blood.

    • Collect liver tissue for histopathology (fix in 10% neutral buffered formalin) and for analysis of oxidative stress markers and protein expression (snap-freeze in liquid nitrogen and store at -80°C).

  • Biochemical Analysis:

    • Measure serum levels of ALT, AST, ALP, and total bilirubin using commercial assay kits.

  • Histopathological Analysis:

    • Process formalin-fixed liver tissue for paraffin embedding.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E) for morphological assessment.

    • Consider special stains like Masson's trichrome for fibrosis if chronic injury is suspected.

Data Presentation

Table 1: Serum Biochemical Markers of Liver Injury in Mice Treated with this compound (Hypothetical Data)

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control35 ± 580 ± 10150 ± 200.2 ± 0.05
Flupirtine (25 mg/kg)60 ± 8120 ± 15160 ± 250.25 ± 0.06
Flupirtine (50 mg/kg)150 ± 20 250 ± 30180 ± 300.3 ± 0.08
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Flupirtine-Induced Hepatotoxicity

Flupirtine_Hepatotoxicity_Pathway Flupirtine This compound Metabolism Hepatic Metabolism (e.g., CYP450) Flupirtine->Metabolism ReactiveMetabolite Reactive Quinone Diimine Metabolites Metabolism->ReactiveMetabolite ProteinAdducts Protein Adducts (Neoantigens) ReactiveMetabolite->ProteinAdducts CellularStress Hepatocellular Stress (Oxidative Stress, ER Stress) ReactiveMetabolite->CellularStress APC Antigen Presenting Cells (e.g., Kupffer Cells) ProteinAdducts->APC Uptake & Presentation MitochondrialDysfunction Mitochondrial Dysfunction CellularStress->MitochondrialDysfunction HepatocyteInjury Hepatocyte Injury & Necrosis MitochondrialDysfunction->HepatocyteInjury TCellActivation T-Cell Activation (CD4+, CD8+) APC->TCellActivation Antigen Presentation ImmuneAttack Immune-Mediated Attack on Hepatocytes TCellActivation->ImmuneAttack ImmuneAttack->HepatocyteInjury ALT_AST_Release Release of ALT/AST HepatocyteInjury->ALT_AST_Release

Caption: Proposed mechanism of flupirtine hepatotoxicity.

Experimental Workflow for Investigating Flupirtine Hepatotoxicity

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (1 week) Grouping Random Grouping AnimalAcclimatization->Grouping Treatment This compound Administration (e.g., Daily Oral Gavage) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Blood Blood Collection Sacrifice->Blood Liver Liver Tissue Collection Sacrifice->Liver Serum Serum Separation Blood->Serum Fixation Formalin Fixation Liver->Fixation Freezing Snap Freezing (-80°C) Liver->Freezing Biochemistry Biochemical Analysis (ALT, AST, ALP, Bilirubin) Serum->Biochemistry Histopathology Histopathology (H&E Staining) Fixation->Histopathology Molecular Molecular Analysis (Oxidative Stress, Western Blot) Freezing->Molecular

Caption: Workflow for a typical in vivo study.

References

Technical Support Center: Overcoming Flupirtine Maleate Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with flupirtine maleate in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It exhibits much better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The base form, flupirtine, is itself poorly water-soluble, which is why it is available as a maleate salt to improve its physicochemical properties.[2][3]

Q2: Why am I seeing precipitation when I add this compound to my aqueous buffer?

A2: Direct addition of this compound powder to aqueous buffers often leads to precipitation due to its inherently low aqueous solubility. The solubility can be influenced by the buffer's pH, ionic strength, and temperature. Without a proper dissolution method, the compound may not fully dissolve or may precipitate out of solution over time.

Q3: What is the recommended method for preparing a this compound solution for in vitro experiments?

A3: The most common and recommended method is to first create a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer of choice. For instance, a stock solution can be made in DMSO or DMF, and then this stock can be diluted with the aqueous buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: Is the aqueous solution of this compound stable?

A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh solutions daily for experiments. One product information sheet recommends not storing the aqueous solution for more than one day.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the buffer.
  • Cause: Direct addition to an aqueous buffer without a co-solvent.

  • Solution: Prepare a concentrated stock solution in an appropriate organic solvent first. See Experimental Protocol 1: Co-Solvent Method for Solubilization .

Issue 2: The solution becomes cloudy or forms a precipitate after dilution of the organic stock solution into the aqueous buffer.
  • Cause 1: The final concentration of this compound exceeds its solubility limit in the final buffer composition.

  • Solution 1: Decrease the final concentration of this compound. The solubility in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/ml.

  • Cause 2: The percentage of the organic co-solvent in the final solution is too low to maintain solubility.

  • Solution 2: While keeping the final this compound concentration the same, try a slightly higher percentage of the organic co-solvent, ensuring it remains within the tolerance limits of your experimental setup.

  • Cause 3: "Salting out" effect due to high salt concentration in the buffer.

  • Solution 3: If possible, try using a buffer with a lower ionic strength.

Issue 3: The this compound solution is unstable and precipitates over time.
  • Cause: Inherent instability of this compound in aqueous solutions.

  • Solution: Prepare the aqueous solution fresh before each experiment and avoid storing it for more than one day. If the experiment is lengthy, consider the stability of the compound in your specific buffer over that time course.

Quantitative Solubility Data

Solvent/Buffer SystemApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)20 mg/mL (approx. 47.6 mM)
Dimethylformamide (DMF)30 mg/mL (approx. 71.4 mM)
Ethanol4.2 mg/mL (approx. 10 mM)
1:1 DMF:PBS (pH 7.2)0.5 mg/mL (approx. 1.2 mM)
WaterSparingly soluble/Insoluble

Note: There are conflicting reports, with one source stating this compound is "freely soluble in water," which likely refers to specific conditions enabling rapid gastric absorption rather than high solubility in standard laboratory buffers.

Experimental Protocols

Protocol 1: Co-Solvent Method for Solubilization

This protocol is suitable for preparing this compound solutions for most in vitro cell-based assays.

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add an appropriate volume of 100% DMSO or DMF to achieve a high-concentration stock solution (e.g., 20 mg/mL in DMSO).

    • Vortex or sonicate briefly until the powder is completely dissolved. This is your stock solution.

  • Prepare the Working Solution:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the stock solution required.

    • Add the calculated volume of the stock solution to your pre-warmed aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized precipitation.

  • Final Checks:

    • Ensure the final concentration of the organic solvent is low enough not to affect your experimental system (typically ≤ 0.5% for cell cultures).

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately.

Protocol 2: Nanosuspension Preparation by Precipitation Method

This method is an advanced technique to enhance the dissolution rate and is suitable for formulation development.

  • Organic Phase Preparation:

    • Dissolve this compound in a suitable organic solvent like methanol at room temperature.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing stabilizers such as poloxamer and polyvinylpyrrolidone (PVP K30).

  • Precipitation:

    • Inject the organic phase into the aqueous phase using a syringe while the aqueous phase is under magnetic stirring.

    • Continue stirring to allow the organic solvent to evaporate.

  • Homogenization (Optional but Recommended):

    • For a more uniform particle size, the resulting suspension can be further processed using a high-pressure homogenizer.

Protocol 3: Solid Dispersion using Mixed Hydrotropic Agents

This technique is used to improve the solubility and dissolution of this compound for solid dosage form development.

  • Prepare Hydrotropic Solution:

    • Prepare an aqueous solution containing a blend of hydrotropic agents. A combination of sodium benzoate and niacinamide has been shown to be effective.

  • Dissolve this compound:

    • Add an excess amount of this compound to the hydrotropic solution.

  • Equilibration:

    • Shake the vials for a specified period (e.g., 12 hours) to ensure equilibrium is reached.

  • Separation and Analysis:

    • Centrifuge the samples to separate the undissolved drug.

    • Filter the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method like UV spectrophotometry.

Visualizations

Flupirtine_Signaling_Pathway Flupirtine This compound Kv7 Kv7 (KCNQ) Channels Flupirtine->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Promotes Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Mg_Block Stabilized Mg2+ Block Hyperpolarization->Mg_Block Indirectly Enhances Analgesia Analgesia Reduced_Excitability->Analgesia Results in NMDA_Receptor NMDA Receptor Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Ca_Influx Reduces Mg_Block->NMDA_Receptor Inhibits Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Contributes to

Caption: Signaling pathway of this compound.

Solubility_Workflow cluster_start Initial State cluster_methods Solubilization Methods cluster_outcome Outcome Start This compound Powder (Poor Aqueous Solubility) Co_Solvent Method 1: Co-Solvent (e.g., DMSO, DMF) Start->Co_Solvent Dissolve in organic solvent, then dilute in buffer Nanosuspension Method 2: Nanosuspension Start->Nanosuspension Precipitation & Homogenization Solid_Dispersion Method 3: Solid Dispersion Start->Solid_Dispersion Mixed Hydrotropy Outcome Homogeneous Solution for Experimental Use Co_Solvent->Outcome Nanosuspension->Outcome Solid_Dispersion->Outcome

Caption: Experimental workflow for enhancing solubility.

Troubleshooting_Logic Problem Problem: This compound Precipitation in Aqueous Buffer Check1 Did you use a co-solvent (e.g., DMSO, DMF) to make a concentrated stock solution? Problem->Check1 Solution1 Solution: Use the co-solvent method. (See Protocol 1) Check1->Solution1 No Check2 Is the final concentration too high? Check1->Check2 Yes Resolved Problem Resolved Solution1->Resolved Solution2 Solution: Lower the final concentration. Check2->Solution2 Yes Check3 Is the solution old? Check2->Check3 No Solution2->Resolved Solution3 Solution: Prepare fresh solution daily. Check3->Solution3 Yes Check3->Resolved No Solution3->Resolved

Caption: Troubleshooting logic for solubility issues.

References

Flupirtine Maleate Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of flupirtine maleate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is susceptible to degradation in aqueous solutions, particularly through hydrolysis. Its chemical structure contains ester and amide linkages that are prone to breaking down under various stress conditions[1]. While it is reported to be stable in water for up to 7 days under neutral conditions, it is sparingly soluble in aqueous buffers[2][3]. For experimental use, it is often recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice. Such aqueous solutions are not recommended for storage for more than one day[3].

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is significantly influenced by pH, temperature, and light. Forced degradation studies show that the drug degrades under acidic, basic, oxidative, thermal, and photolytic conditions[1].

  • pH: The molecule is highly susceptible to both acidic and basic hydrolysis. Acidic conditions (e.g., 1 M HCl) and basic conditions (e.g., 0.01 M NaOH) lead to the formation of several degradation products.

  • Temperature: Elevated temperatures accelerate degradation. Thermal degradation has been observed when heating the solid substance at 105°C for 24 hours.

  • Light: Exposure to UV light for 48 hours has been shown to cause photodegradation, resulting in about 9% degradation and the formation of specific degradation products.

Q3: What are the known degradation products of this compound?

Forced degradation studies have identified multiple degradation products. Depending on the stress conditions, as many as eight distinct degradation products have been separated and observed via HPLC. One of the major degradation products, identified in acidic, basic, and peroxide stress studies, is {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid (D1).

Q4: What is the recommended method for analyzing the stability of this compound?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for assessing the stability of this compound and quantifying its degradation products. These methods can separate the parent drug from its various degradants, ensuring an accurate assessment of stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound stability.

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Possible Cause: The appearance of unknown peaks can indicate degradation of this compound, impurities in the solvents or reagents, or contamination.

  • Troubleshooting Steps:

    • Run a Blank: Inject the mobile phase and sample diluent to ensure no ghost peaks are present from the system or solvents.

    • Verify Solvent Quality: Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to prevent bubble formation.

    • Perform Forced Degradation: To confirm if the peaks are known degradants, subject a sample to forced degradation (acidic, basic, oxidative) and compare the resulting chromatograms with your sample. Studies have identified between seven and eight degradation products under various stress conditions.

    • Check Sample Preparation: Ensure that the sample is fully dissolved and filtered through a 0.45 µm filter before injection to remove particulates.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Poor peak shape for this compound can result from secondary interactions with the column's stationary phase, improper mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase is critical. A pH of around 3.0-3.1, adjusted with orthophosphoric acid, is often used to achieve good peak shape.

    • Add a Tailing Reducer: To minimize peak tailing, a modifier like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.2%). This helps to mask active silanol groups on the silica-based column.

    • Optimize Analyte Concentration: High concentrations of the analyte can lead to column overload and peak fronting. Linearity is typically established in ranges like 20–120 µg/mL or 100-600 µg/mL; ensure your sample concentration falls within a validated linear range.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Fluctuations in retention time can be caused by changes in mobile phase composition, flow rate instability, or temperature variations.

  • Troubleshooting Steps:

    • Ensure Mobile Phase Consistency: Prepare the mobile phase accurately and consistently for each run. Premixing the aqueous and organic components is recommended.

    • Check HPLC System Performance: Ensure the pump is delivering a stable and consistent flow rate. Prime the pump before starting the sequence.

    • Use a Column Thermostat: Temperature can affect retention times. Using a column oven set to a consistent temperature (e.g., 30°C) can improve reproducibility.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress ConditionReagent / Condition DetailsDurationPercentage DegradationKey Degradation Products Observed
Acidic Hydrolysis 1 M HCl at room temperature24 hours5-30% (condition dependent)D1, D4 and others
Basic Hydrolysis 0.01 M NaOH at room temperature3 hours5-30% (condition dependent)D1, D2 and others
Neutral Hydrolysis Water at room temperature7 daysStable (<2%)Not significant
Oxidative 0.3% H₂O₂ at room temperature24 hours5-30% (condition dependent)D1, D4 and others
Thermal Solid state at 105°C24 hoursNot specifiedMultiple degradants
Photolytic UV light exposure48 hours9.06%D4 and others
Table 2: Example Parameters for a Stability-Indicating RP-HPLC Method
ParameterSpecificationReference
Column C18 (e.g., 250 x 4.6 mm, 5µm)
Mobile Phase Methanol and Water (80:20 v/v) with 0.2% Triethylamine, pH adjusted to 3.1 with Orthophosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Flupirtine Retention Time ~10.3 min

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to study its stability profile.

  • Stock Solution Preparation: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve completely in the appropriate solvent (e.g., water or methanol) to achieve a concentration of 1000 µg/mL.

  • Application of Stress:

    • Acidic: Mix the stock solution with 1 M HCl.

    • Basic: Mix the stock solution with 0.01 M NaOH.

    • Oxidative: Mix the stock solution with 0.3% H₂O₂.

    • Thermal: Heat the solid drug substance in a hot air oven at 105°C.

    • Photolytic: Expose the stock solution or solid drug to UV light.

  • Incubation: Keep the stressed samples under the specified conditions for the required duration (e.g., 3-48 hours).

  • Sample Preparation for HPLC:

    • After incubation, withdraw an aliquot of the sample.

    • If necessary, neutralize the acidic and basic samples (e.g., with 0.01 M NaOH or 0.01 M HCl, respectively).

    • Dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Inject the prepared sample into the validated stability-indicating HPLC system.

Protocol 2: Stability-Indicating RP-HPLC Analysis

This protocol provides a methodology for separating and quantifying this compound and its degradation products.

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade methanol and water in an 80:20 (v/v) ratio. Add 0.2% (v/v) of triethylamine. Adjust the pH to 3.1 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm filter and degas it by sonication.

  • Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • Set the HPLC system with a C18 column.

    • Maintain a flow rate of 1.0 mL/min.

    • Set the PDA or UV detector to a wavelength of 254 nm.

    • Set the injection volume to 20 µL.

  • Analysis: Inject the standard solution first to establish the retention time and response for the parent drug. Subsequently, inject the prepared samples from the stability studies.

  • Data Evaluation: Identify the peak for this compound based on its retention time. Any other peaks are potential degradation products. Calculate the percentage of degradation by comparing the peak area of flupirtine in the stressed sample to that of an unstressed control sample.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Evaluation prep_stock Prepare Stock Solution (1000 µg/mL) stress Apply Stress Condition (Acid, Base, Oxidative, etc.) prep_stock->stress neutralize Neutralize & Dilute Sample (to 50 µg/mL) stress->neutralize hplc Inject into RP-HPLC System neutralize->hplc data Analyze Chromatogram hplc->data quantify Quantify Degradation data->quantify

Caption: Workflow for this compound Stability Testing.

Troubleshooting_HPLC start Unexpected Peak in Chromatogram q1 Is the peak present in the blank injection? start->q1 sol1 Source is system or solvent. - Use fresh HPLC-grade solvents. - Clean the injection port/system. q1->sol1 Yes q2 Does the peak retention time match a known degradant from forced degradation studies? q1->q2 No yes1 Yes no1 No sol2 Peak is a degradation product. Proceed with quantification. q2->sol2 Yes sol3 Peak is an unknown impurity or new degradation product. Requires further investigation (e.g., LC-MS). q2->sol3 No yes2 Yes no2 No

Caption: Logic for Troubleshooting Unexpected HPLC Peaks.

Degradation_Pathway flupirtine This compound (Ester and Amide Linkages) hydrolysis Hydrolysis (Acidic/Basic Conditions) flupirtine->hydrolysis oxidation Oxidation (e.g., H₂O₂) flupirtine->oxidation photolysis Photolysis (UV Light) flupirtine->photolysis dp1 Degradation Product D1 ({2-amino-6-...}carbamic acid) hydrolysis->dp1 other_dp Other Degradation Products (D2, D3, etc.) hydrolysis->other_dp oxidation->dp1 dp4 Degradation Product D4 oxidation->dp4 photolysis->dp4

Caption: Simplified Degradation Pathways of Flupirtine.

References

Identifying and minimizing side effects of Flupirtine Maleate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flupirtine Maleate in in vivo models. The information provided aims to help identify and minimize the side effects of this compound during experimentation.

Troubleshooting Guides

Issue: Unexpected Animal Morbidity or Mortality

Symptoms: Animals appearing lethargic, showing signs of distress, or unexpected death following this compound administration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Acute Hepatotoxicity Immediately collect blood samples for liver function tests (ALT, AST, ALP, Bilirubin).[1][2] Perform histopathological analysis of the liver tissue from deceased animals, looking for signs of necrosis, particularly in the perivenular region.[3][4]Reduce the dose of this compound. Consider co-administration with a hepatoprotective agent like N-acetylcysteine (NAC).[5] Ensure the animal model is appropriate, as susceptibility to drug-induced liver injury can vary between strains.
Central Nervous System (CNS) Depression Observe animals for signs of excessive sedation, ataxia, or respiratory depression. These effects are dose-dependent.Lower the administered dose. Ensure the dosing vehicle is not contributing to CNS depression. If sedation is a persistent issue, consider alternative analgesics for the specific experimental model.
Hypersensitivity Reaction Check for signs of an allergic reaction, such as skin rashes, edema, or anaphylaxis, although rare. The hepatotoxicity may also have an immune-mediated component.Discontinue administration immediately. Review the formulation for potential allergens. For future studies, consider pre-screening animals for hypersensitivity if possible.
Issue: Elevated Liver Enzymes in Bloodwork

Symptoms: Significantly increased levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), or bilirubin in serum samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Flupirtine-Induced Liver Injury (FILI) Confirm the temporal relationship between drug administration and the rise in liver enzymes. Rule out other potential causes of liver injury (e.g., infection, other compounds). Perform histopathology to confirm hepatocellular damage.Implement a liver function monitoring protocol with regular blood draws. Reduce the duration of the study or the frequency of dosing. Investigate co-administration with antioxidants like NAC to mitigate oxidative stress from reactive metabolites.
Dose-Dependent Toxicity Analyze if higher doses correlate with a greater increase in liver enzymes. Review literature for dose-response relationships in the specific animal model.Perform a dose-ranging study to determine the maximum tolerated dose (MTD) that does not cause significant hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in in vivo studies?

A1: The most frequently reported side effects in preclinical and clinical studies include dose-dependent dizziness, drowsiness, and gastrointestinal disturbances. However, the most severe and limiting side effect is hepatotoxicity, which can manifest as elevated liver enzymes and, in severe cases, lead to acute liver failure.

Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?

A2: The primary mechanism is believed to be the metabolic activation of flupirtine by peroxidases in the liver into reactive quinone diimine intermediates. These metabolites can cause direct cellular damage through oxidative stress and by forming protein adducts. There is also evidence of an immune-mediated component, where these reactive metabolites may act as haptens, triggering a T-cell-mediated immune response against hepatocytes.

Q3: Are there any established protocols to minimize the hepatotoxicity of this compound in animal models?

A3: While specific, validated protocols for flupirtine are not widely published, general strategies for mitigating drug-induced liver injury can be adapted. A key approach is the co-administration of antioxidants. N-acetylcysteine (NAC) has been used to treat other forms of drug-induced liver injury by replenishing glutathione stores, which are crucial for detoxifying reactive metabolites. A retrospective clinical study has shown some benefit of NAC combined with prednisolone in severe flupirtine-induced liver injury. Researchers should consider designing studies that include a treatment arm with NAC co-administration to assess its protective effects.

Q4: How should I monitor for hepatotoxicity during my in vivo experiment?

A4: Regular monitoring of liver function is critical. This should include the collection of blood samples at baseline and at regular intervals throughout the study to measure serum levels of ALT, AST, ALP, and total bilirubin. At the end of the study, or if an animal is euthanized due to adverse effects, a thorough histopathological examination of the liver should be performed to assess for cellular necrosis, inflammation, and other signs of injury.

Q5: Is the hepatotoxicity of this compound dose-dependent?

A5: While some side effects like drowsiness are dose-dependent, the relationship between dose and the risk of severe, idiosyncratic hepatotoxicity is less clear. However, as a general principle in toxicology, using the lowest effective dose for the shortest possible duration is a key strategy to minimize the risk of adverse effects.

Data on Side Effect Incidence

The following table summarizes the incidence of common side effects of this compound from a long-term clinical trial. While this data is from human studies, it can provide an indication of the potential adverse effect profile in in vivo models.

Side EffectIncidence (%)
Dizziness11
Drowsiness9
Pruritus (Itching)9
Dry Mouth5
Gastric Fullness5
Nausea2
Muscle Tremor2
Data from a long-term trial in patients with rheumatic disease.

Experimental Protocols

Protocol for Assessing Flupirtine-Induced Liver Injury in Mice

This protocol provides a general framework for inducing and evaluating liver injury in a murine model.

1. Animal Model:

  • Species: C57BL/6 mice are often used for studies of drug-induced liver injury.

  • Sex: Male mice are frequently used.

  • Age: 7-10 weeks.

  • Housing: Maintain animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Administration:

  • This compound: Administer via oral gavage or intraperitoneal (IP) injection. The dose should be determined based on preliminary dose-ranging studies, but doses in the range of 30-300 mg/kg have been used for other hepatotoxicants in mice.

  • Vehicle Control: Administer the vehicle used to dissolve/suspend the this compound to a control group of animals.

  • Duration: The study duration can range from a single high dose to assess acute toxicity to repeated dosing over several days or weeks to model chronic exposure.

3. Monitoring and Sample Collection:

  • Clinical Observations: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and signs of lethargy or distress.

  • Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at selected time points post-dosing (e.g., 24, 48, 72 hours for acute studies). A terminal blood collection via cardiac puncture should be performed at the end of the study. Process blood to obtain serum for liver function tests.

  • Liver Function Tests: Analyze serum for ALT, AST, ALP, and total bilirubin concentrations.

4. Tissue Collection and Analysis:

  • Necropsy: At the end of the study, euthanize the animals and perform a gross examination of the liver.

  • Histopathology: Collect a section of the liver and fix it in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for evidence of hepatocellular necrosis, inflammation, and other pathological changes.

Protocol for Investigating N-Acetylcysteine (NAC) as a Mitigating Agent

This protocol is designed to assess the potential of NAC to reduce this compound-induced hepatotoxicity.

1. Study Groups:

  • Group 1: Vehicle Control

  • Group 2: this compound alone

  • Group 3: this compound + NAC

  • Group 4: NAC alone

2. Dosing Regimen:

  • This compound: Administer a dose known to induce a measurable level of liver injury based on a pilot study.

  • N-Acetylcysteine (NAC): A common dosing regimen for NAC in murine models of drug-induced liver injury is an initial loading dose (e.g., 140 mg/kg, IP) followed by maintenance doses (e.g., 70 mg/kg, IP) at specific time intervals. The timing of NAC administration relative to flupirtine is a critical variable to investigate (e.g., pre-treatment, co-administration, post-treatment).

3. Outcome Measures:

  • Compare the serum levels of liver enzymes (ALT, AST, ALP, bilirubin) between the different treatment groups.

  • Quantify the extent of liver necrosis and inflammation through histopathological scoring.

  • Measure markers of oxidative stress in liver tissue (e.g., glutathione levels, lipid peroxidation).

Visualizations

Signaling Pathway of this compound Metabolic Activation and Hepatotoxicity

G cluster_0 Hepatocyte flupirtine This compound peroxidases Peroxidases flupirtine->peroxidases Metabolic Activation reactive_metabolite Reactive Quinone Diimine Metabolites peroxidases->reactive_metabolite detoxification Glutathione (GSH) Conjugation reactive_metabolite->detoxification Detoxification protein_adducts Protein Adducts reactive_metabolite->protein_adducts Covalent Binding oxidative_stress Oxidative Stress reactive_metabolite->oxidative_stress cell_death Hepatocyte Necrosis/Apoptosis protein_adducts->cell_death oxidative_stress->cell_death nac N-Acetylcysteine (NAC) (Intervention) gsh_replenishment GSH Replenishment nac->gsh_replenishment gsh_replenishment->detoxification

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Experimental Workflow for Assessing Mitigation Strategies

G start Start: Animal Acclimatization grouping Randomize into Treatment Groups start->grouping dosing Administer Compounds (Flupirtine +/- Mitigator) grouping->dosing monitoring In-life Monitoring (Clinical Signs, Weight) dosing->monitoring sampling Blood Sampling (Liver Function Tests) monitoring->sampling necropsy End of Study: Necropsy & Tissue Collection sampling->necropsy analysis Histopathology & Biomarker Analysis necropsy->analysis end End: Data Interpretation analysis->end G cluster_1 Immune Response to Flupirtine Metabolites reactive_metabolite Reactive Metabolite (Hapten) hapten_protein Hapten-Protein Adduct reactive_metabolite->hapten_protein protein Hepatocyte Protein protein->hapten_protein apc Antigen Presenting Cell (e.g., Dendritic Cell) hapten_protein->apc Uptake & Processing t_cell T-Cell Activation & Proliferation apc->t_cell Antigen Presentation cytokine_release Cytokine Release (e.g., IFN-γ, TNF-α) t_cell->cytokine_release hepatocyte_damage Immune-Mediated Hepatocyte Damage t_cell->hepatocyte_damage Direct Cytotoxicity cytokine_release->hepatocyte_damage Inflammation

References

Technical Support Center: Optimizing Flupirtine Maleate Concentration for Neuronal Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Flupirtine Maleate in neuronal cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in neuronal cells?

This compound is a non-opioid analgesic with neuroprotective properties.[1][2] Its primary mechanism involves acting as a selective neuronal potassium channel opener (SNEPCO), specifically activating Kv7 (KCNQ) voltage-gated potassium channels.[1][3] This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[1] This hyperpolarized state makes it more difficult for neurons to fire action potentials, thus reducing neuronal excitability. Additionally, Flupirtine indirectly antagonizes N-methyl-D-aspartate (NMDA) receptors, which helps protect neurons from excitotoxic damage by preventing excessive calcium influx.

Q2: What is a good starting concentration range for this compound in neuronal cell assays?

Based on in vitro studies, a common starting concentration for assessing the neuroprotective effects of this compound is around 10 µM. However, the optimal concentration can vary depending on the cell type, assay duration, and the specific endpoint being measured. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a higher concentration (e.g., 100 µM) to determine the optimal concentration for your specific experimental setup.

Q3: How can I determine if the concentration of this compound I am using is cytotoxic?

To assess cytotoxicity, you can perform a cell viability assay, such as the MTT assay or LDH release assay. These assays measure metabolic activity and cell membrane integrity, respectively. A significant decrease in cell viability compared to the vehicle control indicates cytotoxicity. It is crucial to include a positive control for cytotoxicity in your experiment to validate the assay.

Q4: What are the known signaling pathways affected by this compound that I should consider investigating?

Flupirtine has been shown to modulate several key signaling pathways involved in neuronal survival and apoptosis. It can reduce the activation of calpain, a calcium-dependent protease involved in cell death. Furthermore, it has been shown to inhibit the c-Jun N-terminal kinase (JNK) and nuclear factor-κB (NF-κB) signaling pathways, which are associated with inflammatory responses and apoptosis. In some contexts, Flupirtine has also been shown to activate pro-survival pathways such as the Akt/GSK-3β and Erk1/2 signaling pathways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable neuroprotective effect Concentration is too low: The concentration of this compound may be insufficient to elicit a protective response in your specific cell model.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to identify the effective concentration.
Assay timing is not optimal: The timing of this compound addition relative to the neurotoxic insult may be critical.Vary the pre-incubation time with this compound before applying the neurotoxic stimulus.
Cell model is not sensitive to Flupirtine's mechanism: The specific neuronal cell line or primary culture may not express the necessary potassium channels (Kv7) or be susceptible to the type of excitotoxicity that Flupirtine counteracts.Confirm the expression of Kv7 channels in your cell model. Consider using a different neuronal cell type or a different neurotoxic insult.
High cell death observed in Flupirtine-treated wells Concentration is too high: this compound can be toxic at high concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range for your specific cell type and assay duration. Reduce the concentration of this compound used.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control in your experiments.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable responses.Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment.
Reagent instability: this compound solution may degrade over time.Prepare fresh solutions of this compound for each experiment from a powdered stock.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Neuronal Cell Assays

Application Cell Type Concentration Observed Effect Reference
NeuroprotectionPrimary rat cortical cells10 µMReduced neurotoxicity induced by prion protein fragment and lead acetate.
NeuroprotectionRat cortical cells> 10 µMProtection against NMDA- and HIV-1 gp120-induced cell death.
Inhibition of Delayed Rectifier K+ CurrentsMotor neuron-like cells (NSC-34)1-3 µMInhibition of I K(DR)
Apoptosis InhibitionBatten patient lymphoblastsNot specifiedAborted etoposide-induced apoptosis.

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration using MTT Assay
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare a serial dilution of this compound in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined pre-treatment time (e.g., 2 hours).

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., glutamate, MPP+, or amyloid-beta) to the wells, except for the untreated control wells.

  • Incubation: Incubate the plate for a duration appropriate for the chosen neurotoxin to induce cell death (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the this compound concentration to determine the optimal neuroprotective concentration.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Treatment: Treat neuronal cells with the optimal concentration of this compound (determined from Protocol 1) with or without the neurotoxic agent for the desired time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Neuronal Cells prep_flupirtine Prepare this compound Dilutions pre_treat Pre-treat with Flupirtine prep_flupirtine->pre_treat add_neurotoxin Add Neurotoxic Agent pre_treat->add_neurotoxin incubate Incubate (e.g., 24h) add_neurotoxin->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze_data Analyze Data & Determine Optimal Concentration viability_assay->analyze_data

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_channel Primary Target cluster_membrane Membrane Effects cluster_downstream Downstream Effects cluster_outcome Cellular Outcome flupirtine This compound kv7 Kv7 K+ Channels flupirtine->kv7 activates hyperpolarization Hyperpolarization kv7->hyperpolarization nmda_inhibition Indirect NMDA Receptor Inhibition hyperpolarization->nmda_inhibition ca_influx Decreased Ca2+ Influx nmda_inhibition->ca_influx calpain Reduced Calpain Activation ca_influx->calpain jnk_nfkb Inhibition of JNK & NF-κB ca_influx->jnk_nfkb neuroprotection Neuroprotection calpain->neuroprotection jnk_nfkb->neuroprotection

Caption: Key signaling pathways modulated by this compound.

References

Troubleshooting unexpected results in Flupirtine Maleate experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Flupirtine Maleate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a centrally acting, non-opioid analgesic. Its primary mechanism involves the activation of Kv7 (KCNQ) voltage-gated potassium channels. This activation leads to a potassium ion efflux, which hyperpolarizes the neuronal membrane, making neurons less excitable. This reduction in neuronal excitability is the basis for its analgesic and muscle-relaxant effects. Additionally, Flupirtine indirectly antagonizes the NMDA receptor and exhibits neuroprotective properties by preventing excessive calcium influx into neurons.[1][2][3][4]

Q2: What are the known major unexpected effects of this compound in experimental settings?

The most significant unexpected and adverse effect of this compound is hepatotoxicity, or liver damage.[5] In some cases, this can be severe, leading to elevated liver enzymes and, in rare instances, liver failure. Researchers should be aware of this potential and monitor for signs of cytotoxicity in liver cell line models.

Q3: What solvents are recommended for preparing this compound for in vitro experiments?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).

Troubleshooting Guides

Issue 1: Higher than Expected Cytotoxicity in Cell Viability Assays

Question: I am observing significant cell death in my cell line (e.g., HepG2, SH-SY5Y) at concentrations where this compound is expected to be non-toxic or even neuroprotective. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

    • Solution: Always include a vehicle control (cells treated with the same concentration of the solvent alone) to assess its effect. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line.

  • Compound Instability: this compound may be unstable in the culture medium over long incubation periods, leading to the formation of toxic byproducts.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.

    • Solution: Perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your cell line.

  • Suboptimal Culture Conditions: Stressed cells due to factors like improper serum concentration, high or low cell density, or physical damage from handling can be more susceptible to drug-induced toxicity.

    • Solution: Optimize cell seeding density and handle cells gently during media changes and reagent addition. Ensure you are using the appropriate serum concentration for your cell line.

Issue 2: Inconsistent or No Neuroprotective Effect Observed

Question: I am not observing the expected neuroprotective effect of this compound against an insult (e.g., glutamate-induced excitotoxicity) in my neuronal cell line. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Incorrect Timing of Treatment: The timing of this compound administration relative to the insult is critical for observing a neuroprotective effect.

    • Solution: In many experimental models, pre-treatment with this compound before inducing the insult is necessary to see a protective effect. Optimize the pre-incubation time (e.g., 2, 6, 12, 24 hours) to determine the optimal window for your experimental setup.

  • Inappropriate Concentration: The concentration of this compound used may be too low to elicit a protective effect or so high that it causes cytotoxicity, masking any neuroprotection.

    • Solution: Perform a dose-response curve to identify the optimal concentration range for neuroprotection in your model.

  • Severity of the Insult: The induced cellular stress or damage might be too severe for this compound to rescue the cells.

    • Solution: Titrate the concentration or duration of the neurotoxic insult (e.g., glutamate) to a level that causes a sub-maximal level of cell death, providing a window to observe a protective effect.

Issue 3: Unexpected Results in Apoptosis Assays

Question: My apoptosis assay results are ambiguous. For example, in an Annexin V/PI assay, I see a high percentage of necrotic (PI-positive) cells even at early time points.

Possible Causes and Troubleshooting Steps:

  • Assay Timing: Apoptosis is a dynamic process. If the assay is performed too late, apoptotic cells may have progressed to secondary necrosis.

    • Solution: Perform a time-course experiment to identify the optimal time point for detecting early apoptotic events.

  • Compound-Induced Necrosis: At higher concentrations, this compound might be inducing necrosis directly, bypassing the apoptotic pathway.

    • Solution: Analyze a range of concentrations and time points to differentiate between apoptosis and necrosis. Consider using additional assays that measure markers of necrosis, such as LDH release.

  • Mechanism of Action: Flupirtine has been shown to upregulate the anti-apoptotic protein Bcl-2 and decrease the pro-apoptotic protein Bax. If your experimental conditions do not allow for these changes in protein expression to occur, the anti-apoptotic effect may not be observed.

    • Solution: Ensure your experimental timeline allows for changes in gene and protein expression (typically several hours).

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Experimental Systems

System/Cell LineAssayIC50 (µM)Reference
Rat Organotypic Hippocampal Slices (Serum Withdrawal)Neuroprotection0.7
NMDA-induced inward currentsElectrophysiology182.1 ± 12.1

Table 2: Effect of this compound on Apoptotic Protein Expression

TreatmentProteinChange in ExpressionCell TypeReference
Flupirtine (3 µM)Bcl-2> 6-fold increasehNT neurons
Flupirtine (10 µM)Bcl-2Abolished reduction caused by Glu/NMDAhNT neurons
Flupirtine (10 and 25 mg/kg)BaxSignificant decreaseMouse Hippocampus (in vivo)

Table 3: Flupirtine-Induced Hepatotoxicity - Clinical Data

Treatment GroupParameterValue (Mean ± SD)Time PointReference
Flupirtine (≥ 6 weeks)ALT100 ± 198 IU/l6 weeks
PlaceboALT25 ± 11 IU/l6 weeks
Flupirtine (≥ 6 weeks)AST84 ± 247 IU/l6 weeks
PlaceboAST25 ± 6 IU/l6 weeks

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is based on standard procedures for Annexin V/PI flow cytometry.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and/or an apoptotic inducer for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Flupirtine_Neuroprotection_Pathway Flupirtine This compound Kv7 Kv7 K+ Channels Flupirtine->Kv7 Activates Bcl2 Increased Bcl-2 Expression Flupirtine->Bcl2 Hyperpolarization Neuronal Hyperpolarization Kv7->Hyperpolarization NMDA_block Indirect NMDA Receptor Blockade Hyperpolarization->NMDA_block Ca_influx Decreased Ca2+ Influx NMDA_block->Ca_influx Neuroprotection Neuroprotection Ca_influx->Neuroprotection Apoptosis Decreased Apoptosis Neuroprotection->Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathway of this compound-induced neuroprotection.

Hepatotoxicity_Workflow start Start: In Vitro Hepatotoxicity Assessment cell_culture Culture Hepatic Cells (e.g., HepG2, Primary Hepatocytes) start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Assess Cell Viability (e.g., MTT, LDH Assay) treatment->viability apoptosis Evaluate Apoptosis (e.g., Caspase Activity, Annexin V) treatment->apoptosis function_markers Measure Liver Function Markers (e.g., ALT, AST, Albumin) treatment->function_markers data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis function_markers->data_analysis end Conclusion on Hepatotoxic Potential data_analysis->end

Caption: Experimental workflow for assessing drug-induced hepatotoxicity in vitro.

Apoptosis_Modulation Flupirtine This compound Bcl2 Bcl-2 (Anti-apoptotic) Flupirtine->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Flupirtine->Bax Downregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Modulation of the intrinsic apoptosis pathway by this compound.

References

Technical Support Center: Flupirtine Maleate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Flupirtine Maleate and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound observed during stability studies?

A1: Forced degradation studies have identified several degradation products of this compound under various stress conditions. The most prominent and characterized degradation products are designated as D1 and D2.[1] Other degradation products, labeled D3 through D8, have also been detected.[1]

  • D1: {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid. This degradant is observed under acidic, basic, and oxidative stress conditions.[1]

  • D2: N6-(4-fluorobenzyl)pyridine-2,3,6-triamine. This degradant is primarily formed under basic stress conditions.[1]

  • D4: Another significant degradation product observed under acidic, peroxide, and photolytic conditions.[1]

Q2: What are the typical stress conditions that lead to the degradation of this compound?

A2: this compound is susceptible to degradation under several stress conditions, primarily due to the presence of ester and amide linkages in its structure. Common stress conditions that induce degradation include:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 1 M HCl) typically leads to the formation of degradation products like D1 and D4.

  • Basic Hydrolysis: Exposure to a basic medium (e.g., 0.01 M NaOH) results in the formation of degradants D1 and D2.

  • Oxidative Degradation: Conditions using hydrogen peroxide (e.g., 0.3% H₂O₂) can cause the formation of degradation products such as D1 and D4.

  • Photolytic Degradation: Exposure to UV light can also lead to the formation of D4.

  • Thermal Stress: Heating the drug substance (e.g., at 105°C) can also induce degradation.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products. This method is often coupled with a photodiode array (PDA) detector. For structural elucidation and definitive identification of the degradation products, techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are employed.

Troubleshooting Guides

Issue 1: Poor separation of degradation products from the parent drug peak in HPLC.

  • Possible Cause: The mobile phase composition may not be optimal for resolving all compounds.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Ratio: Vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.

    • Modify pH of the Aqueous Phase: Adjust the pH of the buffer. A pH of 3.1 has been shown to be effective.

    • Change Organic Modifier: If using methanol, consider switching to acetonitrile or vice versa, as this can alter selectivity.

    • Incorporate an Ion-Pairing Reagent: The use of triethylamine (TEA) in the mobile phase can improve peak shape and resolution for amine-containing compounds like Flupirtine and its degradants.

    • Gradient Elution: If an isocratic method is insufficient, developing a gradient elution program can help in separating complex mixtures of degradation products.

Issue 2: Inconsistent retention times for this compound and its degradants.

  • Possible Cause 1: Fluctuation in column temperature.

  • Troubleshooting Step: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Possible Cause 2: Inconsistent mobile phase preparation.

  • Troubleshooting Step: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed before use. Use a precise pH meter for buffer preparation.

  • Possible Cause 3: Column degradation.

  • Troubleshooting Step: Use a guard column to protect the analytical column. If performance continues to decline, replace the analytical column.

Issue 3: Difficulty in identifying and characterizing unknown degradation peaks.

  • Possible Cause: Insufficient data for structural elucidation.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Tandem MS (MS/MS) can provide fragmentation patterns to aid in structural identification.

    • Preparative HPLC and NMR: Isolate the unknown degradation product using preparative HPLC. The purified fraction can then be analyzed by ¹H-NMR and ¹³C-NMR for definitive structural characterization.

    • Forced Degradation Spiking: Spike the sample with known degradation products synthesized in the lab to confirm their retention times.

Quantitative Data Summary

The following table summarizes the typical retention times and formation conditions of major this compound degradation products based on a reported stability-indicating RP-HPLC method.

Degradation ProductRetention Time (min)Formation Conditions
D13.9 ± 0.2Acidic, Basic, Peroxide
D24.8 ± 0.2Basic
D36.4 ± 0.1Not specified
D46.8 ± 0.2Acidic, Peroxide, Photolytic
D58.2 ± 0.2Not specified
D612.0 ± 0.2Not specified
D714.1 ± 0.1Not specified
D815.0 ± 0.1Not specified

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., water or methanol).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the mixture at 80°C for 24 hours.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.01 M NaOH. Keep the mixture at room temperature for 3 hours.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 0.3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for an extended period (e.g., 48 hours).

  • Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL before injecting into the HPLC system.

2. Stability-Indicating RP-HPLC Method

The following is a representative RP-HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (80:20 v/v) containing 0.2% (v/v) triethylamine, with the pH adjusted to 3.1 with an appropriate acid (e.g., orthophosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm using a PDA detector.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Visualizations

Flupirtine_Degradation_Pathway cluster_acid Acidic Hydrolysis (HCl) cluster_base Basic Hydrolysis (NaOH) cluster_peroxide Oxidative Stress (H₂O₂) Flupirtine This compound D1_acid D1 {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid Flupirtine->D1_acid HCl, 80°C D4_acid D4 Flupirtine->D4_acid HCl, 80°C D1_base D1 {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid Flupirtine->D1_base NaOH, RT D2_base D2 N⁶-(4-fluorobenzyl)pyridine-2,3,6-triamine Flupirtine->D2_base NaOH, RT D1_peroxide D1 {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid Flupirtine->D1_peroxide H₂O₂, RT D4_peroxide D4 Flupirtine->D4_peroxide H₂O₂, RT

Caption: Degradation pathways of this compound under different stress conditions.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC Analysis cluster_data_analysis Data Analysis stock Prepare Flupirtine Stock (1000 µg/mL) stress Apply Stress Condition (Acid, Base, Peroxide, etc.) stock->stress neutralize Neutralize (if necessary) stress->neutralize dilute Dilute to 50 µg/mL with Mobile Phase neutralize->dilute inject Inject 20 µL onto C18 Column dilute->inject separate Isocratic Elution (Methanol:Water with TEA, pH 3.1) inject->separate detect PDA Detection at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Identify Peaks by Retention Time chromatogram->identify quantify Quantify Degradants identify->quantify

Caption: Experimental workflow for the analysis of this compound degradation products.

References

Technical Support Center: Managing Sedation in Animal Studies with Flupirtine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flupirtine Maleate in animal studies. The focus is on managing sedation, a common side effect, to ensure the validity and success of your experiments.

Troubleshooting Guides

Issue 1: Excessive Sedation or Ataxia Observed in Study Animals

Symptoms:

  • Reduced spontaneous movement or immobility.

  • Loss of balance, stumbling, or inability to maintain posture.

  • Significantly decreased performance in motor coordination tasks (e.g., Rotarod test).

  • Delayed or absent righting reflex.[1]

Possible Causes:

  • The administered dose of this compound is above the sedative threshold for the specific species and strain.

  • Individual animal sensitivity to the compound.

  • Concomitant administration of other central nervous system (CNS) depressants (e.g., benzodiazepines, alcohol).[2][3]

  • Impaired metabolism or clearance of the drug in the animal model (e.g., liver or kidney disease models).[4]

Troubleshooting Steps:

  • Confirm Sedation Level:

    • Utilize a standardized sedation assessment method like the Rotarod test or Open Field test to quantify the level of motor impairment.[5]

    • Observe for the clinical signs listed above and document their severity and duration.

  • Review Dosing Protocol:

    • Dose Reduction: If sedation is observed, the primary mitigation strategy is to reduce the dose. For rats, doses above 10 mg/kg (intraperitoneal) have been shown to cause sedation. For initial studies in other species, or if sedation is observed at lower doses, a dose-response study is recommended to determine the therapeutic window for analgesia without significant sedation.

    • Dose Titration: Begin with a lower dose and gradually increase it in subsequent cohorts to find the optimal balance between the desired therapeutic effect and sedation.

  • Evaluate for Drug Interactions:

    • Review all compounds being administered to the animals. Flupirtine's sedative effects can be potentiated by other sedatives, including benzodiazepines.

    • If possible, avoid co-administration with other CNS depressants. If co-administration is necessary, consider reducing the dose of both agents.

  • Consider the Animal Model:

    • In models with potential liver or kidney impairment, the metabolism and excretion of this compound may be compromised, leading to higher plasma concentrations and increased sedation. In such cases, a significant dose reduction may be necessary. It is contraindicated in humans with pre-existing liver disease.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that causes sedation?

A1: this compound is a selective neuronal potassium channel opener (SNEPCO). It primarily activates Kv7 potassium channels, leading to hyperpolarization of the neuronal membrane. This makes it more difficult for neurons to fire, reducing overall neuronal excitability. This CNS-depressant activity is responsible for its analgesic and muscle relaxant effects, but also contributes to sedation. Additionally, it has indirect NMDA receptor antagonist properties.

Q2: At what doses is sedation typically observed?

A2: This is species-dependent. In rats, sedation has been observed at doses greater than 10 mg/kg (intraperitoneal). Non-sedating doses in rats have been reported as 5 and 10 mg/kg. For mice, analgesic effects are seen at oral doses of 25.7 mg/kg to 32 mg/kg, suggesting a therapeutic window below this for avoiding sedation. A dose-response study is highly recommended for your specific animal model and experimental conditions.

Q3: How can I differentiate between sedation and sickness/malaise in my animals?

A3: While some signs may overlap (e.g., reduced activity), there are key distinctions. Sedated animals typically exhibit a dose-dependent and time-limited impairment of motor coordination and reflexes (e.g., stumbling, delayed righting reflex) that corresponds with the pharmacokinetic profile of the drug. Sickness or malaise may present with additional signs not typically associated with sedation alone, such as piloerection, hunched posture, dehydration, or changes in body weight, and these signs are less likely to follow a clear dose-time relationship with drug administration.

Q4: Are there any known antagonists to reverse this compound-induced sedation?

A4: The sedative effects of this compound are not mediated by opioid receptors. Therefore, opioid antagonists like naloxone are not effective in reversing its effects. Currently, there is no specific antagonist for this compound. Management of excessive sedation primarily involves supportive care and allowing the drug to be metabolized and cleared from the animal's system.

Q5: Can tolerance develop to the sedative effects of this compound with chronic dosing?

A5: Studies have shown that tolerance does not develop to the analgesic activity of this compound in mice or rats after repeated dosing. There is a lack of specific studies on the development of tolerance to its sedative effects. Researchers should monitor for sedation throughout any chronic dosing regimen and not assume that the effect will diminish over time.

Q6: Are there any contraindications for using this compound in specific animal models?

A6: Flupirtine is contraindicated in humans with pre-existing liver disease or in those taking other hepatotoxic medications. Therefore, caution should be exercised when using Flupirtine in animal models of liver injury or disease. Given its metabolism in the liver, any model with compromised hepatic function may experience exaggerated and prolonged sedative effects. It is also contraindicated in patients with myasthenia gravis due to its muscle relaxant properties.

Data Presentation

Table 1: Sedative and Analgesic Doses of this compound in Rodents

SpeciesRoute of AdministrationSedative DoseNon-Sedating DoseAnalgesic ED50Reference
RatIntraperitoneal (i.p.)> 10 mg/kg5 and 10 mg/kgNot specified
MouseOral (p.o.)Not specifiedNot specified25.7 - 32 mg/kg
MouseOral (p.o.)Not specified15 mg/kg (low dose)Not specified
RatOral (p.o.)Not specified35 mg/kg (low dose)Not specified

Experimental Protocols

Protocol 1: Rotarod Test for Assessing Motor Coordination and Sedation

Objective: To quantify motor coordination and balance as an indicator of sedation. A decreased latency to fall from the rotating rod suggests motor impairment.

Materials:

  • Rotarod apparatus for mice or rats.

  • Timer.

  • Animal cages.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.

  • Training (Baseline):

    • Place each animal on the stationary rod for a brief period (e.g., 1 minute).

    • Conduct 2-3 training trials on the day before the experiment. Set the rod to a low, constant speed (e.g., 4-5 rpm) for a fixed duration (e.g., 2-5 minutes).

    • If an animal falls, place it back on the rod. This helps to minimize learning effects on the test day.

  • Testing:

    • Administer this compound or vehicle control at the desired dose and route.

    • At predetermined time points post-administration (e.g., 30, 60, 90 minutes), place the animal on the rotarod.

    • Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency (in seconds) for the animal to fall off the rod. If the animal remains on the rod for the entire duration, record the maximum time.

    • Perform 2-3 trials per time point with a rest interval of at least 15 minutes between trials.

  • Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group. A statistically significant decrease in latency indicates sedation/motor impairment.

Protocol 2: Open Field Test for Assessing Locomotor Activity and Sedation

Objective: To measure general locomotor activity and exploratory behavior. A significant decrease in distance traveled, and movement time can indicate sedation.

Materials:

  • Open field arena (a square or circular box with high walls).

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing. The lighting in the room should be kept consistent.

  • Testing:

    • Administer this compound or vehicle control.

    • At a predetermined time point post-administration, gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set duration (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Total distance traveled.

    • Time spent mobile vs. immobile.

    • Entries into the center zone vs. periphery (thigmotaxis).

    • A significant reduction in total distance traveled and time spent mobile in the drug-treated group compared to the control group is indicative of sedation.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Inflammatory Pain Model)

Objective: To induce a model of acute inflammation to assess the analgesic properties of this compound, a context in which sedation must be managed.

Materials:

  • 1% Carrageenan solution in sterile saline.

  • Plethysmometer or calipers.

  • Syringes and needles for administration.

Procedure:

  • Baseline Measurement: Measure the baseline paw volume of the rat's right hind paw using a plethysmometer or calipers.

  • Drug Administration: Administer this compound or vehicle control at the desired non-sedating dose (e.g., 5-10 mg/kg, i.p. in rats) at a set time (e.g., 30-60 minutes) before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Compare the paw edema in the this compound-treated group to the vehicle control group. A significant reduction in paw edema indicates an anti-inflammatory/analgesic effect.

Protocol 4: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats (Neuropathic Pain Model)

Objective: To induce a model of diabetic neuropathy to assess the analgesic properties of this compound.

Materials:

  • Streptozotocin (STZ).

  • Citrate buffer (for dissolving STZ).

  • Blood glucose meter and test strips.

  • Von Frey filaments (for assessing mechanical allodynia).

Procedure:

  • Induction of Diabetes:

    • Fast the rats for 12-18 hours.

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-75 mg/kg) dissolved in cold citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from tail vein blood samples starting a few days after STZ injection. Animals with blood glucose levels ≥ 15 mM are considered diabetic.

  • Assessment of Neuropathic Pain:

    • After 2-3 weeks, assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using Von Frey filaments. A significant decrease in the paw withdrawal threshold indicates neuropathic pain.

  • Drug Administration and Testing:

    • Administer this compound or vehicle control at a non-sedating dose.

    • At the expected time of peak drug effect, re-assess the paw withdrawal threshold using Von Frey filaments.

  • Data Analysis: Compare the post-drug paw withdrawal threshold to the pre-drug threshold. A significant increase in the withdrawal threshold in the this compound group indicates an analgesic effect.

Mandatory Visualizations

Flupirtine_Signaling_Pathway cluster_neuron Neuron cluster_effects Physiological Effects flupirtine This compound kv7 Kv7 (KCNQ) Potassium Channel flupirtine->kv7 Activates k_ion K+ kv7->k_ion Increases Efflux hyperpolarization Membrane Hyperpolarization k_ion->hyperpolarization Leads to excitability Decreased Neuronal Excitability hyperpolarization->excitability Results in nmda NMDA Receptor hyperpolarization->nmda Indirectly Inhibits ca_influx Ca2+ Influx excitability->ca_influx Reduces analgesia Analgesia excitability->analgesia muscle_relaxation Muscle Relaxation excitability->muscle_relaxation sedation Sedation (Side Effect) excitability->sedation nmda->ca_influx Mediates

Caption: Signaling pathway of this compound.

Sedation_Management_Workflow cluster_troubleshoot Troubleshooting Steps cluster_actions Corrective Actions observe Observation of Sedation/ Ataxia in Study Animals quantify Quantify Sedation Level (e.g., Rotarod, Open Field) observe->quantify is_excessive Is Sedation Excessive? quantify->is_excessive review_dose Review Dosing Protocol is_excessive->review_dose Yes check_interactions Check for Drug Interactions is_excessive->check_interactions Yes assess_model Assess Animal Model (e.g., liver function) is_excessive->assess_model Yes no_action Continue Study with Current Protocol is_excessive->no_action No reduce_dose Reduce Flupirtine Dose review_dose->reduce_dose remove_agent Remove/Reduce Interacting Agent check_interactions->remove_agent adjust_for_model Adjust Dose for Specific Model assess_model->adjust_for_model continue_study Continue Study with Adjusted Protocol reduce_dose->continue_study remove_agent->continue_study adjust_for_model->continue_study

Caption: Experimental workflow for managing sedation.

References

Potential for drug interactions with Flupirtine Maleate in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for drug interactions with Flupirtine Maleate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for Flupirtine in humans?

A1: Flupirtine undergoes extensive metabolism in the liver. The main pathways are:

  • Hydrolysis: The carbamate group of Flupirtine is cleaved by porcine liver esterases.[1]

  • N-acetylation: The hydrolysis product is then acetylated by N-acetyltransferases 1 and 2 (NAT1 and NAT2) to form the active metabolite D13223.[1][2]

  • Glucuronidation: Both Flupirtine and its metabolite D13223 can undergo N-glucuronidation.[1]

  • Oxidation: Peroxidases, such as human myeloperoxidase, can oxidize Flupirtine, which may lead to the formation of reactive intermediates.[1]

It is important to note that cytochrome P450 (CYP) enzymes do not appear to play a significant role in the metabolism of Flupirtine in humans.

Q2: What are the known clinically significant drug interactions with Flupirtine?

A2: Co-administration of Flupirtine with certain drugs can lead to clinically significant interactions. Researchers should exercise caution when investigating Flupirtine in combination with the following agents:

Interacting DrugPotential EffectRecommendation/Monitoring Parameter
Warfarin Increased anticoagulant effect.Monitor prothrombin time regularly.
Paracetamol (Acetaminophen) Increased potential for hepatotoxicity.Monitor hepatic transaminase levels.
Alcohol & Sedatives (e.g., Benzodiazepines) Potentiation of tiredness and dizziness.Avoid co-administration.
Carbamazepine Potential for altered Flupirtine metabolism due to hepatic enzyme induction by carbamazepine.Co-administration is not advisable.

Q3: My in vitro experiment using human liver microsomes shows minimal metabolism of Flupirtine. Is this expected?

A3: Yes, this is an expected finding. Studies have shown that less than 5% of Flupirtine is turned over in human liver microsomal preparations. This is because the primary metabolic pathways for Flupirtine in humans are not mediated by cytochrome P450 enzymes, which are the primary enzyme systems in liver microsomes. Instead, hydrolysis by esterases and subsequent acetylation by N-acetyltransferases are the key steps.

Q4: I am observing unexpected toxicity in my cell-based assays with Flupirtine. What could be the cause?

A4: While Flupirtine itself has a defined toxicity profile, unexpected toxicity in in vitro systems could be due to the formation of reactive metabolites. Flupirtine can be oxidized by peroxidases to form reactive quinone diimine intermediates. These intermediates can be trapped by glutathione, but if cellular glutathione is depleted, they may bind to other cellular nucleophiles, leading to toxicity. Consider the peroxidase activity in your cell model and the potential for glutathione depletion.

Troubleshooting Guides

Issue: Difficulty in detecting the primary active metabolite, D13223, in an in vitro system.

  • Possible Cause 1: Inappropriate subcellular fraction. The N-acetylation of the hydrolyzed Flupirtine metabolite is carried out by N-acetyltransferases (NATs), which are cytosolic enzymes. If you are using a microsomal fraction, you will not observe the formation of D13223.

  • Troubleshooting Step: Utilize a cytosolic fraction (S9 fraction) or whole-cell lysates that contain NAT enzymes.

  • Possible Cause 2: Lack of necessary co-factors. The N-acetylation reaction requires acetyl-CoA as a co-factor.

  • Troubleshooting Step: Ensure that your incubation buffer is supplemented with an adequate concentration of acetyl-CoA.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Flupirtine using Human Liver S9 Fraction

This protocol is designed to assess the formation of the N-acetylated metabolite of Flupirtine (D13223).

  • Prepare the Incubation Mixture:

    • In a microcentrifuge tube, combine:

      • Human Liver S9 Fraction (final concentration 1 mg/mL)

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • This compound (final concentration 10 µM)

      • Acetyl-CoA (final concentration 1 mM)

  • Initiate the Reaction:

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Add this compound to initiate the reaction.

  • Incubation:

    • Incubate at 37°C in a shaking water bath for 60 minutes.

  • Terminate the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the sample and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Analysis:

    • Analyze the supernatant for the presence of Flupirtine and its metabolite D13223 using a validated LC-MS/MS method.

Visualizations

Flupirtine_Metabolism Flupirtine Flupirtine Hydrolyzed_Product Hydrolyzed Intermediate (descarboethoxyflupirtine) Flupirtine->Hydrolyzed_Product Esterases Glucuronide_Flupirtine Flupirtine-N-Glucuronide Flupirtine->Glucuronide_Flupirtine UGTs Oxidized_Product Reactive Quinone Diimine Intermediate Flupirtine->Oxidized_Product Peroxidases (e.g., MPO) D13223 Active Metabolite (D13223) Hydrolyzed_Product->D13223 NAT1, NAT2 (requires Acetyl-CoA) Glucuronide_D13223 D13223-N-Glucuronide D13223->Glucuronide_D13223 UGTs GSH_Adduct Glutathione Conjugate Oxidized_Product->GSH_Adduct GSH

Caption: Metabolic pathways of Flupirtine in humans.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Microsomes Human Liver Microsomes (CYP Inhibition/Induction) S9_Fraction Human Liver S9 Fraction (Metabolite ID) PK_Study Pharmacokinetic Study (Animal Model) S9_Fraction->PK_Study Hepatocytes Hepatocytes (Transporter Interactions) Hepatocytes->PK_Study Clinical_Trial Human Clinical Trial (DDI Study) PK_Study->Clinical_Trial Conclusion Assess Clinical Significance Clinical_Trial->Conclusion Start Identify Potential Interacting Drug Start->Microsomes Start->S9_Fraction Start->Hepatocytes

Caption: Experimental workflow for investigating drug-drug interactions.

References

Validation & Comparative

A Comparative Guide to Flupirtine Maleate and Retigabine: First-Generation Kv7 Channel Openers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voltage-gated potassium channels of the Kv7 family (encoded by KCNQ genes) are critical regulators of neuronal excitability.[1][2] By generating a subthreshold potassium current known as the M-current, they stabilize the resting membrane potential and suppress repetitive action potential firing.[2][3] This function makes them a key therapeutic target for neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain.[4]

Flupirtine and Retigabine (also known as Ezogabine) are structurally related, first-in-class activators of Kv7 channels. Flupirtine was primarily used as a centrally-acting, non-opioid analgesic, while Retigabine was approved as an adjunctive treatment for partial-onset seizures. Despite their therapeutic value, both drugs have been withdrawn from widespread clinical use due to significant safety concerns related to their shared chemical scaffold. This guide provides a detailed comparison of their pharmacology, mechanism of action, and experimental characterization for researchers in drug development.

Mechanism of Action: Stabilizing Neuronal Excitability

Both Flupirtine and Retigabine enhance the activity of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels. Their primary mechanism involves shifting the voltage-dependence of channel activation to more negative potentials. This action increases the probability of the channels being open at the normal resting membrane potential, leading to an enhanced outward flow of potassium ions (K⁺). The resulting membrane hyperpolarization makes neurons less excitable and raises the threshold for firing action potentials.

Studies have shown that both compounds bind within a pocket in the channel's pore domain, requiring a specific tryptophan residue (W236 in Kv7.2) that acts as a hydrogen bond donor to the drug's carbamate group. Retigabine, in particular, has been shown to stabilize the channel in its open conformation.

Kv7_Opener_MoA cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Drug Flupirtine / Retigabine Kv7 Kv7.2/7.3 Channel (Pore Domain) Drug->Kv7 Binds & Activates K_ion K+ Kv7->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Membrane Neuronal Membrane Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Results in c Reduced Neurotransmitter Release & Propagation Excitability->c Inhibits Firing a b Toxicity_Pathway cluster_Flupirtine Flupirtine Pathway cluster_Retigabine Retigabine Pathway F_drug Flupirtine F_met Reactive Azaquinone Diimine Metabolite F_drug->F_met Metabolic Oxidation F_tox Hepatotoxicity (DILI) F_met->F_tox Covalent Binding to Liver Proteins R_drug Retigabine R_met Reactive Quinone Diimine Metabolite R_drug->R_met Metabolic Oxidation R_dimer Phenazinium Dimers R_met->R_dimer Dimerization R_tox Blue Tissue Discoloration R_dimer->R_tox Deposition in Tissues Experimental_Workflow A Cell Culture (e.g., CHO cells with hKv7.2/7.3) B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Voltage Protocol (Hold at -90mV, step to +40mV) B->C D Record Baseline K+ Currents C->D E Perfuse Cells with Test Compound (Flupirtine or Retigabine) D->E F Re-apply Voltage Protocol & Record Drug-Effect Currents E->F G Data Analysis: - Measure Tail Currents - Plot G-V Curves - Fit with Boltzmann function F->G H Determine ΔV₅₀ (Shift in Half-Activation Voltage) G->H

References

A Comparative Analysis of Flupirtine Maleate and Traditional NSAIDs in Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Flupirtine Maleate and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) based on their performance in preclinical and clinical pain models. It delves into their distinct mechanisms of action, comparative efficacy, side effect profiles, and the experimental protocols used to evaluate them.

Executive Summary

Flupirtine is a centrally-acting, non-opioid analgesic that is mechanistically distinct from traditional NSAIDs.[1] While NSAIDs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, Flupirtine functions as a selective neuronal potassium channel opener (SNEPCO).[2][3] This fundamental difference in their signaling pathways results in varied therapeutic profiles. Clinical and preclinical data show that Flupirtine's analgesic efficacy is often comparable to that of NSAIDs like diclofenac and ibuprofen in acute and chronic pain states.[4][5] However, Flupirtine also possesses muscle relaxant properties not seen with NSAIDs. Their safety profiles are also markedly different; Flupirtine avoids the common gastrointestinal, renal, and cardiovascular risks associated with NSAIDs, but carries a risk of hepatotoxicity.

Mechanisms of Action: A Tale of Two Pathways

The analgesic effects of Flupirtine and NSAIDs originate from fundamentally different molecular targets and signaling cascades.

Traditional NSAIDs: The hallmark of NSAIDs is the inhibition of COX-1 and COX-2 enzymes. These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs reduce the sensitization of nociceptive nerve endings.

This compound: Flupirtine is the prototype of a class of drugs known as SNEPCOs. It specifically activates Kv7 (KCNQ) voltage-gated potassium channels in neurons. This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and stabilizing the resting potential. This increased threshold for action potential generation reduces overall neuronal excitability, thereby dampening the transmission of pain signals. Additionally, this mechanism indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in central sensitization and chronic pain states.

G cluster_0 Traditional NSAIDs Pathway cluster_1 This compound Pathway N_Stim Noxious Stimuli / Inflammation N_AA Arachidonic Acid N_Stim->N_AA N_COX COX-1 / COX-2 N_AA->N_COX N_PG Prostaglandins N_COX->N_PG N_Pain Pain & Inflammation N_PG->N_Pain N_NSAID NSAIDs N_NSAID->N_COX F_Neuron Presynaptic Neuron F_Kv7 Kv7 Potassium Channel F_Neuron->F_Kv7 F_Kefflux K+ Efflux F_Kv7->F_Kefflux F_Hyper Membrane Hyperpolarization (Stabilization) F_Kefflux->F_Hyper F_Excite Decreased Neuronal Excitability F_Hyper->F_Excite F_NMDA Indirect NMDA Receptor Antagonism F_Hyper->F_NMDA F_Pain Reduced Pain Signal Transmission F_Excite->F_Pain F_NMDA->F_Excite F_Flup Flupirtine F_Flup->F_Kv7 Activates G cluster_workflow Clinical Trial Workflow A Patient Screening (n=65) B Randomization (n=60) A->B C1 Group 1: Administer Oral Flupirtine (100mg) B->C1 C2 Group 2: Administer Oral Ibuprofen (800mg) B->C2 D Pain Assessment (VNRS) - 0, 2, 4, 6, 8h C1->D C2->D E Telephonic Follow-up (VNRS) - 12, 24, 48h D->E F Record Rescue Analgesia & Satisfaction Scores E->F G Data Analysis (Mann-Whitney Test) F->G G cluster_workflow Preclinical Workflow: Writhing Test A Animal Acclimatization B Grouping & Randomization A->B C1 Administer Vehicle (Control) B->C1 C2 Administer Flupirtine (e.g., 10, 20 mg/kg) B->C2 C3 Administer NSAID (Positive Control) B->C3 D Wait 30 Minutes C1->D C2->D C3->D E Induce Pain: Inject Acetic Acid (i.p.) D->E F Observe & Count Writhes (20 min period) E->F G Calculate % Inhibition & Analyze (ANOVA) F->G

References

A Comparative Guide to the Neuroprotective Effects of Flupirtine Maleate in Diverse Neuronal Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Flupirtine Maleate against other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential applications in neurodegenerative disease models and drug development programs.

Executive Summary

This compound, a centrally acting non-opioid analgesic, has demonstrated significant neuroprotective properties across various neuronal types. Its unique mechanism of action, primarily as a selective neuronal potassium channel (Kv7) opener, distinguishes it from many other neuroprotective agents. This guide summarizes the key experimental findings on Flupirtine's efficacy, compares it with other relevant compounds, and provides detailed protocols for reproducing the cited experiments.

Mechanism of Neuroprotection

Flupirtine's neuroprotective effects are multi-faceted, stemming from its primary action as a Kv7 channel activator. This leads to membrane hyperpolarization and stabilization of the resting membrane potential, making neurons less excitable.[1] This fundamental action underpins several downstream neuroprotective pathways:

  • Indirect NMDA Receptor Antagonism: By stabilizing the neuronal membrane potential, Flupirtine enhances the voltage-dependent magnesium block of the N-methyl-D-aspartate (NMDA) receptor, thereby reducing excessive calcium influx that triggers excitotoxicity.[2][3]

  • Upregulation of Anti-Apoptotic Proteins: Flupirtine has been shown to increase the expression of the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptosis pathway.[1][4]

  • Enhancement of Antioxidant Defenses: The compound boosts the levels of the endogenous antioxidant glutathione, which is crucial for scavenging reactive oxygen species (ROS) and mitigating oxidative stress.

  • Modulation of Pro-survival Signaling: Flupirtine activates the Akt/GSK-3β signaling pathway, which is centrally involved in promoting cell survival and inhibiting apoptosis.

Comparative Efficacy of this compound

Flupirtine has been evaluated for its neuroprotective efficacy in various in vitro and in vivo models, often in comparison with other neuroprotective agents.

Comparison with Retigabine (a fellow Kv7 Channel Opener)

In organotypic hippocampal slice cultures subjected to serum withdrawal-induced apoptosis, Flupirtine demonstrated potent neuroprotection in dentate gyrus neurons with an IC50 of 0.7 µM. This was comparable to Retigabine, another Kv7 channel opener, which had an IC50 of 0.4 µM under the same conditions.

CompoundNeuronal TypeInsultIC50 for NeuroprotectionReference
This compound Dentate Gyrus NeuronsSerum Withdrawal0.7 µM
RetigabineDentate Gyrus NeuronsSerum Withdrawal0.4 µM
Comparison with NMDA Receptor Antagonists

Flupirtine's indirect NMDA receptor antagonism offers a potential advantage over direct antagonists, which can have significant side effects. In models of NMDA- or oxygen-glucose deprivation (OGD)-induced toxicity in CA1 hippocampal neurons, both Flupirtine and Retigabine (at 10 µM) were less effective than in the serum withdrawal model affecting dentate gyrus neurons. In contrast, the non-competitive NMDA antagonist MK-801 (10-30 µM) was effective against NMDA- and OGD-induced cell death but failed to prevent neurodegeneration induced by serum withdrawal. This suggests that Flupirtine's broader mechanism of action may be advantageous in neurodegenerative conditions not solely driven by NMDA receptor hyperactivity.

Memantine, a clinically approved uncompetitive NMDA receptor antagonist for Alzheimer's disease, has also been extensively studied for its neuroprotective effects. While direct comparative studies with Flupirtine are limited, both compounds have shown efficacy in mitigating excitotoxicity. Memantine has been shown to protect hippocampal neurons from NMDA and amyloid β1–42-induced toxicity.

CompoundNeuronal TypeInsultProtective ConcentrationKey FindingReference
This compound Hippocampal Neurons (CA1)NMDA/OGD10 µMLess effective than in DG neurons
MK-801Hippocampal Neurons (CA1)NMDA/OGD10-30 µMEffective
MemantineHippocampal NeuronsNMDA / Amyloid β1–4250 µMIncreased viable cells

Neuroprotective Effects in Different Neuronal Types

Flupirtine has demonstrated protective effects in a range of neuronal cell types, highlighting its broad therapeutic potential.

Neuronal TypeModelKey FindingsReference
Hippocampal Neurons In vitro (glutamate-induced excitotoxicity)Protected against glutamate-induced cytotoxicity (1-10 µM).
Cortical Neurons In vitro (HIV-gp120 induced apoptosis)Protected against apoptotic cell death (1-10 µg/mL).
Retinal Pigment Cells In vitro (glutamate/NMDA-induced apoptosis)Increased levels of Bcl-2 and glutathione.
U373 Malignant Glioma Cells In vitroShowed neuroprotective function against NMDA-induced effects.
Motor Neuron-like Cells (NSC-34) In vitroModulated delayed rectifier K+ currents.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.

Cell Viability Assessment (MTT Assay)

Objective: To quantify the neuroprotective effect of this compound against a specific insult by measuring cell viability.

Protocol:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.

    • Introduce the neurotoxic insult (e.g., glutamate, NMDA, or serum withdrawal).

    • Include control wells with untreated cells and cells treated with the insult alone.

  • Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Western Blotting for Bcl-2 Expression

Objective: To determine the effect of this compound on the expression of the anti-apoptotic protein Bcl-2.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells and treat with this compound and the apoptotic stimulus as described for the MTT assay.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

This compound Signaling Pathway

Flupirtine_Signaling Flupirtine This compound Kv7 Kv7 Channels Flupirtine->Kv7 Activates Akt Akt Activation Flupirtine->Akt Bcl2 Increased Bcl-2 Expression Flupirtine->Bcl2 Glutathione Increased Glutathione Flupirtine->Glutathione Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization NMDA_block Enhanced Mg2+ Block of NMDA-R Hyperpolarization->NMDA_block Ca_influx Reduced Ca2+ Influx NMDA_block->Ca_influx Excitotoxicity Decreased Excitotoxicity Ca_influx->Excitotoxicity Neuroprotection Neuroprotection GSK3b GSK-3β Inhibition Akt->GSK3b Inhibits Apoptosis Inhibition of Apoptosis GSK3b->Apoptosis Promotes Bcl2->Apoptosis Glutathione->Apoptosis

Caption: Signaling pathway of this compound's neuroprotective effects.

Experimental Workflow for Assessing Neuroprotection

Experimental_Workflow cluster_assays Endpoint Assays start Start: Neuronal Cell Culture treatment Treatment: 1. Flupirtine Pre-treatment 2. Neurotoxic Insult start->treatment incubation Incubation (24-48h) treatment->incubation mtt Cell Viability (MTT Assay) incubation->mtt western Protein Expression (Western Blot for Bcl-2) incubation->western analysis Data Analysis and Comparison mtt->analysis western->analysis end Conclusion on Neuroprotective Efficacy analysis->end

Caption: General workflow for in vitro evaluation of neuroprotective agents.

Conclusion

This compound exhibits robust neuroprotective effects in a variety of neuronal cell types through a unique combination of mechanisms, including Kv7 channel activation, indirect NMDA receptor antagonism, upregulation of Bcl-2, and enhancement of antioxidant defenses. Its efficacy is comparable to other Kv7 channel openers like Retigabine and offers a different therapeutic profile than direct NMDA receptor antagonists. The provided experimental protocols and data serve as a valuable resource for researchers investigating novel neuroprotective strategies. Further head-to-head comparative studies with a broader range of neuroprotective agents will be beneficial to fully elucidate its therapeutic potential in various neurodegenerative diseases.

References

A Comparative Analysis of Flupirtine Maleate and Its Active Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the pharmacological properties of Flupirtine Maleate and its primary active metabolite, 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine (D-13223). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.

Introduction

Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1] Its unique mechanism of action, which also involves indirect NMDA receptor antagonism, has made it a subject of interest for its analgesic, muscle relaxant, and neuroprotective properties.[2][3] Flupirtine is primarily metabolized in the liver to several compounds, with the N-acetylated metabolite, D-13223, being pharmacologically active.[3][4] This guide focuses on the comparative analysis of Flupirtine and D-13223, with a particular emphasis on their therapeutic effects and potential toxicities.

Pharmacological Comparison

Analgesic Potency

Flupirtine has demonstrated significant analgesic effects in various preclinical models. Its active metabolite, D-13223, is reported to retain a portion of this activity. While direct comparative studies with detailed dose-response curves are not extensively available in the reviewed literature, it is generally cited that D-13223 possesses approximately 20-30% of the analgesic potency of the parent compound, Flupirtine.

CompoundAnimal ModelTestRoute of AdministrationED50Reference
FlupirtineMouseElectrostimulated Painp.o.25.7 mg/kg
FlupirtineMouseHot Platep.o.32.0 mg/kg
Mechanism of Action: Kv7 Channel Activation

The primary mechanism of action for both Flupirtine and its active metabolite is the activation of Kv7 (KCNQ) voltage-gated potassium channels. This activation leads to neuronal hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability. This effect is central to the analgesic and muscle relaxant properties of these compounds.

While specific EC50 values for D-13223 in Kv7 channel activation assays were not found in the reviewed literature, the retained analgesic activity of the metabolite suggests it also functions as a Kv7 channel opener.

Neuroprotective Effects

Flupirtine has been shown to exhibit significant neuroprotective properties in various in vitro and in vivo models of neuronal damage. This neuroprotection is attributed to its ability to upregulate the anti-apoptotic protein Bcl-2, increase intracellular glutathione levels, and indirectly antagonize NMDA receptor-mediated excitotoxicity.

The neuroprotective signaling pathway of flupirtine involves the inhibition of calcium-dependent calpain activation. This leads to an increase in STAT6 abundance, which in turn reduces the activation of pro-apoptotic pathways involving JNK and NF-κB.

Metabolism and Hepatotoxicity

Flupirtine is extensively metabolized in the liver. The formation of D-13223 occurs via hydrolysis of the carbamate group by carboxylesterase, followed by N-acetylation via N-acetyltransferase 2 (NAT2). Another major metabolite is the inactive p-fluorohippuric acid.

A significant concern with long-term Flupirtine use is the risk of hepatotoxicity. This is thought to be mediated by the formation of reactive quinone diimine intermediates through oxidative metabolism by peroxidases. These reactive metabolites can cause cellular damage. Studies have shown that the metabolite D-13223 is oxidized to a much lesser extent than Flupirtine, suggesting it may have a lower potential for forming these toxic intermediates.

CompoundIn Vitro SystemParameterResultReference
FlupirtineRat Liver Microsomes (CYP3A1-induced)Turnover (30 min)18%
D-13223Rat Liver Microsomes (CYP3A1-induced)Turnover (30 min)20-25%
FlupirtineHuman Liver MicrosomesTurnover (30 min)< 5%

Experimental Protocols

Hot Plate Test for Analgesia

The hot plate test is a widely used method to assess the analgesic efficacy of centrally acting compounds.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking, jumping) indicates an analgesic effect.

Procedure:

  • A hot plate apparatus is maintained at a constant temperature, typically between 52-55°C.

  • Rodents (mice or rats) are individually placed on the heated surface, and a timer is started simultaneously.

  • The latency to the first sign of a nocifensive response, such as licking a hind paw or jumping, is recorded.

  • A cut-off time (e.g., 30 or 60 seconds) is predetermined to prevent tissue damage.

  • The test is conducted before and at various time points after the administration of the test compound.

Whole-Cell Patch Clamp for Kv7 Channel Activity

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.

Principle: This electrophysiological technique allows for the measurement of ionic currents across the entire cell membrane of a single cell, providing detailed information about ion channel function and modulation by drugs.

Procedure:

  • Cells expressing the target ion channel (e.g., CHO or HEK293 cells transfected with Kv7.2/7.3 channels) are cultured on coverslips.

  • A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution and brought into contact with the cell membrane.

  • A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

  • A brief application of suction ruptures the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

  • The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit channel opening and ionic currents.

  • The test compound is applied to the cell via a perfusion system, and changes in the current-voltage relationship, such as a shift in the half-maximal activation voltage (V50), are measured to determine the compound's effect on channel activity.

Visualizations

Flupirtine_Metabolism Flupirtine This compound Hydrolysis Hydrolysis (Carboxylesterase) Flupirtine->Hydrolysis Oxidative_Degradation Oxidative Degradation Flupirtine->Oxidative_Degradation Oxidation Oxidation (Peroxidases) Flupirtine->Oxidation Descarboethoxy Descarboethoxy-Flupirtine Hydrolysis->Descarboethoxy Acetylation N-Acetylation (NAT2) Descarboethoxy->Acetylation D13223 D-13223 (Active Metabolite) Acetylation->D13223 PFHA p-Fluorohippuric Acid (Inactive Metabolite) Oxidative_Degradation->PFHA Quinone_Diimine Reactive Quinone Diimine Intermediates Oxidation->Quinone_Diimine Hepatotoxicity Hepatotoxicity Quinone_Diimine->Hepatotoxicity

Caption: Metabolic pathway of this compound.

Neuroprotection_Pathway Flupirtine Flupirtine Kv7 Kv7 Channel Activation Flupirtine->Kv7 Hyperpolarization Neuronal Hyperpolarization Kv7->Hyperpolarization NMDA_inhibition Indirect NMDA Receptor Antagonism Hyperpolarization->NMDA_inhibition Ca_influx Decreased Intracellular Ca2+ Influx NMDA_inhibition->Ca_influx Calpain Reduced Calpain Activation Ca_influx->Calpain STAT6 Increased STAT6 Abundance Calpain->STAT6 JNK_NFkB Inhibition of JNK and NF-κB Pathways STAT6->JNK_NFkB inhibits Apoptosis Decreased Apoptosis JNK_NFkB->Apoptosis leads to Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Kv7_assay Kv7 Channel Activation Assay (Whole-Cell Patch Clamp) Comparative_Analysis Comparative Analysis of Flupirtine and D-13223 Kv7_assay->Comparative_Analysis Hepatotoxicity_assay Hepatotoxicity Assay (Hepatocyte Viability) Hepatotoxicity_assay->Comparative_Analysis Analgesia_assay Analgesic Potency Assay (Hot Plate Test) Analgesia_assay->Comparative_Analysis Neuroprotection_assay Neuroprotection Assay (e.g., Ischemia Model) Neuroprotection_assay->Comparative_Analysis

References

Efficacy of Flupirtine Maleate vs. Opioids in Cancer Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of flupirtine maleate and opioids in preclinical cancer pain models, focusing on their mechanisms of action, analgesic efficacy, and the experimental protocols used for their evaluation.

Section 1: Mechanisms of Action

Flupirtine and opioids elicit their analgesic effects through distinct molecular pathways. Understanding these differences is crucial for contextualizing their efficacy and potential for combination therapy.

This compound: A non-opioid, centrally acting analgesic, flupirtine is a selective neuronal potassium channel opener.[1][2] Its primary mechanism involves the activation of Kv7 (KCNQ) voltage-gated potassium channels.[1] This activation leads to an efflux of potassium ions, causing neuronal hyperpolarization and stabilizing the resting membrane potential.[1][3] The resulting decrease in neuronal excitability reduces the propagation of pain signals. Additionally, this hyperpolarization indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, which is pivotal in central sensitization and chronic pain states. Flupirtine has no affinity for opioid receptors.

Opioids: Opioids exert their analgesic effects by binding to specific G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor (MOR), but also delta (DOR) and kappa (KOR) receptors, located in the brain, spinal cord, and peripheral nervous system. Upon binding, opioids inhibit the enzyme adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. This action, along with the modulation of ion channels (opening of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), results in neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters like substance P and glutamate. This cascade ultimately inhibits the transmission of pain signals.

Signaling Pathway Diagrams

Flupirtine_Pathway Flupirtine This compound KCNQ Kv7 (KCNQ) Channel Flupirtine->KCNQ Activates K_Efflux K+ Efflux KCNQ->K_Efflux Promotes Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability NMDA NMDA Receptor (Indirect Inhibition) Hyperpolarization->NMDA Analgesia Analgesia Excitability->Analgesia NMDA->Analgesia

Caption: Flupirtine's mechanism of action via Kv7 channel activation.

Opioid_Pathway Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC Channels Ion Channel Modulation G_Protein->Channels cAMP Decreased cAMP AC->cAMP K_Channel K+ Channel Activation Channels->K_Channel Ca_Channel Ca2+ Channel Inhibition Channels->Ca_Channel Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Caption: Opioid signaling pathway via mu-opioid receptor activation.

Section 2: Comparative Efficacy in Preclinical Cancer Pain Models

Direct head-to-head comparisons of flupirtine and opioids as standalone treatments in cancer pain models are limited in published literature. However, studies investigating their combination and individual dose-responses provide valuable insights into their relative efficacy.

A key study in a rat model of prostate cancer-induced bone pain demonstrated that both morphine and flupirtine produce dose-dependent anti-hyperalgesic effects at non-sedating doses. The data from this study allows for a quantitative comparison of their potency.

CompoundAnimal ModelPain TypeED₅₀ (mg/kg, i.p.)Reference
Morphine Rat Prostate Cancer Bone ModelHeat Hyperalgesia0.74
Flupirtine Rat Prostate Cancer Bone ModelHeat Hyperalgesia3.32

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximum possible anti-hyperalgesic effect.

These results indicate that in this specific model of cancer-induced bone pain, morphine is approximately 4.5 times more potent than flupirtine in reversing heat hyperalgesia.

Synergistic Interactions

A significant finding from preclinical research is the synergistic interaction between flupirtine and morphine. Isobolographic analysis in the rat prostate bone cancer model revealed that the combination of flupirtine and morphine produced a significantly greater anti-hyperalgesic effect than would be expected from the sum of their individual effects. This suggests that co-administration could provide enhanced pain relief at lower doses of each drug, potentially reducing dose-related side effects, particularly those associated with opioids. In models of inflammatory and neuropathic pain, combinations of flupirtine and morphine that were ineffective when given alone produced complete reversal of hyperalgesia.

Section 3: Experimental Protocols

The evaluation of analgesics in cancer pain relies on robust and reproducible animal models that mimic the human condition.

Common Cancer Pain Models

Animal models of cancer-induced bone pain (CIBP) are the most common for this research area. These models involve the implantation of tumor cells into the intramedullary space of a long bone, such as the femur or tibia, in mice or rats.

  • Mouse Models: Typically involve surgical implantation of fibrosarcoma or lung cancer cells into the femur. Mouse models are advantageous for use with transgenic strains to investigate the role of specific proteins.

  • Rat Models: Often use percutaneous injection of mammary gland or prostate carcinoma cells into the tibia. The larger bone size in rats can make the procedure easier to perform.

As the tumor proliferates, it causes progressive bone destruction, leading to pain-related behaviors that mimic those seen in patients with bone metastases.

Assessment of Pain-Related Behaviors

Pain in non-verbal animal models is inferred from quantifiable behaviors. Key assessments include:

  • Mechanical Allodynia: Measured using von Frey filaments of varying stiffness applied to the plantar surface of the paw. A decreased withdrawal threshold indicates increased sensitivity to a non-noxious stimulus.

  • Thermal Hyperalgesia: Assessed by measuring the latency of paw withdrawal from a radiant heat source. A shorter withdrawal latency indicates an exaggerated response to a noxious heat stimulus.

  • Spontaneous Pain: Behaviors such as guarding the affected limb, flinching, and changes in weight-bearing are observed and scored.

  • Movement-Evoked Pain: Changes in locomotor activity and motor coordination can be assessed using open field tests and rotarod tests.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis Induction Tumor Cell Implantation (e.g., into rat tibia) Development Tumor Growth & Pain Development (Approx. 14 days) Induction->Development Baseline Baseline Pain Assessment (von Frey, Thermal Latency) Development->Baseline Drug_Admin Drug Administration (Flupirtine, Opioid, Combination, Vehicle) Baseline->Drug_Admin Post_Drug Post-Treatment Assessment (at various time points) Drug_Admin->Post_Drug Analysis Calculate % MPE or Withdrawal Threshold Change Post_Drug->Analysis Comparison Statistical Comparison (e.g., ANOVA, t-test) Analysis->Comparison Isobologram Isobolographic Analysis (for combination studies) Comparison->Isobologram

Caption: Typical workflow for preclinical evaluation of analgesics in a CIBP model.

Section 4: Conclusion and Future Directions

Preclinical data indicates that while opioids like morphine are more potent analgesics than this compound on a dose-by-dose basis in cancer pain models, flupirtine is nonetheless effective. The most compelling finding is the synergistic interaction between the two compounds.

This synergy suggests a promising therapeutic strategy: combining flupirtine with opioids could enhance analgesic efficacy while allowing for lower opioid doses, thereby mitigating severe opioid-related side effects such as respiratory depression, tolerance, and dependence. Flupirtine's distinct mechanism of action, which targets neuronal hyperexcitability common in chronic and neuropathic pain states, makes it a rational adjunct to traditional opioid therapy in the complex pain milieu of cancer.

Further research should focus on head-to-head comparisons in various cancer pain models, including those with significant neuropathic components, and explore the long-term effects of combination therapy on analgesic tolerance and side effect profiles.

References

A Comparative Analysis of Flupirtine Maleate's Efficacy: In Vitro Mechanisms and In Vivo Analgesic Power

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of Flupirtine Maleate, a non-opioid analgesic. This analysis is supported by experimental data to elucidate its pharmacological profile.

This compound is a centrally acting analgesic with a unique mechanism of action that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[1][2] Its therapeutic effects are primarily attributed to its role as a selective neuronal potassium channel opener, which leads to a cascade of downstream effects culminating in analgesia and muscle relaxation.[1][3][4]

In Vitro Efficacy: Targeting Neuronal Excitability

The primary in vitro mechanism of action of Flupirtine is the activation of voltage-gated potassium channels of the Kv7 family (formerly known as KCNQ). This activation leads to a hyperpolarizing current, which stabilizes the neuronal membrane's resting potential and reduces overall neuronal excitability. This action makes it more difficult for neurons to fire, thereby dampening the transmission of pain signals.

Flupirtine's interaction with Kv7 channels has been quantified in electrophysiological studies. In experiments using tsA 201 cells co-expressing Kv7.2 and Kv7.3 subunits, Flupirtine enhanced the outward potassium currents with a half-maximal effective concentration (EC50) of 4.6 ± 1.2 µM.

Beyond its direct effect on Kv7 channels, Flupirtine also exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism. However, this is not a direct binding to the NMDA receptor but rather a consequence of the neuronal hyperpolarization induced by potassium channel opening, which enhances the voltage-dependent magnesium block of the NMDA receptor channel. Direct antagonism of NMDA receptor-mediated inward currents was observed only at much higher concentrations, with a half-maximal inhibitory concentration (IC50) of 182.1 ± 12.1 µM, suggesting this is not its primary therapeutic mechanism at clinical doses.

Quantitative In Vitro Efficacy of this compound
TargetCell TypeAssayEfficacy MetricValueReference
Kv7.2/Kv7.3 ChannelstsA 201 cellsPatch-clamp electrophysiologyEC504.6 ± 1.2 µM
NMDA ReceptorCultured rat superior colliculus neuronsWhole-cell patch clampIC50182.1 ± 12.1 µM

In Vivo Efficacy: Demonstrating Analgesic Effects in Animal Models

The in vitro effects of Flupirtine translate to significant analgesic activity in various preclinical in vivo models of pain. These studies have established its potency and compared its efficacy to other classes of analgesics.

In the electrostimulated pain test in mice, Flupirtine demonstrated an oral median effective dose (ED50) of 25.7 mg/kg. This positioned it as significantly more potent than paracetamol (ED50: 814 mg/kg) and comparable to the opioid agonist pentazocine (ED50: 38.5 mg/kg). In the hot plate test in mice, a model of thermal pain, Flupirtine showed an ED50 of 32 mg/kg, approximately half the potency of morphine (ED50: 15.5 mg/kg).

Studies in dogs using the electrical tooth pulp stimulation test further confirmed its analgesic properties, with an oral ED50 of 3.5 mg/kg, which was similar to that of pentazocine (ED50: 4.2 mg/kg). In a rat model of prostate bone metastasis, Flupirtine demonstrated dose-related anti-hyperalgesia with an ED50 of 3.32 mg/kg.

Quantitative In Vivo Analgesic Efficacy of this compound
Animal ModelPain TestRoute of AdministrationEfficacy MetricValueComparisonReference
MouseElectrostimulated Pain TestOralED5025.7 mg/kgMore potent than Paracetamol (ED50: 814 mg/kg), similar to Pentazocine (ED50: 38.5 mg/kg)
MouseHot Plate TestOralED5032 mg/kgHalf as potent as Morphine (ED50: 15.5 mg/kg)
DogElectrical Tooth Pulp StimulationOralED503.5 mg/kgSimilar to Pentazocine (ED50: 4.2 mg/kg)
RatProstate Bone Metastasis ModelIntraperitonealED503.32 mg/kg-

Signaling Pathway and Experimental Workflow

The mechanism of action of Flupirtine and a typical in vivo experimental workflow are illustrated in the diagrams below.

Flupirtine_Mechanism_of_Action cluster_0 Neuronal Membrane Flupirtine Flupirtine Maleate Kv7 Kv7 Potassium Channel Flupirtine->Kv7 Activates K_ion K+ Kv7->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Enhances Mg2+ Block (Indirect Antagonism) Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Ca_ion Ca2+ NMDA_R->Ca_ion Reduces Influx Ca_ion->Reduced_Excitability Analgesia Analgesia & Muscle Relaxation Reduced_Excitability->Analgesia

Flupirtine's mechanism of action signaling pathway.

In_Vivo_Efficacy_Workflow cluster_workflow In Vivo Analgesic Efficacy Testing Animal_Model Select Animal Model (e.g., Mouse, Rat) Grouping Divide into Control & Treatment Groups Animal_Model->Grouping Drug_Admin Administer this compound (or Vehicle/Comparator) Grouping->Drug_Admin Pain_Test Perform Nociceptive Test (e.g., Hot Plate, Tail Flick) Drug_Admin->Pain_Test Data_Collection Record Latency to Response Pain_Test->Data_Collection Analysis Statistical Analysis (e.g., ED50 Calculation) Data_Collection->Analysis Conclusion Determine Analgesic Efficacy Analysis->Conclusion

A typical experimental workflow for in vivo efficacy.

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the effect of this compound on Kv7 potassium channel currents.

  • Cell Line: tsA 201 cells transiently transfected with cDNA encoding for human Kv7.2 and Kv7.3 subunits.

  • Methodology:

    • Cells are cultured and prepared on glass coverslips for electrophysiological recording.

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

    • The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4.

    • The intracellular pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, adjusted to pH 7.3.

    • Currents are elicited by applying voltage steps or ramps.

    • This compound is dissolved in the extracellular solution and perfused onto the cells at various concentrations.

    • The enhancement of the outward potassium current is measured at a specific holding potential (e.g., -30 mV) to determine the concentration-response relationship and calculate the EC50 value.

In Vivo: Hot Plate Test
  • Objective: To assess the central analgesic activity of this compound against thermal pain.

  • Animal Model: Swiss albino mice.

  • Methodology:

    • Animals are acclimatized to the laboratory environment.

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

    • The baseline reaction time of each mouse (e.g., paw licking, jumping) is recorded by placing it on the hot plate. A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage.

    • Animals are divided into groups and administered this compound (at various doses), a vehicle control, or a standard analgesic (e.g., morphine) orally or intraperitoneally.

    • At specific time points after drug administration (e.g., 30, 60, 90 minutes), the reaction time on the hot plate is measured again.

    • The increase in latency to respond is calculated as a measure of analgesia.

    • The data is used to determine the dose-response relationship and calculate the ED50 value.

Conclusion

The experimental data clearly demonstrates that this compound possesses a distinct pharmacological profile centered on the activation of neuronal Kv7 potassium channels. This in vitro mechanism translates into potent in vivo analgesic efficacy across various animal models, with a potency that is comparable to or greater than some established analgesics. Its non-opioid nature makes it a valuable compound for pain research and development, offering a different therapeutic approach to pain management. The detailed protocols provided herein offer a basis for the replication and further investigation of Flupirtine's unique properties.

References

A Comparative Bioequivalence Study of Two Flupirtine Maleate Capsule Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence of two different formulations of flupirtine maleate capsules. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the performance and interchangeability of these formulations. The findings are based on a study conducted in healthy male Chinese volunteers under both fasting and fed conditions.[1][2][3][4]

Pharmacokinetic Data Summary

The bioequivalence of the two this compound formulations, a test and a reference product, was evaluated based on key pharmacokinetic parameters. The study demonstrated that the two formulations are bioequivalent under both fasting and fed conditions, meaning they can be used interchangeably in clinical practice.[1] The geometric mean ratios and their 90% confidence intervals (CIs) for the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from administration to infinite time (AUC0-∞), and the maximum plasma concentration (Cmax) all fell within the standard acceptance range for bioequivalence.

Pharmacokinetic ParameterConditionGeometric Mean Ratio (Test/Reference) (90% CI)
AUC0-t Fasting103.0% (98.1%–108.2%)
Fed101.7% (98.4%–105.1%)
AUC0-∞ Fasting102.9% (98.2%–107.9%)
Fed101.6% (98.5%–104.8%)
Cmax Fasting97.0% (85.9%–109.5%)
Fed103.5% (94.7%–113.0%)

No statistically significant difference was observed in the time to reach maximum plasma concentration (Tmax) between the test and reference formulations.

Experimental Protocols

The bioequivalence of the two this compound capsule formulations was established through two single-center, randomized, single-dose, open-label, two-period, crossover studies.

Study Population: A total of 48 healthy male Chinese volunteers were enrolled and completed the studies, with 24 participating in the fasting condition study and 24 in the fed condition study.

Dosing and Sample Collection: Each volunteer received a single 100 mg dose of either the test or the reference this compound formulation. Following a washout period, they received the other formulation. Plasma samples were collected at predetermined time points up to 48 hours after dosing.

Analytical Methodology: The concentrations of flupirtine and its major active metabolite (D-13223) in the plasma samples were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Chromatography: An Agilent ZORBAX column (2.1×150 μm; 5 μm) was used.

  • Mobile Phase: The mobile phase consisted of acetonitrile–water–ammonia (55:45:0.1, v/v/v).

  • Flow Rate: The flow rate was maintained at 0.25 mL/min.

  • Detection: An API 3200 Q-Trap mass spectrometer with a TurboIonSpray Ionization source was used for detection.

Pharmacokinetic Analysis: The pharmacokinetic parameters, including AUC0-t, AUC0-∞, and Cmax, were calculated from the plasma concentration-time data. The bioequivalence was assessed by comparing the 90% confidence intervals of the geometric mean ratios of these parameters for the test and reference formulations against the standard acceptance range.

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the general workflow of the bioequivalence study described.

Bioequivalence_Study_Workflow screening Volunteer Screening enrollment Enrollment of 48 Healthy Male Volunteers screening->enrollment randomization Randomization into Two Groups (Fasting & Fed) period1 Period 1: Single 100mg Dose (Test or Reference) randomization->period1 washout Washout Period period1->washout period2 Period 2: Crossover to a Single 100mg Dose (Alternative Formulation) washout->period2 sampling Plasma Sample Collection (up to 48h post-dose) analysis LC-MS/MS Analysis of Flupirtine & Metabolite sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) stat_analysis Statistical Analysis (90% CI of Geometric Mean Ratios) pk_analysis->stat_analysis conclusion Bioequivalence Conclusion stat_analysis->conclusion

Caption: Workflow of the two-period crossover bioequivalence study.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Flupirtine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Flupirtine Maleate, a non-opioid analgesic. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] While no specific occupational exposure limits have been established, a thorough understanding and implementation of safety protocols are critical.

Quantitative Toxicological Data

A summary of the available acute toxicity data for this compound is provided below. This information is crucial for risk assessment in a laboratory setting.

Route of AdministrationTest SpeciesLethal Dose (LD50)Citation
OralMouse603 mg/kg[4]
OralRat1,660 mg/kg[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential when handling this compound to prevent accidental exposure.

Recommended Personal Protective Equipment:
Protection TypeSpecificationRationaleCitations
Eye Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact with airborne particles or splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A laboratory coat or a disposable gown.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely. Use in a well-ventilated area is crucial.To prevent inhalation of the compound, which can cause respiratory tract irritation.

Operational Plan for Safe Handling

A systematic workflow ensures that this compound is handled safely from receipt to disposal.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontamination Decontamination Experimentation->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing Waste Segregation Waste Segregation Hand Washing->Waste Segregation Licensed Disposal Licensed Disposal Waste Segregation->Licensed Disposal

A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:

  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure a designated handling area is clean and uncluttered.

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer : Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize dust generation. Use a spatula for transfers.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedure:
  • Waste Collection : Collect all waste materials, including unused this compound and contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Regulatory Compliance : Dispose of the waste in accordance with all federal, state, and local regulations.

  • Professional Disposal Service : It is recommended to use a licensed professional waste disposal company for the final disposal of the chemical waste. One specific method for disposal involves dissolving the material in a combustible solvent and burning it in a chemical incinerator.

Emergency Response Plan

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Response for this compound Exposure cluster_0 Initial Exposure cluster_1 Immediate Action cluster_2 First Aid cluster_3 Follow-up Exposure Event Exposure Event Eye Contact Eye Contact Exposure Event->Eye Contact Skin Contact Skin Contact Exposure Event->Skin Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Flush Eyes Flush Eyes Eye Contact->Flush Eyes Wash Skin Wash Skin Skin Contact->Wash Skin Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush Eyes->Seek Medical Attention Wash Skin->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Decision-making workflow for emergency procedures in case of accidental exposure.
First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation : Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response:
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Clean-up : Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate : Clean the spill area thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.